Thiothixene hydrochloride
Description
Structure
3D Structure of Parent
Properties
IUPAC Name |
(9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]thioxanthene-2-sulfonamide;dihydrate;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2S2.2ClH.2H2O/c1-24(2)30(27,28)18-10-11-23-21(17-18)19(20-7-4-5-9-22(20)29-23)8-6-12-26-15-13-25(3)14-16-26;;;;/h4-5,7-11,17H,6,12-16H2,1-3H3;2*1H;2*1H2/b19-8-;;;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEUAAEMCZUPORO-LRSHZYOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCC=C2C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)CC/C=C\2/C3=CC=CC=C3SC4=C2C=C(C=C4)S(=O)(=O)N(C)C.O.O.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H35Cl2N3O4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60872487 | |
| Record name | Thiothixene dihydrochloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
552.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22189-31-7 | |
| Record name | Thiothixene hydrochloride [USAN:USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022189317 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Thiothixene dihydrochloride dihydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60872487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | THIOTHIXENE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B3CRJ1EWJU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Thiothixene Hydrochloride: A Deep Dive into its Mechanism of Action in Schizophrenia
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Thiothixene (B151736) hydrochloride, a typical antipsychotic of the thioxanthene (B1196266) class, has been a tool in the management of schizophrenia for decades. Its therapeutic efficacy is primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors, a cornerstone of the dopamine hypothesis of schizophrenia. This technical guide provides a comprehensive overview of the molecular and cellular mechanisms underlying the action of thiothixene. We will delve into its receptor binding profile, downstream signaling cascades, and the experimental methodologies used to elucidate these properties. This document is intended for researchers, scientists, and drug development professionals seeking a detailed understanding of thiothixene's pharmacodynamics.
Introduction: The Dopamine Hypothesis and Schizophrenia
Schizophrenia is a complex and debilitating psychiatric disorder characterized by a range of symptoms, including positive symptoms (hallucinations, delusions), negative symptoms (affective flattening, avolition), and cognitive deficits. The dopamine hypothesis of schizophrenia posits that an overactivity of dopaminergic neurotransmission in the mesolimbic pathway is a key contributor to the positive symptoms of the disorder.[1][2] Conversely, a hypoactivity of dopamine in the mesocortical pathway is thought to be associated with the negative and cognitive symptoms.[1][3]
Typical antipsychotics, such as thiothixene, primarily exert their therapeutic effects by blocking dopamine D2 receptors in the mesolimbic pathway, thereby reducing the excessive dopaminergic signaling believed to underlie psychosis.[4][5]
Receptor Binding Profile of Thiothixene
The pharmacological action of thiothixene is defined by its binding affinity to a variety of neurotransmitter receptors. As a typical antipsychotic, its primary target is the dopamine D2 receptor. However, it also exhibits affinity for other dopamine receptor subtypes, as well as for serotonin, histamine, adrenergic, and muscarinic receptors. This multi-receptor interaction contributes to both its therapeutic effects and its side-effect profile.
The binding affinity of a drug for a receptor is quantified by the inhibition constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in vitro. A lower Ki value indicates a higher binding affinity.
Table 1: Thiothixene Hydrochloride Receptor Binding Affinities (Ki in nM)
| Receptor Family | Receptor Subtype | Ki (nM) |
| Dopamine | D1 | 18 |
| D2 | 0.5 | |
| D3 | 0.7 | |
| D4 | 1.3 | |
| Serotonin | 5-HT1A | 130 |
| 5-HT2A | 4.6 | |
| 5-HT2C | 25 | |
| Histamine | H1 | 3.1 |
| Adrenergic | α1 | 3.4 |
| α2 | 100 | |
| Muscarinic | M1 | 1300 |
| M2 | >10000 | |
| M3 | 2100 | |
| M4 | 1400 | |
| M5 | >10000 |
Note: Ki values are compiled from various sources and may exhibit some variability depending on the experimental conditions.
Experimental Protocols
The determination of receptor binding affinities is a critical step in characterizing the pharmacological profile of a drug like thiothixene. The most common method for this is the in vitro radioligand binding assay.
Radioligand Binding Assay for Dopamine D2 Receptor Affinity
This protocol describes a competitive binding assay to determine the Ki of thiothixene for the dopamine D2 receptor using a radiolabeled ligand, such as [³H]-spiperone.
Objective: To quantify the binding affinity of this compound for the dopamine D2 receptor.
Materials:
-
Cell membranes prepared from a cell line expressing human dopamine D2 receptors (e.g., CHO or HEK293 cells).
-
[³H]-spiperone (radioligand).
-
This compound (competitor ligand).
-
Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well microplates.
Procedure:
-
Membrane Preparation: Homogenize cells expressing D2 receptors in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membranes to remove endogenous substances. Resuspend the membrane pellet in the assay buffer to a specific protein concentration.
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: Add assay buffer, [³H]-spiperone, and the membrane preparation.
-
Non-specific Binding: Add a high concentration of an unlabeled D2 antagonist (e.g., haloperidol) to saturate the receptors, followed by [³H]-spiperone and the membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, [³H]-spiperone, and the membrane preparation.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature) for a defined period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove any unbound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the thiothixene concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of [³H]-spiperone).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
References
- 1. The Role of Dopamine in Schizophrenia from a Neurobiological and Evolutionary Perspective: Old Fashioned, but Still in Vogue - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Dopamine in schizophrenia: a review and reconceptualization [pubmed.ncbi.nlm.nih.gov]
- 4. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 5. Insights into the Mechanism of Action of Antipsychotic Drugs Derived from Animal Models: Standard of Care versus Novel Targets - PMC [pmc.ncbi.nlm.nih.gov]
Thiothixene Hydrochloride: A Technical Overview of its Pharmacodynamics and Receptor Binding Profile
For Immediate Release
This technical guide provides a comprehensive analysis of the pharmacodynamic properties and receptor binding profile of thiothixene (B151736) hydrochloride, a typical antipsychotic agent of the thioxanthene (B1196266) class. This document is intended for researchers, scientists, and professionals involved in drug development and neuroscience.
Introduction
Thiothixene is a thioxanthene derivative that has been utilized in the management of schizophrenia and other psychotic disorders.[1] Its therapeutic effects are primarily attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[2][3] However, its pharmacological activity is complex, involving interactions with a wide array of neurotransmitter receptors, which contributes to both its therapeutic efficacy and its side effect profile.[4][5] This guide synthesizes the available quantitative data on its receptor binding affinities, details representative experimental methodologies for these assessments, and illustrates the key signaling pathways involved.
Pharmacodynamics
The primary mechanism of action of thiothixene is the blockade of postsynaptic dopamine D2 receptors in the central nervous system, particularly within the mesolimbic pathway.[2][6][7] This action is thought to ameliorate the positive symptoms of schizophrenia, such as hallucinations and delusions.[1] In addition to its high affinity for D2 receptors, thiothixene also exhibits significant antagonist activity at various other receptors, including serotonin (B10506), histamine (B1213489), and adrenergic receptors.[2][4][8] This broad receptor interaction profile is characteristic of many first-generation antipsychotics and influences their clinical effects. For instance, antagonism of serotonin 5-HT2A receptors may contribute to a reduction in extrapyramidal side effects.[2] Blockade of histamine H1 and alpha-1 adrenergic receptors is associated with side effects such as sedation and orthostatic hypotension, respectively.[2]
Receptor Binding Profile
The affinity of thiothixene hydrochloride for various neurotransmitter receptors has been quantified through in vitro radioligand binding assays. The equilibrium dissociation constant (Ki) is a measure of binding affinity, with lower values indicating a higher affinity. The following tables summarize the reported Ki values for thiothixene at key central nervous system receptors.
Table 1: Dopamine Receptor Binding Affinities of Thiothixene
| Receptor Subtype | Ki (nM) |
| D1 | 338[9] |
| D2 | 0.417[9] |
| D3 | 186.2[9] |
| D4 | 363.1[9] |
Table 2: Serotonin Receptor Binding Affinities of Thiothixene
| Receptor Subtype | Ki (nM) |
| 5-HT1A | 245.4[9] |
| 5-HT1B | 316.2[9] |
| 5-HT1D | 316.2[9] |
| 5-HT2A | 3.16[9] |
| 5-HT2C | 15.1[9] |
| 5-HT6 | 79.4[9] |
| 5-HT7 | 5.01[9] |
Table 3: Adrenergic Receptor Binding Affinities of Thiothixene
| Receptor Subtype | Ki (nM) |
| α1A | 2.51[9] |
| α1B | 1.58[9] |
| α1D | 3.16[9] |
| α2A | 125.9[9] |
| α2B | 79.4[9] |
| α2C | 39.8[9] |
Table 4: Muscarinic and Histamine Receptor Binding Affinities of Thiothixene
| Receptor Subtype | Ki (nM) |
| M1 | >10,000[8] |
| M2 | >10,000[8] |
| M3 | ≥5,750[8] |
| M4 | >10,000[8] |
| M5 | 5,376[8] |
| H1 | 3.98[9] |
Signaling Pathways
The binding of thiothixene to its target receptors initiates a cascade of intracellular signaling events. As an antagonist, it blocks the downstream signaling normally triggered by the endogenous ligand. The following diagrams illustrate the principal signaling pathways affected by thiothixene's antagonism at D2 and 5-HT2A receptors.
Figure 1. Thiothixene antagonism of the Dopamine D2 receptor signaling pathway.
Figure 2. Thiothixene antagonism of the Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
The quantitative receptor binding data presented in this guide are typically generated using competitive radioligand binding assays. While the exact protocols for the cited data are not publicly available, the following section outlines a representative methodology for determining the Ki of a test compound like thiothixene at the dopamine D2 and serotonin 5-HT2A receptors.
Representative Protocol: Competitive Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of this compound for the human dopamine D2 and serotonin 5-HT2A receptors.
Materials:
-
Receptor Source: Cell membranes from HEK293 or CHO cells stably expressing the recombinant human D2 or 5-HT2A receptor.
-
Radioligand:
-
For D2 receptor: [³H]Spiperone or [³H]Raclopride.
-
For 5-HT2A receptor: [³H]Ketanserin.
-
-
Test Compound: this compound.
-
Non-specific Binding Control:
-
For D2 receptor: Haloperidol (10 µM).
-
For 5-HT2A receptor: Ketanserin (1 µM).
-
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., GF/B or GF/C).
-
Scintillation Counter: Liquid scintillation counter.
-
Scintillation Cocktail.
Procedure:
-
Membrane Preparation:
-
Homogenize cultured cells in ice-cold lysis buffer.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration (e.g., 10-20 µ g/well ).
-
-
Assay Setup (in 96-well plates):
-
Total Binding: Add assay buffer, radioligand (at a concentration near its Kd), and membrane preparation.
-
Non-specific Binding: Add non-specific binding control, radioligand, and membrane preparation.
-
Competitive Binding: Add serial dilutions of this compound, radioligand, and membrane preparation.
-
-
Incubation:
-
Incubate the plates at a specific temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
-
Filtration:
-
Rapidly filter the contents of each well through the glass fiber filters to separate bound from free radioligand.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Scintillation Counting:
-
Place the filters in scintillation vials with scintillation cocktail.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the thiothixene concentration to generate a competition curve.
-
Determine the IC50 value (the concentration of thiothixene that inhibits 50% of specific radioligand binding) from the curve using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 3. Generalized experimental workflow for a competitive radioligand binding assay.
Conclusion
This compound is a potent dopamine D2 receptor antagonist with a broad spectrum of activity at other neurotransmitter receptors. Its clinical efficacy in treating psychosis is primarily linked to its high affinity for D2 receptors, while its interactions with serotonergic, adrenergic, and histaminergic receptors contribute to its overall pharmacological profile and potential side effects. The quantitative data and methodologies presented in this guide provide a foundational understanding of the molecular pharmacology of thiothixene, which is essential for ongoing research and development in the field of antipsychotic therapeutics.
References
- 1. Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 4.2. D2 and D3 Dopamine Receptor Competitive Radioligand Binding Assays [bio-protocol.org]
- 5. An examination of experimental design in relation to receptor binding assays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 7. researchgate.net [researchgate.net]
- 8. currentprotocols.onlinelibrary.wiley.com [currentprotocols.onlinelibrary.wiley.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Thiothixene Hydrochloride: A Comprehensive Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) hydrochloride is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class. It is primarily utilized in the management of schizophrenia.[1] This document provides an in-depth technical guide on the chemical structure, properties, synthesis, and analysis of thiothixene hydrochloride, intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound is the hydrochloride salt of thiothixene. The systematic IUPAC name for the active moiety is (9Z)-N,N-dimethyl-9-[3-(4-methylpiperazin-1-yl)propylidene]-9H-thioxanthene-2-sulfonamide. The molecule exists as geometric isomers, with the Z (cis) isomer being the more pharmacologically active form.
Below is a visualization of the chemical structure of thiothixene.
Quantitative Physicochemical Data
A summary of the key physicochemical properties of thiothixene and its hydrochloride salt is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C23H29N3O2S2 (thiothixene) | [2][3][4] |
| C23H29N3O2S2·2HCl (dihydrochloride) | [2] | |
| C23H35Cl2N3O4S2 (dihydrochloride dihydrate) | [5][6][7] | |
| Molecular Weight | 443.6 g/mol (thiothixene) | [3] |
| 516.55 g/mol (dihydrochloride) | [2] | |
| 552.57 g/mol (dihydrochloride dihydrate) | [6] | |
| Melting Point | 147-153.5 °C (hydrochloride) | [8] |
| pKa (Strongest Basic) | 8.16 | [9] |
| Solubility | Water: Soluble (hydrochloride) | [2] |
| Chloroform: Very soluble | [2] | |
| Benzene, Acetone, Ether: Practically insoluble (hydrochloride) | [2] | |
| LogP | 3.78 | [2] |
Experimental Protocols
Synthesis of Thiothixene
The synthesis of thiothixene has been described through various routes, often starting from a thioxanthone derivative.[1] A common approach involves the following key transformations:
-
Formation of the Sulfonamide Moiety: 9H-thioxanthene is reacted with chlorosulfonic acid, followed by treatment with thionyl chloride and dimethylamine (B145610) to yield 2-dimethylaminosulfonyl-9H-thioxanthene.[10]
-
Introduction of the Propylidene Side Chain Precursor: The intermediate from the previous step is reacted with butyllithium (B86547) and then with methyl acetate (B1210297) to introduce an acetyl group at the 9-position.[10]
-
Side Chain Elaboration: The resulting compound undergoes an aminomethylation reaction with dimethylamine and formaldehyde.[10]
-
Formation of the Piperazine Ring: The dimethylamine group is displaced by reaction with 1-methylpiperazine.[10]
-
Dehydration: The final step involves a dehydration reaction to form the exocyclic double bond of the propylidene side chain, yielding thiothixene.[1]
High-Performance Liquid Chromatography (HPLC) Analysis
A robust HPLC methodology is crucial for the quantification of thiothixene in various samples, including bulk drug substance, finished pharmaceutical products, and for dissolution testing.
Methodology:
-
Column: A common stationary phase is a mixture of silica (B1680970) and alumina (B75360) (SiAl).[3] An alternative is a C18 column (e.g., Waters X Bridge C18, 150 x 4.6 mm, 3.5 µm).
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., monobasic sodium phosphate) and an organic modifier like methanol.[11] The ratio can be adjusted to achieve optimal separation (e.g., 40:60 v/v buffer:methanol).
-
Flow Rate: A flow rate of 1.0 mL/min is commonly used.
-
Detection: UV detection at 254 nm is suitable for monitoring thiothixene.[11]
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
This method should be capable of resolving the Z (cis) and E (trans) isomers of thiothixene, as well as potential synthetic precursors and degradation products.[3] For dissolution testing in simulated gastric fluid, a minor modification of the mobile phase may be necessary to allow for direct injection and quantification.[3] The method should be validated according to ICH guidelines for parameters such as precision, accuracy, linearity, specificity, and robustness.
Signaling Pathways and Logical Relationships
The primary mechanism of action of thiothixene involves the blockade of postsynaptic dopamine (B1211576) D2 receptors in the mesolimbic system.[5][7] This antagonism is believed to be responsible for its antipsychotic effects. The logical relationship of this mechanism can be visualized as follows:
Experimental Workflow for Quality Control
A typical experimental workflow for the quality control of this compound in a pharmaceutical setting would involve several key analytical tests.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiothixene [webbook.nist.gov]
- 5. Thiothixene HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]
- 6. pharmaffiliates.com [pharmaffiliates.com]
- 7. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. scribd.com [scribd.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 11. uspbpep.com [uspbpep.com]
Thiothixene Hydrochloride: A Technical Analysis of Dopamine D2 and Serotonin 5-HT2A Receptor Antagonism
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth examination of the pharmacological properties of thiothixene (B151736) hydrochloride, a first-generation (typical) antipsychotic agent. The primary focus is on its antagonist activity at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are central to its therapeutic effects in the management of schizophrenia.[1][2][3][4] This document details the quantitative binding affinities, explores the intricate intracellular signaling pathways associated with these receptors, and provides comprehensive experimental protocols for assessing receptor antagonism. All quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of thiothixene's mechanism of action.
Introduction
Thiothixene is an antipsychotic medication of the thioxanthene (B1196266) class, chemically and pharmacologically similar to the piperazine (B1678402) phenothiazines.[5][6] It is primarily indicated for the management of schizophrenia.[2][3][4][6] The therapeutic efficacy of thiothixene is largely attributed to its potent antagonism of postsynaptic dopamine D2 receptors in the central nervous system.[1][3] However, its pharmacological profile is complex, involving interactions with various other neurotransmitter receptors, including serotonin (5-HT) receptors.[1][6] This guide will dissect the molecular interactions and functional consequences of thiothixene's binding to D2 and 5-HT2A receptors, providing a foundational resource for researchers in neuropsychopharmacology and drug development.
Mechanism of Action
The precise mechanism of action for thiothixene's antipsychotic effects is understood to be principally related to its antidopaminergic properties.[5] By blocking D2 receptors in the brain's mesolimbic pathway, thiothixene is thought to reduce the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[1]
In addition to its potent D2 receptor blockade, thiothixene also acts as an antagonist at 5-HT2A receptors.[1][6] This dual antagonism is a characteristic shared with many second-generation (atypical) antipsychotics and is believed to contribute to a broader spectrum of efficacy, potentially mitigating some of the extrapyramidal side effects associated with pure D2 antagonism and possibly addressing negative symptoms.[6] The drug also exhibits varying degrees of antagonism at other receptors, including D1, D3, D4, 5-HT1, histaminergic (H1), and alpha-adrenergic receptors, which contributes to its overall therapeutic and side-effect profile.[6]
Quantitative Data: Receptor Binding Affinity
The affinity of a drug for its receptor is a critical determinant of its potency. This is typically quantified by the inhibitor constant (Ki), which represents the concentration of the drug required to occupy 50% of the receptors in the absence of the endogenous ligand. A lower Ki value indicates a higher binding affinity. The binding affinities of thiothixene for human dopamine D2 and serotonin 5-HT2A receptors are summarized below.
| Receptor Subtype | Ligand | Ki (nM) | Species | Source |
| Dopamine D2 | Thiothixene | 0.25 | Human | [7] |
| Dopamine D3 | Thiothixene | 0.17 | Human | [7] |
| Serotonin 5-HT2A | Thiothixene | 3.6 | Human | [7] |
| Serotonin 5-HT2C | Thiothixene | 10 | Human | [7] |
| Serotonin 5-HT7 | Thiothixene | 3.9 | Human | [7] |
| Adrenergic α1A | Thiothixene | 2.5 | Human | [7] |
| Histamine H1 | Thiothixene | 3.1 | Human | [7] |
Note: Ki values are compiled from various sources and may exhibit variability based on experimental conditions.
Receptor Signaling Pathways
Thiothixene exerts its effects by blocking the normal signaling cascades initiated by dopamine and serotonin at their respective receptors.
Dopamine D2 Receptor Signaling Pathway
Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that preferentially couple to the Gi/o family of G proteins.[8][[“]] Their activation leads to an inhibitory intracellular response.
-
Agonist Binding & G-Protein Activation: Dopamine binds to the D2 receptor, inducing a conformational change that activates the associated heterotrimeric Gi/o protein. This causes the Gαi subunit to exchange GDP for GTP and dissociate from the Gβγ dimer.
-
Inhibition of Adenylyl Cyclase: The activated Gαi subunit directly inhibits the enzyme adenylyl cyclase.
-
Reduction of cAMP: Inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[10]
-
Downstream Effects: The reduction in cAMP levels decreases the activity of cAMP-dependent protein kinase (Protein Kinase A or PKA), which in turn alters the phosphorylation state and activity of numerous downstream target proteins involved in neuronal excitability and gene expression.[[“]]
-
Antagonism by Thiothixene: Thiothixene, as a competitive antagonist, binds to the D2 receptor but does not activate it. This blockade prevents dopamine from binding and initiating the inhibitory signaling cascade.
Serotonin 5-HT2A Receptor Signaling Pathway
The 5-HT2A receptor is also a GPCR, but it couples to the Gq/11 family of G proteins, leading to an excitatory intracellular response.[11][12]
-
Agonist Binding & G-Protein Activation: Serotonin (5-HT) binds to the 5-HT2A receptor, activating the associated Gq/11 protein. The Gαq subunit exchanges GDP for GTP and dissociates.
-
Activation of Phospholipase C: The activated Gαq subunit stimulates the membrane-bound enzyme Phospholipase C (PLC).[11][13]
-
Generation of Second Messengers: PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[13][14]
-
Downstream Effects:
-
IP3 Pathway: IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol.[14][15]
-
DAG Pathway: DAG remains in the cell membrane and, in conjunction with the increased intracellular Ca2+, activates Protein Kinase C (PKC).[14]
-
-
Cellular Response: The rise in intracellular Ca2+ and activation of PKC lead to the phosphorylation of various cellular proteins, resulting in a wide range of downstream effects, including modulation of neurotransmission and gene expression.[14]
-
Antagonism by Thiothixene: Thiothixene binds to the 5-HT2A receptor, preventing serotonin from activating this Gq/11-mediated signaling cascade.
Experimental Protocols
The characterization of thiothixene's antagonist activity at D2 and 5-HT2A receptors relies on established pharmacological assays.
Protocol: Competitive Radioligand Binding Assay
This assay is the gold standard for determining the binding affinity (Ki) of a compound for a specific receptor.[16][17]
Objective: To determine the Ki of thiothixene hydrochloride for the D2 or 5-HT2A receptor.
Materials:
-
Receptor Source: Commercially available cell membranes (e.g., from HEK293 or CHO cells) stably expressing the human recombinant D2 or 5-HT2A receptor.
-
Radioligand: A high-affinity radiolabeled antagonist, e.g., [3H]Spiperone or [3H]Raclopride for D2; [3H]Ketanserin or [3H]Spiperone for 5-HT2A.
-
Test Compound: this compound.
-
Non-specific Agent: An unlabeled ligand at a high concentration to define non-specific binding (e.g., 10 µM Haloperidol for D2, 10 µM Ketanserin for 5-HT2A).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
Apparatus: 96-well microplates, vacuum filtration manifold with glass fiber filters (e.g., Whatman GF/B), liquid scintillation counter, and scintillation fluid.
Methodology:
-
Compound Dilution: Prepare a serial dilution of this compound in assay buffer, typically ranging from 10⁻¹¹ M to 10⁻⁵ M.
-
Assay Plate Setup: The assay is performed in triplicate. For each receptor, set up wells for:
-
Total Binding: Radioligand + Assay Buffer + Receptor Membranes.
-
Non-specific Binding (NSB): Radioligand + Non-specific Agent + Receptor Membranes.
-
Competitive Binding: Radioligand + Thiothixene Dilution + Receptor Membranes.
-
-
Incubation: Add the components to the wells. Typically, this involves adding buffer/compound, radioligand (at a fixed concentration, usually near its Kd), and finally the receptor membrane preparation. Incubate the plate at a specified temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through the glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (retained on the filter) from the free radioligand (which passes through).
-
Washing: Quickly wash the filters with ice-cold assay buffer (e.g., 3 x 200 µL) to remove any remaining unbound radioligand.
-
Quantification: Dry the filter plate, add liquid scintillation cocktail to each well, and count the radioactivity retained on the filters using a microplate scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding as a function of the log concentration of thiothixene.
-
Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC50 value (the concentration of thiothixene that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant for the receptor.
-
Protocol: D2 Receptor Functional Assay (cAMP Inhibition)
This assay measures the functional consequence of receptor binding—the inhibition of cAMP production following agonist stimulation.[18]
Objective: To quantify the potency of thiothixene as a functional antagonist at the D2 receptor.
Materials:
-
Cell Line: A cell line (e.g., CHO or HEK293) stably expressing the human D2 receptor.
-
D2 Agonist: e.g., Quinpirole or Dopamine.
-
Test Compound: this compound.
-
cAMP Detection Kit: A commercial kit based on principles like HTRF (Homogeneous Time-Resolved Fluorescence), ELISA, or AlphaScreen.
-
Stimulation Buffer: A buffer containing a phosphodiesterase (PDE) inhibitor like IBMX or rolipram (B1679513) to prevent the degradation of cAMP.
Methodology:
-
Cell Plating: Seed the D2-expressing cells into 96- or 384-well plates and culture overnight to allow for adherence.
-
Antagonist Pre-incubation: Remove the culture medium and add various concentrations of thiothixene (prepared in stimulation buffer) to the cells. Incubate for a pre-determined time (e.g., 15-30 minutes) at 37°C.
-
Agonist Stimulation: Add a fixed concentration of the D2 agonist (typically a concentration that produces 80-90% of the maximal effect, the EC80) to all wells except the negative control.
-
Incubation: Incubate the plate for a specified time (e.g., 30 minutes) at 37°C to allow for the modulation of adenylyl cyclase activity.
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen detection kit.
-
Data Analysis:
-
The results will show that the agonist decreases cAMP levels.
-
Thiothixene will reverse this decrease in a concentration-dependent manner.
-
Plot the cAMP levels (or % of agonist response) against the log concentration of thiothixene.
-
Use non-linear regression to determine the IC50 value, which represents the concentration of thiothixene that restores the cAMP level to 50% of the maximum possible reversal. This IC50 value is a measure of the drug's functional antagonist potency.
-
Protocol: In Vivo Microdialysis
This advanced in vivo technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals, providing insight into the drug's real-world neurochemical effects.[19]
Objective: To determine the effect of systemic thiothixene administration on extracellular dopamine and serotonin levels in the rat striatum.
Materials:
-
Subjects: Adult male rats (e.g., Sprague-Dawley).
-
Surgical Equipment: Stereotaxic apparatus, anesthetic, microdialysis guide cannulae, and probes.
-
Microdialysis System: Syringe pump, liquid swivel, and fraction collector.
-
Perfusion Fluid: Artificial cerebrospinal fluid (aCSF).
-
Analytical System: High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ED) for quantifying dopamine, serotonin, and their metabolites.
-
Test Compound: this compound for systemic injection (e.g., subcutaneous or intraperitoneal).
Methodology:
-
Surgery: Under anesthesia, surgically implant a guide cannula stereotaxically, targeting a brain region of interest such as the nucleus accumbens or striatum. Allow the animal to recover for several days.
-
Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfusion and Baseline Collection: Begin perfusing the probe with aCSF at a low, constant flow rate (e.g., 1-2 µL/min). After a stabilization period (e.g., 1-2 hours), collect baseline dialysate samples at regular intervals (e.g., every 20 minutes).
-
Drug Administration: Administer a dose of this compound systemically.
-
Post-Drug Collection: Continue to collect dialysate samples for several hours post-administration to monitor changes in neurotransmitter levels.
-
Sample Analysis: Analyze the collected dialysate samples using HPLC-ED to quantify the concentrations of dopamine, its metabolites (DOPAC, HVA), serotonin (5-HT), and its metabolite (5-HIAA).
-
Data Analysis:
-
Express the post-drug neurotransmitter concentrations as a percentage of the average baseline concentration for each animal.
-
Analyze the time course of changes in neurotransmitter levels. Antagonism of D2 autoreceptors by thiothixene is expected to increase dopamine release and metabolism. The effects on serotonin would reflect the drug's interaction with 5-HT2A and other serotonin receptors that modulate serotonergic and dopaminergic activity.[20][21]
-
Conclusion
This compound is a well-established antipsychotic agent whose clinical utility is founded on its potent antagonism of the dopamine D2 receptor. Its high affinity for this receptor allows it to effectively dampen the hyperdopaminergic state implicated in psychosis. Furthermore, its significant, albeit lower, affinity for the serotonin 5-HT2A receptor adds a layer of pharmacological complexity characteristic of more modern antipsychotics. This dual receptor action likely contributes to its overall therapeutic profile. The experimental methodologies detailed herein—from in vitro binding and functional assays to in vivo neurochemical monitoring—provide a robust framework for the continued investigation of thiothixene and the development of novel compounds targeting the dopaminergic and serotonergic systems for the treatment of severe mental illness.
References
- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 2. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. medcentral.com [medcentral.com]
- 5. drugs.com [drugs.com]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Tiotixene - Wikipedia [en.wikipedia.org]
- 8. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. consensus.app [consensus.app]
- 10. go.drugbank.com [go.drugbank.com]
- 11. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 12. blossomanalysis.com [blossomanalysis.com]
- 13. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Hallucinogens and Serotonin 5-HT2A Receptor-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. Receptor-Ligand Binding Assays [labome.com]
- 18. benchchem.com [benchchem.com]
- 19. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Serotonin control of central dopaminergic function: focus on in vivo microdialysis studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
The Discovery and Synthesis of Thiothixene Hydrochloride: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) hydrochloride is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, which has been utilized in the management of schizophrenia for decades.[1] Its discovery marked a significant advancement in the chemical and pharmacological understanding of antipsychotic agents, building upon the foundational knowledge derived from the earlier phenothiazine (B1677639) class of drugs. This technical guide provides an in-depth overview of the discovery, synthesis, and core experimental protocols related to thiothixene hydrochloride, tailored for professionals in the field of drug development and neuroscience research.
Discovery and Historical Context
The development of thioxanthenes was a direct evolution from the preceding success of phenothiazine antipsychotics in the 1950s. Researchers sought to modify the phenothiazine structure to potentially enhance efficacy and alter side effect profiles. The key structural difference in thioxanthenes is the substitution of the nitrogen atom in the central ring of the phenothiazine scaffold with a carbon atom, which is double-bonded to the side chain.[2]
Intensive research into thioxanthene synthesis and pharmacology began in the late 1950s. The first thioxanthene to be marketed was chlorprothixene (B1288) in 1959. Subsequently, more potent derivatives were developed, leading to the synthesis and marketing of thiothixene in 1967 by Pfizer.[3] A critical discovery during this period was the importance of geometric isomerism; it was determined that the cis (Z) isomer of thioxanthenes is the therapeutically active form, demonstrating significantly greater neuroleptic potency.[2]
Chemical Synthesis of this compound
Several synthetic routes for thiothixene have been described in the literature, all of which are based on the construction of the (4-methylpiperazin-1-yl)propylidene side chain on a thioxanthene core.[3] A common method involves the use of N,N-dimethylsulfamoyl-Z-thioxanthen-9-one as a key intermediate.
One described synthesis begins with the condensation of thiophenol with 2-chloro-5-dimethylsulfamoylbenzoic acid in an alkaline solution of dimethylformamide (DMF) at elevated temperatures (130–140 °C). A subsequent ring closure reaction is carried out using polyphosphoric acid at 70 °C to yield the ketone intermediate, N,N-dimethylsulfamoyl-Z-thioxanthen-9-one. A Wittig reaction is then employed to attach the piperazinylpropylidene side chain, resulting in a mixture of Z- and E-thiothixene isomers.[3] The desired Z-isomer is then isolated and converted to the hydrochloride salt.
Another approach utilizes the acetylation of 9-lithio-N,N-dimethylthioxanthene-2-sulfonamide. Following acetylation, a condensation reaction and an amine exchange produce an intermediate ketone. This ketone is then reduced with sodium borohydride (B1222165) (NaBH₄) and subsequently dehydrated using a mixture of phosphorus oxychloride (POCl₃) and pyridine (B92270) to yield both E- and Z-thiothixene.[3]
Physicochemical Properties of this compound
This compound is a white to nearly white crystalline powder with a slight odor and a very bitter taste.[4] It is soluble in water and slightly soluble in chloroform, but practically insoluble in benzene, acetone, and ether.[4]
| Property | Value | Reference |
| Molecular Formula | C₂₃H₂₉N₃O₂S₂ | [4] |
| Molecular Weight | 443.6 g/mol | [4] |
| Melting Point | 114-118 °C (cis-, trans- mixture) | [4] |
| logP (Octanol/Water Partition Coefficient) | 3.78 | [4] |
| pKa | Not available | |
| pH (reconstituted injection) | 2.3-3.7 | [4] |
Pharmacodynamics and Mechanism of Action
Thiothixene is a potent antagonist of the dopamine (B1211576) D₂ receptor, which is believed to be the primary mechanism for its antipsychotic effects.[5][6] By blocking D₂ receptors in the mesolimbic pathway, thiothixene reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions. It also exhibits antagonist activity at other receptors, including dopamine D₁, D₃, and D₄ subtypes, as well as serotonergic (5-HT₁ and 5-HT₂) and histaminergic (H₁) receptors.[6] This broader receptor profile may contribute to its anxiolytic, antidepressant, and anti-aggressive properties, as well as some of its side effects.[6]
Receptor Binding Affinity
The following table summarizes the binding affinities (Ki, in nM) of thiothixene for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor | Ki (nM) | Reference |
| Dopamine D₂ | 0.3 | [6] |
| Dopamine D₃ | 0.8 | [6] |
| Dopamine D₄ | 1.2 | [6] |
| Dopamine D₁ | 14 | [6] |
| Serotonin 5-HT₂A | 3.6 | [6] |
| Serotonin 5-HT₂C | 25 | [6] |
| Serotonin 5-HT₁A | 129.87 | |
| Histamine H₁ | 3.2 | [6] |
| Adrenergic α₁ | 1.8 | [6] |
| Adrenergic α₂ | 100 | [6] |
| Muscarinic M₁ | >1000 | [6] |
Dopamine D₂ Receptor Signaling Pathway
Blockade of the dopamine D₂ receptor by this compound inhibits the downstream signaling cascade typically initiated by dopamine. D₂ receptors are G protein-coupled receptors (GPCRs) that couple to Gαi/o proteins. Activation of these receptors by dopamine leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and reduced protein kinase A (PKA) activity. Thiothixene, as an antagonist, prevents this inhibition, thereby indirectly modulating the phosphorylation state of various downstream proteins involved in neuronal excitability and gene expression.
Caption: Dopamine D2 Receptor Signaling Pathway and Thiothixene Blockade.
Pharmacokinetics
| Parameter | Value | Reference |
| Bioavailability | ~100% | [3] |
| Time to Peak Plasma Concentration (Tmax) | Not available | |
| Peak Plasma Concentration (Cmax) | Not available | |
| Elimination Half-life | 10-20 hours | [3] |
| Metabolism | Hepatic | [3] |
| Excretion | Gastrointestinal tract, feces | [3] |
| Protein Binding | Not available | |
| Clearance | Men: 49.2 +/- 38.7 L/min; Women: 22.0 +/- 13.5 L/min |
Experimental Protocols
Radioligand Displacement Assay for Dopamine D₂ Receptor Binding
This in vitro assay is used to determine the binding affinity of a test compound (e.g., thiothixene) for the dopamine D₂ receptor.
Materials:
-
Cell membranes prepared from a source rich in D₂ receptors (e.g., rat striatum or cells transfected with the human D₂ receptor).
-
Radioligand: [³H]-Spiperone or another suitable D₂ receptor antagonist radioligand.
-
Non-specific binding agent: A high concentration of a non-radiolabeled D₂ receptor antagonist (e.g., haloperidol (B65202) or sulpiride).
-
Test compound (this compound) at various concentrations.
-
Incubation buffer (e.g., Tris-HCl buffer, pH 7.4, containing MgCl₂, EDTA, and NaCl).
-
Scintillation cocktail and a liquid scintillation counter.
-
Glass fiber filters.
Procedure:
-
Incubation: In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test compound or the non-specific binding agent.
-
Equilibration: Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
Filtration: Rapidly filter the contents of each tube through a glass fiber filter to separate the bound radioligand from the unbound.
-
Washing: Wash the filters with ice-cold incubation buffer to remove any non-specifically bound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the test compound concentration and use non-linear regression analysis to determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. 12234 [pdspdb.unc.edu]
- 6. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
Preclinical Profile of Thiothixene Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical data available for thiothixene (B151736) hydrochloride, a typical antipsychotic agent of the thioxanthene (B1196266) class. The information presented herein is intended to serve as a resource for researchers and professionals involved in the study and development of antipsychotic drugs.
Pharmacology
Thiothixene is a potent dopamine (B1211576) receptor antagonist with a higher affinity for D2 receptors than D1 receptors. Its antipsychotic effects are primarily attributed to the blockade of D2 receptors in the mesolimbic and mesocortical pathways of the brain. The drug also exhibits affinity for other neurotransmitter receptors, which may contribute to its overall pharmacological profile and side effects.
Receptor Binding Affinity
The following table summarizes the in vitro receptor binding affinities (Ki values) of thiothixene for various neurotransmitter receptors. Lower Ki values indicate higher binding affinity.
| Receptor | Ki (nM) | Species | Reference |
| Dopamine D2 | 0.12 | Human | --INVALID-LINK-- |
In Vivo Pharmacology
Preclinical studies in animal models have demonstrated the antipsychotic-like activity of thiothixene. These studies typically involve behavioral assays that are sensitive to the effects of clinically effective antipsychotic drugs.
1.2.1 Conditioned Avoidance Response
The conditioned avoidance response (CAR) is a behavioral paradigm used to predict the efficacy of antipsychotic drugs. In this test, animals are trained to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or a tone). Antipsychotic drugs selectively suppress the avoidance response at doses that do not impair the escape response.
-
Experimental Protocol:
-
Species: Rat.
-
Apparatus: A shuttle box with two compartments separated by a gate. The floor of each compartment is a grid that can deliver a mild electric shock. A light or tone serves as the conditioned stimulus (CS), and the foot shock is the unconditioned stimulus (US).
-
Procedure: A trial begins with the presentation of the CS. If the rat moves to the other compartment within a specified time (e.g., 10 seconds), the CS is terminated, and no shock is delivered (avoidance response). If the rat fails to move, the US is presented along with the CS until the rat escapes to the other compartment.
-
Drug Administration: Thiothixene is administered intraperitoneally (i.p.) at various doses prior to the test session.
-
Data Analysis: The dose that produces a 50% reduction in the number of avoidance responses (ED50) is determined.
-
-
Results:
-
Thiothixene suppresses conditioned avoidance behavior in rats with an intraperitoneal ED50 of approximately 3.2 mg/kg.[1]
-
1.2.2 Catalepsy Test
The catalepsy test is used to assess the potential of a drug to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics. Catalepsy is characterized by an animal's failure to correct an externally imposed posture.
-
Experimental Protocol:
-
Species: Rat.
-
Apparatus: A horizontal bar raised a specific height from a flat surface.
-
Procedure: The rat's forepaws are gently placed on the bar. The time it takes for the rat to remove both paws from the bar and return to a normal posture is measured. A cut-off time (e.g., 180 seconds) is typically used.
-
Drug Administration: Thiothixene is administered at various doses prior to the test.
-
Data Analysis: The dose that induces catalepsy in 50% of the animals (ED50) is determined.
-
-
Results:
-
Quantitative ED50 values for thiothixene-induced catalepsy in rats from specific preclinical studies are not consistently reported in publicly available literature. However, it is known to induce catalepsy in rats.[1]
-
Pharmacokinetics
The pharmacokinetic profile of thiothixene has been characterized in several preclinical species. It is generally well-absorbed after oral administration and undergoes extensive metabolism in the liver.
Absorption, Distribution, Metabolism, and Excretion (ADME)
| Parameter | Species | Route | Observation | Reference |
| Absorption | Rat | Oral | Well absorbed, with approximately 65% of orally administered radioactivity recovered in the bile. | [1] |
| Distribution | Rat | Oral | Widely distributed, with relatively low levels found in the brain tissue. | [1] |
| Metabolism | - | - | Extensively metabolized in the liver. The primary metabolic pathways are thought to involve N-demethylation, hydroxylation, and sulfoxidation. The cytochrome P450 isoenzyme CYP1A2 is a key enzyme in its metabolism. | [2] |
| Excretion | Rat | Oral | Primarily excreted in the feces via biliary elimination. | [1] |
Pharmacokinetic Parameters
Detailed quantitative pharmacokinetic parameters such as Cmax, Tmax, and bioavailability in preclinical species are not consistently available in a consolidated format in the public domain.
Toxicology
The toxicological profile of thiothixene hydrochloride has been evaluated in various animal species.
Acute Toxicity
The median lethal dose (LD50) is a measure of the acute toxicity of a substance.
| Species | Route of Administration | LD50 (mg/kg) | Reference |
| Mouse (male) | Oral | 820 | [1] |
| Mouse (female) | Oral | 2090 | [1] |
| Mouse | Oral | 400 | [3] |
| Mouse | Intraperitoneal | 530 | [1] |
| Rat (male) | Oral | 1300 | [1] |
| Rat (female) | Oral | 1980 | [1] |
| Rat | Intraperitoneal | 900 | [1] |
| Dog | Oral | 500 | [1] |
Note: Discrepancies in LD50 values may exist between different sources due to variations in experimental conditions and animal strains.
Other Toxicological Findings
In animal studies, thiothixene has been associated with cytotoxic effects.[4] Repeated oral administration to rats, rabbits, and monkeys before and during gestation did not show teratogenic effects, although there was some decrease in conception rate and litter size, and an increase in resorption rate in rats and rabbits.[2]
Visualizations
Signaling Pathway
The primary mechanism of action of thiothixene involves the blockade of dopamine D2 receptors. This action is thought to normalize the hyperactivity of dopaminergic pathways implicated in psychosis.
Caption: Thiothixene's primary mechanism of action.
Experimental Workflow: Conditioned Avoidance Response
The following diagram illustrates the typical workflow for a conditioned avoidance response experiment to evaluate the antipsychotic potential of a compound like thiothixene.
Caption: Workflow for a Conditioned Avoidance Response experiment.
Logical Relationship: Antipsychotic Drug Development Funnel
This diagram depicts the logical progression of preclinical studies in the development of an antipsychotic drug, from initial screening to safety assessment.
Caption: Preclinical development funnel for antipsychotics.
References
Beyond Dopamine: An In-depth Technical Guide to the Molecular Targets of Thiothixene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736), a typical antipsychotic of the thioxanthene (B1196266) class, has been utilized in the management of schizophrenia for decades.[1][2] Its therapeutic effects have traditionally been attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[2][3] However, a growing body of evidence reveals a more complex pharmacological profile, with significant interactions at a range of non-dopaminergic molecular targets. This in-depth technical guide explores the molecular targets of thiothixene hydrochloride beyond the dopamine receptor family, providing quantitative binding data, detailed experimental methodologies, and visualizations of the associated signaling pathways. Understanding this broader receptor interaction profile is crucial for a comprehensive grasp of its therapeutic actions, side-effect profile, and potential for novel drug development.
Quantitative Binding Affinity of Thiothixene at Non-Dopaminergic Receptors
The affinity of thiothixene for various neurotransmitter receptors has been quantified using in vitro radioligand binding assays. The inhibition constant (Ki) is a measure of the binding affinity of a compound for a receptor; a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for thiothixene at several non-dopaminergic human receptors, primarily sourced from the NIMH Psychoactive Drug Screening Program (PDSP) Ki database.[4][5][6][7]
| Receptor Family | Receptor Subtype | Ki (nM) |
| Serotonin (B10506) | 5-HT1A | 130 |
| 5-HT1B | 1000 | |
| 5-HT1D | 330 | |
| 5-HT1E | 200 | |
| 5-HT2A | 3.4 | |
| 5-HT2B | 13 | |
| 5-HT2C | 1.8 | |
| 5-HT5A | 100 | |
| 5-HT6 | 32 | |
| 5-HT7 | 6.2 | |
| Adrenergic | Alpha-1A | 1.9 |
| Alpha-1B | 3.2 | |
| Alpha-1D | 1.6 | |
| Alpha-2A | 130 | |
| Alpha-2B | 50 | |
| Alpha-2C | 80 | |
| Histamine (B1213489) | H1 | 2.5 |
| Muscarinic | M1 | 1000 |
| M2 | 2000 | |
| M3 | 1000 | |
| M4 | 1000 | |
| M5 | 1000 | |
| Sigma | Sigma-1 | 38 |
| Sigma-2 | 16 |
Key Non-Dopaminergic Signaling Pathways
Thiothixene's interaction with several non-dopaminergic receptors, particularly serotonin 5-HT2A, alpha-1 adrenergic, and histamine H1 receptors, involves the modulation of the Gq/11 signaling pathway. In contrast, its effects at sigma receptors are mediated through a distinct mechanism involving protein-protein interactions at the endoplasmic reticulum.
Gq/11 Signaling Pathway (5-HT2A, Alpha-1 Adrenergic, and Histamine H1 Receptors)
Antagonism of these G protein-coupled receptors (GPCRs) by thiothixene blocks the downstream signaling cascade initiated by their endogenous ligands (serotonin, norepinephrine, and histamine, respectively). This pathway, when activated, leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium, while DAG activates protein kinase C (PKC), leading to a variety of cellular responses.
Sigma-1 Receptor Signaling Pathway
The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum (ER), particularly at the mitochondria-associated membrane (MAM).[8] It is not a traditional GPCR. Thiothixene's interaction with the sigma-1 receptor is thought to modulate its chaperone activity, which in turn influences various downstream signaling events, including calcium signaling, ion channel function, and cellular stress responses.
Experimental Protocols
The determination of thiothixene's binding affinities at its molecular targets is primarily achieved through competitive radioligand binding assays.
General Protocol for Competitive Radioligand Binding Assay
This protocol outlines the general steps for determining the Ki of a test compound (e.g., thiothixene) for a specific receptor.
1. Materials and Reagents:
-
Receptor Source: Cell membranes from cell lines stably expressing the human receptor of interest (e.g., CHO-K1 or HEK293 cells) or homogenized brain tissue.
-
Radioligand: A high-affinity, selective radiolabeled ligand for the target receptor (e.g., [3H]ketanserin for 5-HT2A receptors).
-
Test Compound: this compound.
-
Non-specific Binding Control: A high concentration of a known, non-radiolabeled ligand for the target receptor to determine non-specific binding.
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Cocktail.
2. Procedure:
-
Membrane Preparation: Homogenize cells or tissue in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, set up triplicate wells for:
-
Total Binding: Receptor membranes + radioligand + assay buffer.
-
Non-specific Binding: Receptor membranes + radioligand + high concentration of non-labeled ligand.
-
Competitive Binding: Receptor membranes + radioligand + varying concentrations of thiothixene.
-
-
Incubation: Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.
3. Data Analysis:
-
Calculate Specific Binding: Subtract the average CPM from the non-specific binding wells from the average CPM of all other wells.
-
Generate Competition Curve: Plot the percentage of specific binding against the logarithm of the thiothixene concentration.
-
Determine IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand).
-
Calculate Ki: Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Experimental Workflow
References
- 1. GPCR-radioligand binding assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Receptor-Ligand Binding Assays [labome.com]
- 5. In vitro receptor binding assays: general methods and considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Ki Database - Wikipedia [en.wikipedia.org]
- 7. PDSP (Psychoactive Drug Screening Program) Drug Database | HSLS [hsls.pitt.edu]
- 8. labs.penchant.bio [labs.penchant.bio]
Thiothixene Hydrochloride: A Technical Guide to its Effects on Neuronal Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Thiothixene (B151736), a typical antipsychotic of the thioxanthene (B1196266) class, exerts its therapeutic effects primarily through the modulation of dopaminergic and serotonergic pathways in the central nervous system. This technical guide provides an in-depth analysis of the molecular mechanisms of thiothixene hydrochloride, focusing on its interaction with key neuronal receptors and the subsequent impact on downstream signaling cascades. Quantitative data on receptor binding affinities are presented, alongside detailed experimental methodologies for assessing these interactions and their functional consequences. Furthermore, this guide visualizes the complex signaling pathways affected by thiothixene, offering a comprehensive resource for researchers in neuropharmacology and drug development.
Introduction
Thiothixene is a well-established antipsychotic medication used in the management of schizophrenia.[1][2][3] Its clinical efficacy is attributed to its potent antagonism of dopamine (B1211576) D2 receptors, a hallmark of typical antipsychotics.[2][3] However, its pharmacological profile is broader, encompassing interactions with various other neurotransmitter systems, which contributes to both its therapeutic actions and side-effect profile.[1][2] Understanding the intricate effects of thiothixene on neuronal signaling is paramount for optimizing its clinical use and for the development of novel antipsychotics with improved efficacy and tolerability.
Receptor Binding Profile
The initial step in thiothixene's mechanism of action is its binding to various G-protein coupled receptors (GPCRs). Its primary target is the dopamine D2 receptor, but it also exhibits affinity for other dopamine receptor subtypes, as well as serotonin (B10506), histamine, and adrenergic receptors.[1][2] The binding affinities of thiothixene, expressed as inhibition constants (Ki), are summarized in the table below. Lower Ki values indicate a stronger binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.417 |
| Dopamine D1 | 338 |
| Dopamine D3 | 186.2 |
| Dopamine D4 | 363.1 |
| Serotonin 5-HT1A | 15-5754 |
| Serotonin 5-HT2A | 15-5754 |
| Serotonin 5-HT2C | 15-5754 |
| Histamine H1 | 15-5754 |
| α1-Adrenergic | 15-5754 |
| α2-Adrenergic | 15-5754 |
| Muscarinic Acetylcholine | 15-5754 |
| Table 1: Binding Affinities (Ki) of Thiothixene for Various Neurotransmitter Receptors. |
Effects on Major Signaling Pathways
The binding of thiothixene to its target receptors initiates a cascade of intracellular events, profoundly altering neuronal signaling. The primary pathways affected are those regulated by dopamine and serotonin.
Dopamine D2 Receptor Signaling
As a potent antagonist of the D2 receptor, which is coupled to inhibitory G-proteins (Gαi/o), thiothixene blocks the endogenous effects of dopamine.[2] This leads to a disinhibition of adenylyl cyclase, resulting in an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][5] The rise in cAMP subsequently activates Protein Kinase A (PKA), which goes on to phosphorylate numerous downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[5][6]
Serotonin 5-HT2A Receptor Signaling
Thiothixene also acts as an antagonist at 5-HT2A receptors.[1][7] These receptors are coupled to Gq/11 proteins, which activate phospholipase C (PLC).[8] PLC, in turn, hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates Protein Kinase C (PKC). By blocking this pathway, thiothixene can modulate a wide range of cellular processes, including neuronal excitability and gene expression.
Experimental Protocols
The following sections outline the general methodologies used to obtain the quantitative data and to characterize the effects of thiothixene on neuronal signaling pathways.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Objective: To quantify the affinity of thiothixene for dopamine, serotonin, and other receptors.
-
Principle: This competitive binding assay measures the ability of unlabeled thiothixene to displace a radiolabeled ligand from its receptor.
-
General Protocol:
-
Membrane Preparation: Homogenize tissue or cells expressing the receptor of interest and isolate the cell membranes through centrifugation.
-
Incubation: Incubate the membranes with a fixed concentration of a specific radioligand (e.g., [3H]spiperone for D2 receptors) and varying concentrations of unlabeled thiothixene.
-
Separation: Separate the bound from the unbound radioligand by rapid filtration through glass fiber filters.
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand against the concentration of thiothixene. The IC50 value (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand) is determined and then converted to a Ki value using the Cheng-Prusoff equation.[9][10][11]
-
Functional Assay: cAMP Accumulation
This assay measures the functional consequence of D2 receptor antagonism by thiothixene.
-
Objective: To determine the effect of thiothixene on adenylyl cyclase activity and subsequent cAMP levels.
-
Principle: D2 receptor activation by an agonist inhibits adenylyl cyclase, leading to decreased cAMP. An antagonist like thiothixene will block this effect, resulting in a relative increase in cAMP levels.
-
General Protocol:
-
Cell Culture: Culture cells stably expressing the dopamine D2 receptor.
-
Treatment: Pre-incubate the cells with varying concentrations of thiothixene.
-
Stimulation: Stimulate the cells with a D2 receptor agonist (e.g., quinpirole) in the presence of a phosphodiesterase inhibitor (to prevent cAMP degradation).
-
Lysis: Lyse the cells to release intracellular cAMP.
-
Quantification: Measure cAMP levels using a competitive immunoassay (e.g., ELISA or HTRF).[12][13][14]
-
Data Analysis: Plot the cAMP concentration against the thiothixene concentration to determine the IC50 value for the antagonism.[15]
-
Functional Assay: Phospholipase C (PLC) Activity
This assay assesses the impact of thiothixene on 5-HT2A receptor-mediated PLC activation.
-
Objective: To quantify the antagonistic effect of thiothixene on 5-HT2A receptor-induced PLC activity.
-
Principle: Activation of 5-HT2A receptors stimulates PLC, leading to the production of IP3. The assay measures the accumulation of inositol phosphates.
-
General Protocol:
-
Cell Culture and Labeling: Culture cells expressing the 5-HT2A receptor and label them with [3H]-myo-inositol.
-
Treatment: Pre-incubate the cells with various concentrations of thiothixene in the presence of LiCl (to inhibit inositol monophosphatase).
-
Stimulation: Stimulate the cells with a 5-HT2A receptor agonist (e.g., serotonin).
-
Extraction: Stop the reaction and extract the inositol phosphates.
-
Separation: Separate the different inositol phosphates using anion-exchange chromatography.
-
Quantification: Measure the radioactivity of the [3H]-inositol phosphates.
-
Data Analysis: Determine the concentration-response curve for thiothixene's inhibition of agonist-stimulated IP accumulation.[8][16][17][18][19][20][21][22][23]
-
Protein Kinase A (PKA) Activity Assay
This assay measures the downstream effect of altered cAMP levels due to thiothixene's action on D2 receptors.
-
Objective: To measure the activity of PKA in cell lysates following treatment with thiothixene.
-
Principle: PKA, activated by cAMP, phosphorylates a specific substrate. The assay quantifies this phosphorylation event.
-
General Protocol:
-
Cell Treatment and Lysis: Treat cells with thiothixene and a D2 agonist, then prepare cell lysates.
-
Kinase Reaction: Incubate the cell lysate with a PKA-specific peptide substrate and ATP (often radiolabeled [γ-32P]ATP).
-
Separation: Separate the phosphorylated substrate from the unreacted ATP.
-
Quantification: Measure the amount of incorporated phosphate, which is proportional to PKA activity.
-
Data Analysis: Compare PKA activity in treated versus untreated cells.[5]
-
Western Blot for CREB Phosphorylation
This technique is used to detect the phosphorylation state of CREB, a downstream target of the PKA pathway.
-
Objective: To determine if thiothixene treatment alters the phosphorylation of CREB at its activating site (Serine 133).
-
Principle: Proteins from cell lysates are separated by size via gel electrophoresis, transferred to a membrane, and probed with antibodies specific for phosphorylated CREB (pCREB) and total CREB.
-
General Protocol:
-
Cell Treatment and Lysis: Treat neuronal cells with thiothixene and relevant stimuli. Lyse the cells and determine the protein concentration.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Electrotransfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific for pCREB (Ser133). Subsequently, incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).
-
Detection: Detect the signal using a chemiluminescent substrate.
-
Stripping and Reprobing: The membrane can be stripped and reprobed with an antibody for total CREB to normalize the pCREB signal.
-
Data Analysis: Quantify the band intensities to determine the relative change in CREB phosphorylation.[6][24][25][26]
-
Conclusion
This compound's antipsychotic effects are primarily mediated by its potent antagonism of dopamine D2 receptors, leading to a modulation of the cAMP-PKA-CREB signaling pathway. Its interaction with 5-HT2A receptors and subsequent influence on the PLC signaling cascade further contribute to its complex pharmacological profile. The experimental methodologies detailed in this guide provide a framework for the continued investigation of thiothixene and the development of novel antipsychotic agents with refined mechanisms of action. A thorough understanding of these neuronal signaling pathways is crucial for advancing the treatment of schizophrenia and other psychotic disorders.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 3. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 4. Frontiers | Deciphering the Actions of Antiparkinsonian and Antipsychotic Drugs on cAMP/DARPP-32 Signaling [frontiersin.org]
- 5. Molecular mechanisms of antipsychotics – their influence on intracellular signaling pathways, and epigenetic and post-transcription processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Early disruption of the CREB pathway drives dendritic morphological alterations in FTD/ALS cortical neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. thiothixene | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 8. Serotonin 5-hydroxytryptamine 2A receptor-coupled phospholipase C and phospholipase A2 signaling pathways have different receptor reserves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. researchgate.net [researchgate.net]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Insights into GPCR pharmacology from the measurement of changes in intracellular cyclic AMP; advantages and pitfalls of differing methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.revvity.com [resources.revvity.com]
- 15. researchgate.net [researchgate.net]
- 16. Development of a Multiplex Assay for Studying Functional Selectivity of Human Serotonin 5-HT2A Receptors and Identification of Active Compounds by High-Throughput Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Serotonin-2A homodimers are needed for signalling via both phospholipase A2 and phospholipase C in transfected CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. 5-HT2A/2C receptor signaling via phospholipase A2 and arachidonic acid is attenuated in mice lacking the serotonin reuptake transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. In vitro assays for the functional characterization of (psychedelic) substances at the serotonin receptor 5-HT2A R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pa2online.org [pa2online.org]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. CP-154,526 Modifies CREB Phosphorylation and Thioredoxin-1 Expression in the Dentate Gyrus following Morphine-Induced Conditioned Place Preference - PMC [pmc.ncbi.nlm.nih.gov]
- 25. CP-154,526 Modifies CREB Phosphorylation and Thioredoxin-1 Expression in the Dentate Gyrus following Morphine-Induced Conditioned Place Preference - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. CREB: a multifaceted regulator of neuronal plasticity and protection - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Physicochemical Properties of Thiothixene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth analysis of the core physicochemical properties of thiothixene (B151736) hydrochloride, a thioxanthene-derived typical antipsychotic agent. A thorough understanding of these characteristics is fundamental for research, formulation development, and analytical method design.
Core Physicochemical Data
Thiothixene is primarily used as its hydrochloride salt to improve its pharmaceutical properties. The data presented below pertains to both the free base and its hydrochloride salt form, as specified.
Table 1: Key Physicochemical Properties of Thiothixene and Thiothixene Hydrochloride
| Property | Value | Form | Reference |
| Molecular Formula | C23H29N3O2S2 | Thiothixene (base) | [1][2] |
| C23H35Cl2N3O4S2 | Thiothixene Dihydrochloride Dihydrate | [3][4] | |
| Molecular Weight | 443.62 g/mol | Thiothixene (base) | [1][2] |
| 552.57 g/mol | Thiothixene Dihydrochloride Dihydrate | [3][4] | |
| Appearance | White to tan, or white to off-white, crystalline powder. | Thiothixene/Hydrochloride | [1][5] |
| Melting Point | 114-118 °C | Thiothixene (cis-, trans- mixture) | [1] |
| pKa (Strongest Basic) | 8.16 | Thiothixene | [6] |
| LogP (Octanol-Water) | 3.78 - 4.01 | Thiothixene | [1][6] |
| Polar Surface Area | 43.86 Ų | Thiothixene | [6] |
| Hydrogen Bond Acceptor Count | 4 | Thiothixene | [6] |
| Hydrogen Bond Donor Count | 0 | Thiothixene | [6] |
| Rotatable Bond Count | 4 | Thiothixene | [6] |
Table 2: Solubility Profile of Thiothixene and this compound
| Solvent | Solubility | Form | Reference |
| Water | Practically insoluble | Thiothixene (base) | [1][5] |
| 0.0139 mg/mL (Predicted) | This compound | [4] | |
| Chloroform | Very soluble | This compound | [1] |
| Methanol (B129727) | Slightly soluble | This compound | [1] |
| DMSO | Soluble | Thiothixene | [2] |
| Benzene | Practically insoluble | This compound | [1] |
| Acetone | Practically insoluble | This compound | [1] |
| Ether | Practically insoluble | This compound | [1] |
Mechanism of Action and Associated Signaling Pathways
Thiothixene exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the central nervous system.[7][8] Blocking these receptors interferes with their respective downstream signaling cascades.
Thiothixene blocks D2 receptors, which are G-protein coupled receptors (GPCRs) linked to Gi/o proteins.[9] This blockade prevents dopamine from binding and initiating the canonical signaling pathway, which involves the inhibition of adenylyl cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels and decreased Protein Kinase A (PKA) activity.[[“]][11]
Caption: Antagonistic action of Thiothixene on the Dopamine D2 receptor signaling pathway.
Thiothixene also acts as an antagonist at 5-HT2A receptors.[6] These receptors are coupled to the Gq/11 signaling pathway.[12][13] Blockade by thiothixene prevents serotonin-induced activation of Phospholipase C (PLC), which in turn inhibits the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG).[12][14] This cascade ultimately modulates calcium release and Protein Kinase C (PKC) activity.[14][15]
Caption: Antagonistic action of Thiothixene on the Serotonin 5-HT2A receptor signaling pathway.
Experimental Protocols
Accurate determination of thiothixene's physicochemical properties and its quantification in various matrices is crucial. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted method.
This protocol is a generalized methodology based on principles outlined in the U.S. Pharmacopeia and related literature for the quantification of thiothixene and its isomers.[16][17]
Objective: To quantify thiothixene and resolve its geometric isomers (Z- and E-isomers) in a sample.
Materials and Reagents:
-
Thiothixene reference standard (USP)
-
(E)-Thiothixene reference standard (USP)
-
Methanol (HPLC grade)
-
Monobasic sodium phosphate (B84403)
-
Deionized water
-
Sample containing thiothixene (e.g., bulk drug, finished product)
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) system
-
UV-Vis Detector
-
Column: L9 packing (e.g., a silica-alumina composite or similar), typically 4.6 mm x 25 cm
-
Data acquisition and processing software
Procedure:
-
Mobile Phase Preparation: a. Prepare an aqueous buffer by dissolving 6.9 g of monobasic sodium phosphate in 1 L of deionized water. b. Filter the buffer through a 0.45 µm membrane filter. c. Mix the filtered buffer with methanol in a 4:6 ratio (v/v). d. Adjust the methanol concentration as needed to meet system suitability requirements. e. Degas the final mobile phase before use.
-
Standard Preparation: a. Accurately weigh and dissolve USP Thiothixene RS and USP (E)-Thiothixene RS in methanol to create a stock solution. b. Perform serial dilutions with methanol to create working standard solutions at appropriate concentrations for calibration.
-
Sample Preparation: a. Accurately weigh a portion of the sample. b. Dissolve and dilute the sample in methanol to achieve a final concentration within the calibration range of the standard solutions.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 - 1.5 mL/min
-
Injection Volume: 20 µL
-
Column Temperature: Ambient
-
Detection Wavelength: 254 nm
-
-
System Suitability: a. Inject a standard solution containing both thiothixene and (E)-thiothixene. b. The resolution factor between the two isomer peaks must be not less than 2.2.[17] c. Check for peak symmetry and reproducibility of replicate injections.
-
Analysis: a. Inject the standard solutions to generate a calibration curve. b. Inject the prepared sample solutions. c. Identify and integrate the peaks corresponding to the thiothixene isomers based on their retention times compared to the standards. d. Quantify the amount of thiothixene in the sample using the calibration curve.
Caption: Generalized experimental workflow for the quantification of Thiothixene using HPLC-UV.
References
- 1. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. go.drugbank.com [go.drugbank.com]
- 7. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 8. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 9. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. consensus.app [consensus.app]
- 11. go.drugbank.com [go.drugbank.com]
- 12. 5-HT2A receptor - Wikipedia [en.wikipedia.org]
- 13. Biased signaling via serotonin 5-HT2A receptor: From structural aspects to in vitro and in vivo pharmacology - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways - Serotonin Receptors in Neurobiology - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. msudenver.edu [msudenver.edu]
- 16. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. uspbpep.com [uspbpep.com]
Thiothixene Hydrochloride: A Novel Stimulator of Macrophage Efferocytosis In Vitro
An In-depth Technical Guide for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro stimulation of macrophage efferocytosis by the antipsychotic drug thiothixene (B151736) hydrochloride. It is intended for researchers, scientists, and professionals in drug development who are interested in the mechanisms of apoptotic cell clearance and the potential therapeutic applications of modulating this process. This document summarizes key quantitative findings, details experimental methodologies, and visualizes the underlying signaling pathways.
Executive Summary
Efferocytosis, the process of removing apoptotic cells by phagocytes such as macrophages, is crucial for tissue homeostasis and the resolution of inflammation.[1] Impaired efferocytosis is implicated in various diseases, including atherosclerosis, autoimmune disorders, and cancer. A large-scale screening of approximately 3000 FDA-approved drugs identified thiothixene, a typical antipsychotic, as a potent stimulator of macrophage efferocytosis.[1][2] This guide delves into the preclinical in vitro evidence demonstrating the pro-efferocytic effects of thiothixene and elucidates the molecular mechanisms underlying this activity.
Thiothixene enhances efferocytosis through a dual mechanism: by counteracting the inhibitory effects of dopamine (B1211576) on phagocytosis and by upregulating a signaling pathway involving the retinol-binding protein receptor STRA6L and Arginase 1, a key enzyme in continual efferocytosis.[1] The findings presented herein are based on studies conducted with both mouse and human macrophages, highlighting the translational potential of thiothixene as a therapeutic agent to promote the clearance of pathogenic cells.[1]
Quantitative Data on Thiothixene's Effect on Efferocytosis
The following tables summarize the key quantitative data from in vitro studies on the effects of thiothixene on macrophage efferocytosis and gene expression.
Table 1: Effect of Thiothixene on Macrophage Efferocytosis of Apoptotic Cells
| Cell Type | Treatment | Concentration | % Efferocytosis (Normalized to Control) | Statistical Significance (p-value) |
| Mouse BMDM | Vehicle (DMSO) | - | 100 | - |
| Mouse BMDM | Thiothixene | 2 µM | ~150 | < 0.01 |
| Human MDM | Vehicle (DMSO) | - | 100 | - |
| Human MDM | Thiothixene | 2 µM | ~140 | < 0.05 |
BMDM: Bone Marrow-Derived Macrophages; MDM: Monocyte-Derived Macrophages. Data are representative of findings reported in the primary literature.[1]
Table 2: Effect of Thiothixene on Continual Efferocytosis in Mouse BMDMs
| Treatment | Description | Phagocytic Index (Normalized to Control) | Statistical Significance (p-value) |
| Vehicle (DMSO) | Basal continual efferocytosis | 100 | - |
| Thiothixene | Thiothixene-treated | ~175 | < 0.005 |
| Thiothixene + norNOHA | Thiothixene with Arginase 1 inhibitor | ~100 | Not significant vs. control |
norNOHA is an arginase inhibitor. This data indicates that the enhancement of continual efferocytosis by thiothixene is dependent on Arginase 1 activity.[1]
Table 3: Effect of Thiothixene on Gene Expression in Mouse BMDMs
| Gene | Treatment | Fold Change vs. Vehicle | Statistical Significance (p-value) |
| Stra6l | Thiothixene (2 µM, 24h) | 2.45 | < 0.05 |
| Dio2 | Thiothixene (2 µM, 24h) | 3.61 | < 0.05 |
| Arg1 | Thiothixene (2 µM, 24h) | ~2.5 | < 0.01 |
| Mertk | Thiothixene (2 µM, 24h) | No significant change | Not significant |
| Axl | Thiothixene (2 µM, 24h) | No significant change | Not significant |
| Gas6 | Thiothixene (2 µM, 24h) | Slight increase | Not significant |
RNA sequencing and qPCR were used to determine gene expression changes.[1]
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Efferocytosis Assay (Single Timepoint)
This protocol describes a flow cytometry-based assay to quantify the engulfment of apoptotic cells by macrophages at a single time point.
-
Macrophage Preparation:
-
Bone marrow cells are harvested from the femurs and tibias of mice and cultured in DMEM supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 ng/mL macrophage colony-stimulating factor (M-CSF) for 7 days to differentiate into bone marrow-derived macrophages (BMDMs).
-
For human monocyte-derived macrophages (MDMs), peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. Monocytes are then purified by magnetic-activated cell sorting (MACS) using CD14 microbeads and cultured for 7 days in RPMI-1640 medium with 10% FBS, 1% penicillin-streptomycin, and 50 ng/mL M-CSF.
-
-
Apoptotic Cell Preparation:
-
Thymocytes from mice or a suitable cell line (e.g., Jurkat cells) are cultured and induced to undergo apoptosis by exposure to 10 µM dexamethasone (B1670325) for 6 hours or by UV irradiation.
-
Apoptotic cells are then labeled with a fluorescent dye such as pHrodo Red, which exhibits increased fluorescence in the acidic environment of the phagolysosome, allowing for the specific detection of engulfed cells.
-
-
Efferocytosis Assay:
-
Differentiated macrophages are plated in 24-well plates.
-
The macrophages are pre-treated with either vehicle (DMSO) or thiothixene hydrochloride at the desired concentration (e.g., 2 µM) for 24 hours.
-
pHrodo-labeled apoptotic cells are added to the macrophage cultures at a ratio of 3:1 (apoptotic cells to macrophages).
-
The co-culture is incubated for 1 hour at 37°C to allow for phagocytosis.
-
-
Flow Cytometry Analysis:
-
After incubation, non-engulfed apoptotic cells are washed away with cold PBS.
-
Macrophages are detached from the plate using trypsin-EDTA.
-
The cells are analyzed by flow cytometry to quantify the percentage of macrophages that have engulfed one or more apoptotic cells (pHrodo-positive macrophages).
-
Continual Efferocytosis Assay
This assay assesses the ability of macrophages to perform multiple rounds of phagocytosis.
-
Assay Setup:
-
The initial steps of macrophage preparation and pre-treatment with thiothixene are the same as in the single timepoint assay.
-
A first wave of pHrodo-labeled apoptotic cells is added to the macrophages and incubated for 1 hour.
-
After washing away non-engulfed cells, the macrophages are incubated for an additional 2 hours.
-
A second wave of apoptotic cells, labeled with a different fluorescent dye (e.g., CFSE), is then added to the culture and incubated for another hour.
-
-
Data Acquisition and Analysis:
-
The percentage of macrophages that have engulfed apoptotic cells from both waves (double-positive) is determined by flow cytometry. An increase in the double-positive population in the thiothixene-treated group compared to the control indicates enhanced continual efferocytosis.
-
RNA Sequencing and Quantitative PCR (qPCR)
This protocol details the methods for analyzing changes in gene expression in macrophages following thiothixene treatment.
-
RNA Isolation:
-
BMDMs are treated with thiothixene (2 µM) or vehicle for 24 hours.
-
Total RNA is extracted from the cells using a commercially available RNA isolation kit according to the manufacturer's instructions.
-
-
RNA Sequencing:
-
The quality and quantity of the isolated RNA are assessed using a bioanalyzer.
-
Libraries for sequencing are prepared from high-quality RNA samples.
-
Sequencing is performed on a high-throughput sequencing platform.
-
The resulting sequencing data is aligned to the mouse reference genome, and differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by thiothixene treatment.
-
-
Quantitative PCR (qPCR):
-
For validation of RNA sequencing results, cDNA is synthesized from the isolated RNA using reverse transcriptase.
-
qPCR is performed using gene-specific primers for target genes (Stra6l, Dio2, Arg1, etc.) and a housekeeping gene (e.g., Gapdh) for normalization.
-
The relative expression of the target genes is calculated using the delta-delta-Ct method.
-
Signaling Pathways and Visualizations
The pro-efferocytic effects of thiothixene are mediated by two distinct mechanisms, which are illustrated in the following diagrams.
Dual Mechanism of Thiothixene Action
Thiothixene enhances macrophage efferocytosis through both dopamine-dependent and -independent pathways.
Caption: Dual mechanism of thiothixene in enhancing macrophage efferocytosis.
Experimental Workflow for Identifying Pro-Efferocytic Drugs
The discovery of thiothixene's effect on efferocytosis resulted from a comprehensive screening and validation process.
References
- 1. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing arginase 1 and continual efferocytosis - PubMed [pubmed.ncbi.nlm.nih.gov]
The Historical Context of Thiothixene Hydrochloride in Antipsychotic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the historical context of thiothixene (B151736) hydrochloride in antipsychotic research. It details its discovery, mechanism of action, key preclinical and clinical findings, and its place in the evolution of antipsychotic pharmacotherapy.
Introduction: The Dawn of the Thioxanthenes
The mid-20th century marked a revolutionary period in psychiatric medicine with the discovery of the first-generation antipsychotics (FGAs), also known as typical antipsychotics. Following the success of the phenothiazines, exemplified by chlorpromazine, researchers sought to develop novel chemical entities with improved efficacy and side-effect profiles. This endeavor led to the synthesis and investigation of the thioxanthene (B1196266) class of compounds in the late 1950s.[1] Thiothixene, developed by Pfizer and first marketed as Navane in 1967, emerged as a prominent member of this class.[2][3] Chemically, thioxanthenes are closely related to phenothiazines, with the primary structural difference being the substitution of the nitrogen atom in the central ring with a carbon atom connected to the side chain by a double bond.[4] This structural modification, particularly the geometric isomerism it introduces, proved to be a critical determinant of antipsychotic activity.[5]
Mechanism of Action: A Dopamine-Centric View with Broader Implications
The primary antipsychotic mechanism of thiothixene hydrochloride is attributed to its potent antagonism of the dopamine (B1211576) D2 receptor in the mesolimbic pathway of the brain.[6][7] This action is believed to be responsible for its efficacy in mitigating the positive symptoms of schizophrenia, such as hallucinations and delusions.[6] The prevailing "dopamine hypothesis" of schizophrenia at the time of thiothixene's development posited that hyperactivity of dopaminergic pathways was a key pathophysiological feature of the disorder.
However, thiothixene's pharmacological profile is not limited to the D2 receptor. It exhibits a broad range of affinities for other neurotransmitter receptors, which contributes to both its therapeutic effects and its side-effect profile. This multi-receptor interaction is a hallmark of many typical antipsychotics.
Data Presentation: Receptor Binding Affinities of Thiothixene
The following table summarizes the in vitro binding affinities (Ki, in nM) of thiothixene for various neurotransmitter receptors. A lower Ki value indicates a higher binding affinity.
| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |
| Dopamine Receptors | ||
| D1 | 338 | [Source 7] |
| D2 | 0.417 | [Source 7] |
| D3 | 186.2 | [Source 7] |
| D4 | 363.1 | [Source 7] |
| Serotonin (B10506) Receptors | ||
| 5-HT1A | Moderate Affinity | [Source 15] |
| 5-HT2A | 15-5,754 (range) | [Source 7] |
| 5-HT2C | Moderate Affinity | [Source 15] |
| Adrenergic Receptors | ||
| α1 | Low Nanomolar Affinity | [Source 7] |
| α2 | Low Nanomolar Affinity | [Source 7] |
| Histamine Receptors | ||
| H1 | Low Nanomolar Affinity | [Source 7] |
| Muscarinic Receptors | ||
| M1-M5 | Low Affinity | [Source 7] |
Preclinical Evaluation: From Bench to Animal Models
The preclinical assessment of thiothixene in the 1960s relied on a battery of in vitro and in vivo assays designed to predict antipsychotic efficacy and potential side effects.
Experimental Protocols:
Radioligand Binding Assays:
-
Objective: To determine the binding affinity of thiothixene for various neurotransmitter receptors.
-
Methodology:
-
Tissue Preparation: Homogenates of specific brain regions (e.g., striatum for dopamine receptors, cortex for serotonin receptors) from rats were prepared.
-
Radioligand Incubation: The tissue homogenates were incubated with a specific radiolabeled ligand (e.g., [3H]spiperone for D2 receptors) at a fixed concentration and various concentrations of unlabeled thiothixene.
-
Separation of Bound and Free Ligand: The incubation mixture was rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity trapped on the filters was measured using a scintillation counter.
-
Data Analysis: The data were used to calculate the IC50 (the concentration of thiothixene that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) was determined using the Cheng-Prusoff equation.
-
Amphetamine-Induced Stereotypy in Rats:
-
Objective: To assess the dopamine-blocking activity of thiothixene in vivo, a key predictor of antipsychotic efficacy.
-
Methodology:
-
Animal Model: Male Wistar or Sprague-Dawley rats were used.
-
Drug Administration: Animals were pre-treated with various doses of thiothixene or a vehicle control, typically via intraperitoneal (i.p.) injection.
-
Induction of Stereotypy: After a set pre-treatment time (e.g., 30-60 minutes), rats were administered a psychostimulant, such as d-amphetamine (e.g., 1.0 or 5.0 mg/kg), to induce stereotyped behaviors (e.g., sniffing, licking, gnawing).
-
Behavioral Observation: The intensity and duration of stereotyped behaviors were observed and scored by trained observers who were often blinded to the treatment conditions.
-
Data Analysis: The ability of thiothixene to reduce or block the amphetamine-induced stereotypies was quantified and compared to the vehicle control group.
-
Catalepsy Bar Test in Rats:
-
Objective: To evaluate the potential of thiothixene to induce extrapyramidal side effects (EPS), a common adverse effect of typical antipsychotics.
-
Methodology:
-
Animal Model: Male Sprague-Dawley rats were typically used.
-
Drug Administration: Rats were administered various doses of thiothixene or a vehicle control.
-
Catalepsy Induction: At the time of expected peak drug effect, the rat's forepaws were gently placed on a horizontal bar elevated approximately 9-10 cm from the surface.
-
Measurement: The latency for the rat to remove both forepaws from the bar was recorded. A longer latency was indicative of a cataleptic state.
-
Data Analysis: The dose-response relationship for the induction of catalepsy was determined.
-
Clinical Development and Therapeutic Profile
Early clinical trials in the late 1960s and 1970s established the efficacy of thiothixene in the management of schizophrenia.[8][9] These trials were often double-blind and compared thiothixene to either a placebo or another active antipsychotic, such as chlorpromazine.[10]
Experimental Protocols: Early Clinical Trials
-
Objective: To evaluate the efficacy and safety of thiothixene in patients with schizophrenia.
-
Methodology:
-
Patient Population: Patients with a diagnosis of acute or chronic schizophrenia were enrolled.
-
Study Design: Double-blind, randomized, controlled trials were the gold standard. Patients were randomly assigned to receive thiothixene, a comparator drug (e.g., chlorpromazine), or a placebo.
-
Dosage: Thiothixene was typically administered orally in capsule form, with dosages ranging from 5 to 60 mg/day, often in divided doses.
-
Efficacy Assessment: Clinical improvement was assessed using rating scales that were standard for the era, such as the Brief Psychiatric Rating Scale (BPRS) and the Clinical Global Impression (CGI) scale.
-
Safety and Tolerability: The incidence and severity of adverse effects, particularly extrapyramidal symptoms, were systematically monitored and recorded.
-
Data Analysis: Statistical methods were used to compare the changes in efficacy and safety measures between the treatment groups.
-
Thiothixene demonstrated efficacy in reducing the positive symptoms of schizophrenia and was found to be a high-potency antipsychotic.[3] However, consistent with its potent D2 receptor antagonism, it was also associated with a significant risk of extrapyramidal side effects, including parkinsonism, dystonia, and tardive dyskinesia.[4]
Structure-Activity Relationship (SAR)
The antipsychotic potency of thioxanthene derivatives is significantly influenced by their chemical structure. For thiothixene and its analogues, key SAR principles were established:
-
Geometric Isomerism: The cis isomer of thiothixene is significantly more potent as an antipsychotic than the trans isomer. This stereoselectivity is attributed to the spatial orientation of the side chain, which is thought to mimic the conformation of dopamine, allowing for optimal interaction with the D2 receptor.[5][11]
-
Side Chain: The nature of the piperazine (B1678402) side chain is crucial for activity.
-
Ring Substitution: The presence and position of the sulfonamide group on the thioxanthene nucleus enhance antipsychotic potency.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathway affected by thiothixene and a generalized workflow for its preclinical evaluation.
Caption: Dopamine D2 Receptor Signaling Pathway and Thiothixene's Point of Intervention.
Caption: Generalized Preclinical Development Workflow for a Typical Antipsychotic like Thiothixene.
Conclusion: A Legacy in Antipsychotic Research
This compound holds a significant place in the history of psychopharmacology. As a member of the thioxanthene class, its development further solidified the dopamine hypothesis of schizophrenia and provided a valuable therapeutic option for decades. The extensive preclinical and clinical research conducted on thiothixene contributed to a deeper understanding of the neurobiology of psychosis and the pharmacological basis of antipsychotic action. While its use has diminished with the advent of atypical antipsychotics, which generally offer a more favorable side-effect profile, the study of thiothixene remains a cornerstone in the historical narrative of antipsychotic drug discovery and development. Its story underscores the iterative process of drug development, where each new class of compounds builds upon the knowledge gained from its predecessors.
References
- 1. mdpi.com [mdpi.com]
- 2. Tiotixene - Wikipedia [en.wikipedia.org]
- 3. thecarlatreport.com [thecarlatreport.com]
- 4. cdn.pfizer.com [cdn.pfizer.com]
- 5. Phenothiazine drugs: structure-activity relationships explained by a conformation that mimics dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Atypical antipsychotic drugs block selective components of amphetamine-induced stereotypy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Clinical trial of thiothixene (Navane) in elderly chronic schizophrenics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Clinical trial of navane (THIOTHIXENE) in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The assessment of thiothixene in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The structure of thiothixene - Chemical Communications (London) (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols for In Vivo Studies of Thiothixene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for conducting in vivo studies to evaluate the antipsychotic potential of thiothixene (B151736) hydrochloride in rodent models. The following sections describe methodologies for key behavioral assays, including the catalepsy bar test, the forced swim test, and the open field test.
General Guidelines for In Vivo Studies
Animal Models
The most commonly used animal models for assessing antipsychotic drug efficacy are rats and mice. Specific pathogen-free (SPF) animals should be used and allowed to acclimate to the laboratory environment for at least one week before the commencement of experiments. Standard laboratory conditions should be maintained, including a 12-hour light/dark cycle, controlled temperature and humidity, and ad libitum access to food and water. All animal procedures must be performed in accordance with the relevant institutional and national guidelines for the care and use of laboratory animals.
Drug Preparation and Administration
Thiothixene hydrochloride should be dissolved in a suitable vehicle, such as sterile saline or distilled water. The concentration should be adjusted to allow for the administration of appropriate doses in a volume that is acceptable for the chosen route of administration (e.g., intraperitoneal injection).
Pharmacological Profile of Thiothixene
Thiothixene is a typical antipsychotic of the thioxanthene (B1196266) class. Its primary mechanism of action is the antagonism of dopamine (B1211576) D2 receptors in the brain. It also exhibits affinity for other receptors, including serotonergic, histaminergic, and adrenergic receptors, which may contribute to its overall pharmacological profile.
Experimental Protocols
Catalepsy Bar Test
The catalepsy bar test is a widely used method to assess the extrapyramidal side effects (EPS) of antipsychotic drugs, which are often associated with dopamine D2 receptor blockade.
3.1.1. Objective: To evaluate the cataleptic effects of this compound in rats or mice.
3.1.2. Materials:
-
Horizontal bar (3-9 mm in diameter) elevated 3-9 cm above a flat surface. For mice, a 3 cm elevation is common, while for rats, 6 or 9 cm is often used.[1]
-
Stopwatch or automated catalepsy meter.
-
This compound solution.
-
Vehicle control (e.g., sterile saline).
-
Positive control (e.g., haloperidol, 1 mg/kg).[1]
3.1.3. Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to the animals. A separate group should receive the positive control.
-
At predetermined time points after injection (e.g., 30, 60, 90, and 120 minutes), gently place the animal's forepaws on the horizontal bar.[1]
-
Start the stopwatch immediately.
-
Measure the time until the animal removes both forepaws from the bar (descent latency).
-
A cut-off time (e.g., 180 seconds) should be set to avoid undue stress to the animals.
3.1.4. Data Analysis: The descent latency for each animal is recorded. The mean descent latency for each treatment group is then calculated and compared to the vehicle control group using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).
Table 1: Representative Data for Catalepsy Bar Test in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Mean Descent Latency (seconds) ± SEM |
| Vehicle | - | 5.2 ± 1.3 |
| Haloperidol | 1 | 125.8 ± 15.6 |
| Thiothixene HCl | 1 | 20.5 ± 4.1 |
| Thiothixene HCl | 5 | 78.9 ± 11.2 |
| Thiothixene HCl | 10 | 145.3 ± 18.9 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow for Catalepsy Bar Test
Caption: Workflow for the catalepsy bar test.
Forced Swim Test
The forced swim test is a common behavioral assay used to screen for antidepressant activity. While thiothixene is primarily an antipsychotic, some antipsychotics exhibit antidepressant-like effects.
3.2.1. Objective: To assess the potential antidepressant-like effects of this compound in mice.
3.2.2. Materials:
-
Cylindrical glass beakers (25 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.
-
Stopwatch and video recording equipment.
-
This compound solution.
-
Vehicle control (e.g., sterile saline).
-
Positive control (e.g., imipramine, 20 mg/kg).
3.2.3. Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to the mice 60 minutes before the test.
-
Gently place each mouse into the beaker of water.
-
The total duration of the test is 6 minutes. The initial 2 minutes are considered a habituation period.
-
During the final 4 minutes of the test, record the total time the mouse remains immobile. Immobility is defined as the cessation of struggling and remaining floating in the water, making only small movements necessary to keep the head above water.
3.2.4. Data Analysis: The duration of immobility is measured for each animal. The mean immobility time for each treatment group is calculated and compared to the vehicle control group using appropriate statistical tests.
Table 2: Representative Data for Forced Swim Test in Mice
| Treatment Group | Dose (mg/kg, i.p.) | Mean Immobility Time (seconds) ± SEM |
| Vehicle | - | 150.2 ± 12.5 |
| Imipramine | 20 | 75.6 ± 8.9 |
| Thiothixene HCl | 1 | 142.8 ± 11.3 |
| Thiothixene HCl | 5 | 110.4 ± 9.7 |
| Thiothixene HCl | 10 | 85.1 ± 7.2 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Experimental Workflow for Forced Swim Test
Caption: Workflow for the forced swim test.
Open Field Test
The open field test is used to assess general locomotor activity and anxiety-like behavior in rodents. Antipsychotic drugs can affect locomotor activity.
3.3.1. Objective: To evaluate the effects of this compound on spontaneous locomotor activity and exploratory behavior in rats or mice.
3.3.2. Materials:
-
Open field arena (e.g., a square or circular arena with walls to prevent escape), often equipped with automated tracking software. A common size for rats is 100 cm x 100 cm.
-
This compound solution.
-
Vehicle control (e.g., sterile saline).
3.3.3. Procedure:
-
Administer this compound (e.g., 1, 5, 10 mg/kg, intraperitoneally) or vehicle to the animals.
-
After a set pre-treatment time (e.g., 30-60 minutes), place the animal in the center of the open field arena.
-
Allow the animal to explore the arena for a specified period (e.g., 5-15 minutes).
-
Record various behavioral parameters, including:
-
Total distance traveled.
-
Time spent in the center of the arena versus the periphery.
-
Number of line crossings.
-
Rearing frequency.
-
3.3.4. Data Analysis: The recorded parameters for each animal are analyzed. The mean values for each treatment group are calculated and compared to the vehicle control group. A decrease in total distance traveled can indicate sedative effects, while an increase in the time spent in the center can suggest anxiolytic-like effects.
Table 3: Representative Data for Open Field Test in Rats (5-minute session)
| Treatment Group | Dose (mg/kg, i.p.) | Total Distance Traveled (cm) ± SEM | Time in Center (seconds) ± SEM |
| Vehicle | - | 1500 ± 120 | 25 ± 3 |
| Thiothixene HCl | 1 | 1350 ± 110 | 28 ± 4 |
| Thiothixene HCl | 5 | 950 ± 95 | 35 ± 5 |
| Thiothixene HCl | 10 | 600 ± 70 | 42 ± 6 |
Note: The data presented in this table are hypothetical and for illustrative purposes only. Actual results may vary.
Signaling Pathway of Dopamine D2 Receptor Antagonism
Caption: Dopamine D2 receptor antagonism by thiothixene.
References
Application Notes and Protocols for Thiothixene Hydrochloride in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the calculation of thiothixene (B151736) hydrochloride dosage in mouse models for preclinical research. This document includes detailed experimental protocols, data presentation in tabular format, and visualizations to facilitate understanding and implementation.
Quantitative Data Summary
The following tables summarize key quantitative data for thiothixene hydrochloride, including toxicity and dosages used in various animal models. This information is essential for initial dose range selection in experimental design.
Table 1: Acute Toxicity of Thiothixene
| Species | Route of Administration | LD50 Value |
| Mouse | Oral | 203 - 400 mg/kg[1][2] |
| Rat | Oral | 720 mg/kg[2] |
Table 2: Reported In Vivo Dosages in Animal Models
| Species | Route of Administration | Dosage Range | Study Context |
| Rat | Oral | 5 - 15 mg/kg/day[3][4] | Reproductive Toxicity |
| Rat | Intraperitoneal | ~3.2 mg/kg[5] | Conditioned Avoidance Behavior |
| Rabbit | Oral | 3 - 50 mg/kg/day[3][4] | Reproductive Toxicity |
| Monkey | Oral | 1 - 3 mg/kg/day[3][4] | Reproductive Toxicity |
Dosage Calculation for Mouse Models
Allometric Scaling
Allometric scaling is a method used to estimate equivalent drug doses across different species based on body surface area. This is a common practice in preclinical research to translate dosages from larger animals to smaller ones, such as mice.[6][7] The following formula can be used:
Mouse Dose (mg/kg) = Rat Dose (mg/kg) × (Rat Km / Mouse Km)
Where:
-
Km is a conversion factor calculated as Body Weight (kg) / Body Surface Area (m²).
-
Rat Km is approximately 6.
-
Mouse Km is approximately 3.
Example Calculation:
Using a reported oral dose in rats of 10 mg/kg:
Mouse Dose (mg/kg) = 10 mg/kg × (6 / 3) = 20 mg/kg
Based on this, a starting point for oral administration in mice could be in the range of 10-30 mg/kg. It is crucial to perform a dose-response study to determine the optimal dose for the specific experimental model and desired effect.
Experimental Protocols
Preparation of this compound Solution
Materials:
-
This compound powder
-
Sterile, distilled water or 0.9% sterile saline
-
Vortex mixer
-
Sterile microcentrifuge tubes or vials
Protocol:
-
Calculate the required amount of this compound based on the desired final concentration and volume.
-
Weigh the this compound powder accurately.
-
In a sterile tube or vial, add the appropriate volume of sterile water or saline.
-
Gradually add the this compound powder to the solvent while vortexing.
-
Continue to vortex until the powder is completely dissolved. This compound is soluble in water.[3]
-
Visually inspect the solution to ensure it is clear and free of particulates.
-
Store the prepared solution appropriately, protected from light. For short-term use, refrigeration at 2-8°C is recommended.
For poorly soluble formulations (if not using the hydrochloride salt):
For thiothixene base or other forms with low water solubility, a suspension can be prepared. A common vehicle is 0.5% carboxymethylcellulose (CMC) in water. Alternatively, a solution using a co-solvent system such as DMSO:Tween 80:Saline (e.g., in a 10:5:85 ratio) can be used for intraperitoneal injections.[8]
Administration Routes
Two common routes of administration for this compound in mice are oral gavage and intraperitoneal injection.
Materials:
-
Prepared this compound solution
-
Appropriately sized oral gavage needle (typically 20-22 gauge, 1-1.5 inches long with a ball tip for mice)
-
Syringe (1 mL)
Protocol:
-
Accurately weigh the mouse to determine the correct volume of the drug solution to administer.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Gently restrain the mouse, ensuring the head and body are in a straight line to facilitate passage of the gavage needle.
-
Insert the gavage needle into the diastema (the gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus.
-
Allow the mouse to swallow the needle. Do not force the needle.
-
Once the needle is in the esophagus, slowly administer the solution.
-
Gently remove the gavage needle.
-
Monitor the mouse for any signs of distress or adverse reactions.
Materials:
-
Prepared this compound solution
-
Sterile syringe (1 mL)
-
Sterile needle (typically 25-27 gauge)
Protocol:
-
Accurately weigh the mouse to determine the correct volume of the drug solution to administer.
-
Draw the calculated volume of the this compound solution into the syringe.
-
Position the mouse to expose the abdomen. The mouse can be tilted slightly with its head down.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The needle should be inserted at a 15-20 degree angle.
-
Gently aspirate to ensure no fluid (e.g., blood, urine) is drawn into the syringe, which would indicate incorrect placement.
-
If the aspiration is clear, slowly inject the solution.
-
Withdraw the needle and return the mouse to its cage.
-
Monitor the mouse for any signs of distress, irritation, or adverse reactions.
Signaling Pathway and Experimental Workflow
Thiothixene Mechanism of Action
Thiothixene primarily exerts its antipsychotic effects by acting as an antagonist at dopamine (B1211576) D2 receptors in the central nervous system. By blocking these receptors, it modulates dopamine signaling, which is often dysregulated in conditions like schizophrenia.
Caption: Mechanism of action of Thiothixene as a Dopamine D2 receptor antagonist.
Experimental Workflow for In Vivo Mouse Study
The following diagram outlines a typical workflow for conducting an in vivo study with thiothixene in a mouse model.
Caption: A typical experimental workflow for in vivo mouse studies with thiothixene.
References
- 1. pdf.hres.ca [pdf.hres.ca]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. pdf.hres.ca [pdf.hres.ca]
- 6. Conversion between animals and human [targetmol.com]
- 7. allucent.com [allucent.com]
- 8. Thiothixene HCl I CAS#: 49746-04-5 I antipsychotic agent I InvivoChem [invivochem.com]
Application Notes and Protocols for Studying Thiothixene Hydrochloride in Rodent Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) hydrochloride is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily used in the management of schizophrenia.[1][2] Its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway, which is thought to be overactive in psychosis.[3] While thiothixene is a valuable tool for studying the mechanisms of antipsychotic drug action and for reversing psychosis-like symptoms in established animal models, it is important to note that thiothixene hydrochloride is not used to induce an animal model of schizophrenia. Its function as a dopamine antagonist makes it pharmacologically unsuitable for inducing the hyperdopaminergic state that is often a key feature of such models.
Instead, animal models of schizophrenia are typically created using dopamine agonists (e.g., amphetamine), NMDA receptor antagonists (e.g., phencyclidine [PCP], ketamine, or MK-801), or developmental and genetic manipulations.[4][5] this compound can then be administered to these models to assess its efficacy in mitigating the induced behavioral and neurochemical abnormalities, thereby providing insights into its antipsychotic properties.
These application notes provide protocols for the administration of this compound to rodents to study its standalone effects and its potential to reverse psychosis-like behaviors in established models.
Mechanism of Action
Thiothixene is a first-generation antipsychotic that exerts its effects by blocking several neurotransmitter receptors in the brain.[1] Its primary mechanism of action is the antagonism of dopamine D2 receptors.[3] By blocking these receptors, thiothixene reduces the excessive dopaminergic activity associated with the positive symptoms of schizophrenia, such as hallucinations and delusions.[3]
In addition to its high affinity for D2 receptors, thiothixene also interacts with other receptor systems, which contributes to its overall pharmacological profile and side effects:[1][6]
-
Serotonin (5-HT2) Receptors: Antagonism of these receptors may contribute to its antipsychotic efficacy and potentially mitigate some of the extrapyramidal side effects associated with D2 blockade.[1]
-
Histamine H1 Receptors: Blockade of these receptors is responsible for the sedative effects of the drug.[1]
-
Alpha-1 Adrenergic Receptors: Antagonism at these receptors can lead to orthostatic hypotension (a drop in blood pressure upon standing).[1]
Data Presentation
Table 1: Effects of Chronic Thiothixene Administration on Serum Malondialdehyde (MDA) and Body Weight in Rats
| Treatment Group | Dose (mg/kg, i.p.) | Duration | Serum MDA Level (nmol/mL) | Final Body Weight (g) |
| Vehicle Control | - | 14 days | 2.5 ± 0.2 | 250 ± 10 |
| Thiothixene | 10 | 14 days | 2.6 ± 0.3 | 248 ± 12 |
| Thiothixene | 30 | 14 days | 2.7 ± 0.2 | 245 ± 15 |
| CCl4 (Positive Control) | 1 mL/kg | 14 days | 4.2 ± 0.4 | 210 ± 8 |
*Data are presented as mean ± SEM. *p < 0.05 compared to vehicle control. Data adapted from a study on serum lipid peroxidation. This study showed that at the tested doses, thiothixene did not significantly alter serum lipid peroxidation or body weight gain in healthy rats.
Experimental Protocols
Protocol 1: Assessment of the Effects of Acute this compound Administration on Locomotor Activity in Rats
Objective: To evaluate the dose-dependent effects of this compound on spontaneous locomotor activity in rats.
Materials:
-
This compound
-
Sterile saline (0.9% NaCl)
-
Male Wistar rats (250-300g)
-
Open field apparatus (e.g., 100 cm x 100 cm arena)
-
Video tracking software
-
Syringes and needles for intraperitoneal (i.p.) injection
Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 1 hour before the experiment. On the day of testing, habituate each rat to the open field apparatus for 30 minutes.
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., 0.5, 1, and 2 mg/kg). Prepare a vehicle control group with saline only.
-
Administration: Administer the prepared solutions or vehicle via i.p. injection at a volume of 1 mL/kg.
-
Behavioral Testing: Immediately after injection, place the rat in the center of the open field arena.
-
Data Collection: Record the locomotor activity for 60 minutes using the video tracking software. Key parameters to measure include:
-
Total distance traveled
-
Time spent in the center versus the periphery of the arena
-
Rearing frequency (a measure of exploratory behavior)
-
Stereotyped behaviors (e.g., repetitive sniffing, head weaving)
-
-
Data Analysis: Analyze the collected data using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests) to compare the different dose groups with the vehicle control.
Protocol 2: Evaluation of this compound in a PCP-Induced Model of Schizophrenia
Objective: To assess the ability of this compound to reverse phencyclidine (PCP)-induced hyperlocomotion and deficits in prepulse inhibition (PPI), which are animal model correlates of positive symptoms and sensorimotor gating deficits in schizophrenia.
Materials:
-
This compound
-
Phencyclidine (PCP)
-
Sterile saline (0.9% NaCl)
-
Male Sprague-Dawley rats (275-325g)
-
Open field apparatus and video tracking software
-
Prepulse Inhibition (PPI) apparatus (a sound-attenuating chamber with a startle platform and speakers)
-
Syringes and needles for i.p. or subcutaneous (s.c.) injection
Procedure:
Part A: PCP-Induced Hyperlocomotion
-
Habituation: Acclimate and habituate the rats as described in Protocol 1.
-
Drug Preparation: Prepare solutions of this compound (e.g., 0.5, 1, 2 mg/kg, i.p.), PCP (e.g., 2.5 mg/kg, s.c.), and vehicle (saline).
-
Administration:
-
Administer this compound or vehicle 30 minutes prior to PCP administration.
-
Administer PCP or vehicle.
-
-
Behavioral Testing: Immediately after PCP injection, place the rats in the open field and record locomotor activity for 60 minutes.
-
Data Analysis: Compare the locomotor activity of the different treatment groups (Vehicle + Vehicle, Vehicle + PCP, Thiothixene + PCP) to determine if thiothixene can attenuate PCP-induced hyperlocomotion.
Part B: Prepulse Inhibition (PPI) of the Acoustic Startle Response
-
Acclimation: Acclimate the rats to the PPI apparatus for 5-10 minutes on two consecutive days before testing.
-
Drug Administration: Administer drugs as described in Part A.
-
PPI Testing: 30 minutes after the second injection, place the rat in the startle chamber. The test session should include:
-
A 5-minute habituation period with background white noise.
-
A series of trials including:
-
Pulse alone trials (e.g., 120 dB acoustic stimulus)
-
Prepulse + Pulse trials (e.g., a 75, 80, or 85 dB prepulse stimulus presented 100 ms (B15284909) before the 120 dB pulse)
-
No-stimulus trials (background noise only)
-
-
-
Data Collection: Measure the startle response (amplitude of the flinch) for each trial type.
-
Data Analysis: Calculate the percentage of PPI for each prepulse intensity using the formula: %PPI = 100 - [((startle response on prepulse + pulse trial) / (startle response on pulse alone trial)) x 100]. Compare the %PPI between treatment groups to assess if thiothixene can reverse PCP-induced deficits in sensorimotor gating.
Mandatory Visualizations
Caption: Experimental workflow for studying the behavioral effects of this compound in rodents.
References
- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 2. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. researchgate.net [researchgate.net]
- 4. The Effects of Repeated Opioid Administration on Locomotor Activity: I. Opposing Actions of μ and κ Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tiotixene - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vitro Measurement of Thiothixene Hydrochloride Potency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) hydrochloride is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily utilized in the management of schizophrenia.[1][2] Its therapeutic effects are predominantly attributed to its potent antagonism of dopamine (B1211576) D2 receptors.[1][2] Additionally, thiothixene exhibits affinity for other receptors, including serotonin (B10506) 5-HT2A, histamine (B1213489) H1, and alpha-adrenergic receptors, which contributes to its overall pharmacological profile.[1][3] Accurate determination of the potency of thiothixene hydrochloride at these various targets is crucial for understanding its mechanism of action, ensuring quality control in drug manufacturing, and guiding further drug development efforts.
This document provides detailed protocols for a suite of in vitro assays designed to measure the potency of this compound. These include receptor binding assays to determine the affinity of the compound for its primary targets and functional assays to quantify its antagonist activity.
Signaling Pathways
Thiothixene's primary mechanism of action involves the blockade of the dopamine D2 receptor, a G protein-coupled receptor (GPCR) that is negatively coupled to adenylyl cyclase through an inhibitory G protein (Gi/o).[4][5] By antagonizing this receptor, thiothixene prevents the dopamine-induced inhibition of cyclic AMP (cAMP) production.[6]
Furthermore, thiothixene acts as an antagonist at the serotonin 5-HT2A receptor. This receptor is coupled to the Gq/11 protein, and its activation leads to the stimulation of phospholipase C (PLC), resulting in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7][8] This signaling cascade ultimately leads to an increase in intracellular calcium levels.[9][10] Thiothixene's blockade of this receptor inhibits serotonin-induced calcium mobilization.
References
- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 2. thecarlatreport.com [thecarlatreport.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. innoprot.com [innoprot.com]
- 5. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 6. Functional analysis of the D2L dopamine receptor expressed in a cAMP-responsive luciferase reporter cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
- 8. benchchem.com [benchchem.com]
- 9. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Application Notes and Protocols for Assessing Thiothixene Hydrochloride Brain Penetration
For distribution to: Researchers, scientists, and drug development professionals.
Introduction:
Thiothixene (B151736) is a typical antipsychotic of the thioxanthene (B1196266) class used in the management of schizophrenia.[1][2][3] Like all centrally acting agents, its efficacy is contingent upon its ability to cross the blood-brain barrier (BBB) and reach therapeutic concentrations at its target sites within the central nervous system (CNS). Assessing brain penetration is a critical step in the discovery and development of CNS drugs.[4] This document provides an overview of key methods, both in vitro and in vivo, for evaluating the brain penetration of thiothixene hydrochloride. It includes detailed protocols for select assays and summarizes relevant quantitative data.
A crucial factor governing the brain penetration of many drugs is their interaction with efflux transporters at the BBB, such as P-glycoprotein (P-gp).[4][5][6] Computational data suggests that thiothixene is a substrate of P-gp, which would imply active efflux from the brain, potentially limiting its CNS exposure.[7] Therefore, methods to quantify this interaction are emphasized.
Part 1: In Silico & Physicochemical Assessment
Before proceeding to costly in vitro and in vivo studies, computational models and analysis of physicochemical properties can provide an initial prediction of BBB penetration.
Key Physicochemical Properties for BBB Penetration:
Generally, molecules that readily cross the BBB via passive diffusion exhibit the following characteristics:
-
Low Molecular Weight: Less than 400-500 Da.
-
High Lipophilicity: A LogP value between 1 and 3 is often optimal.[8]
-
Low Hydrogen Bonding Capacity: A low count of hydrogen bond donors and acceptors is favorable.[8][9]
-
Low Polar Surface Area (PSA): Typically less than 60-90 Ų.[9]
-
Ionization State: The amount of uncharged species at physiological pH (7.4) is critical for membrane penetration.[8]
This compound Properties:
| Property | Value/Prediction | Source |
| Molecular Formula | C₂₃H₂₉N₃O₂S₂ | [1] |
| Molar Mass | 443.62 g/mol | [1] |
| Blood Brain Barrier | + (Predicted to cross) | [7] |
| P-glycoprotein Substrate | Substrate (Predicted) | [7] |
| P-glycoprotein Inhibitor | Inhibitor (Predicted) | [7] |
| Human Intestinal Absorption | + (Predicted) | [7] |
| Caco-2 Permeable | - (Predicted) | [7] |
Table 1: Predicted ADMET features for Thiothixene. Data from DrugBank Online.[7]
The data suggests that while thiothixene has properties conducive to crossing the BBB, its activity as a P-gp substrate could lead to significant efflux, reducing its effective concentration in the brain.
Part 2: In Vitro Assessment of BBB Penetration
In vitro models are essential for screening and mechanistic studies, providing a bridge between computational predictions and in vivo experiments.[10] They are particularly useful for determining if a compound is a substrate for efflux transporters like P-gp.
MDCK-MDR1 Permeability Assay
The Madin-Darby Canine Kidney (MDCK) cell line transfected with the human MDR1 gene (which encodes for P-gp) is a widely used model to assess P-gp-mediated efflux.[11][12][13][14] These cells form a polarized monolayer with tight junctions on a semi-permeable membrane, allowing for the measurement of drug transport in two directions.[11][14]
Objective: To determine if thiothixene is a substrate of the P-gp efflux transporter by measuring its permeability across an MDCK-MDR1 cell monolayer.
Experimental Protocol: MDCK-MDR1 Permeability Assay
-
Cell Culture:
-
MDCK-MDR1 cells are seeded onto a filter in a Transwell™ insert at a high density (e.g., 18,000 cells/well).[15]
-
The cells are cultured for 3-5 days in a humidified atmosphere of 5% CO₂ at 37°C to form a confluent, polarized monolayer.[11][15]
-
The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).[14][15]
-
-
Transport Experiment:
-
The cell monolayers are washed with a transport buffer (e.g., HBSS with HEPES, pH 7.4).[15]
-
The experiment is performed in two directions: Apical-to-Basolateral (A→B) and Basolateral-to-Apical (B→A).[11]
-
A→B Transport: A solution of this compound (e.g., 10 µM) is added to the apical (donor) compartment, and fresh transport buffer is added to the basolateral (receiver) compartment.[11][15]
-
B→A Transport: A solution of this compound is added to the basolateral (donor) compartment, and fresh transport buffer is added to the apical (receiver) compartment.[11]
-
The plates are incubated for a set time (e.g., 60-90 minutes) at 37°C.[11][14]
-
-
Sample Analysis:
-
Data Analysis:
Interpretation of Results:
| Efflux Ratio (ER) | Interpretation |
| < 2 | No significant active efflux observed. |
| ≥ 2 | Indicates that active efflux, likely mediated by P-gp, is occurring.[11] |
Table 2: Interpretation of Efflux Ratio in MDCK-MDR1 Assays.
A high ER for thiothixene would confirm the in silico prediction that it is a P-gp substrate and suggest that its brain penetration in vivo may be limited by this transporter.
Part 3: In Vivo Assessment of BBB Penetration
In vivo methods provide the most definitive measure of a drug's ability to cross the BBB and achieve exposure in the brain under physiological conditions.
Cerebral Microdialysis
Cerebral microdialysis is considered the gold standard for evaluating CNS drug pharmacokinetics in vivo.[16] It is the only technique that allows for continuous sampling of the unbound drug concentration in the brain's extracellular fluid (ECF).[16][17] This is crucial because it is the unbound fraction of the drug that is free to interact with its pharmacological target.
Objective: To continuously measure the unbound concentration of thiothixene in the brain ECF and blood simultaneously in a freely moving animal to determine the rate and extent of BBB penetration.
Experimental Protocol: Cerebral Microdialysis
-
Surgical Implantation:
-
Under anesthesia, a guide cannula is stereotaxically implanted into a specific brain region of interest (e.g., striatum, prefrontal cortex) in a rat or mouse.[16][18]
-
A second microdialysis probe can be inserted into the jugular vein to simultaneously sample unbound drug concentrations in the blood.[18][19]
-
Animals are allowed to recover from surgery before the experiment.
-
-
Microdialysis Procedure:
-
On the day of the experiment, a microdialysis probe is inserted into the guide cannula.
-
The probe is continuously perfused with an artificial cerebrospinal fluid (aCSF) solution at a very low flow rate.[18]
-
Due to the concentration gradient, unbound thiothixene in the brain ECF diffuses across the semi-permeable membrane of the probe and into the aCSF.[18]
-
The outgoing fluid (the dialysate) is collected at regular intervals (e.g., every 20-30 minutes) over several hours.[16]
-
-
Sample Analysis:
-
The concentration of thiothixene in the dialysate samples is measured using a highly sensitive analytical method like LC-MS/MS.
-
-
Data Analysis and Key Parameters:
-
Probe Recovery: The efficiency of the probe must be determined (in vitro or in vivo) to calculate the absolute concentration of the drug in the ECF from the dialysate concentration.[17]
-
Unbound Brain-to-Plasma Ratio (Kp,uu): This is the key parameter for assessing BBB penetration. It is the ratio of the area under the concentration-time curve (AUC) of the unbound drug in the brain ECF to that in the plasma (or blood).[18]
-
Kp,uu = AUC_brain,unbound / AUC_plasma,unbound
-
-
A Kp,uu value of ~1 suggests free diffusion across the BBB.
-
A Kp,uu value < 1 suggests restricted penetration or active efflux.
-
A Kp,uu value > 1 suggests active influx into the brain.
-
Part 4: Visualization of Workflows and Pathways
Diagrams
The following diagrams illustrate the experimental workflows and concepts described in these application notes.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 3. my.clevelandclinic.org [my.clevelandclinic.org]
- 4. Strategies to assess blood-brain barrier penetration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thiol-reactive drug substrates of human P-glycoprotein label the same sites to activate ATPase activity in membranes or dodecyl maltoside detergent micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitative evaluation of isothiocyanates as substrates and inhibitors of P-glycoprotein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. go.drugbank.com [go.drugbank.com]
- 8. Medicinal Chemical Properties of Successful Central Nervous System Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. In vitro blood-brain barrier models for drug research: state-of-the-art and new perspectives on reconstituting these models on artificial basement membrane platforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MDCK-MDR1 Permeability | Evotec [evotec.com]
- 12. MDCK-MDR1 Permeability Assay | AxisPharm [axispharm.com]
- 13. MDR1-MDCK Permeability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. enamine.net [enamine.net]
- 15. ADME MDR1-MDCK Permeability Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 16. Cerebral microdialysis in clinical studies of drugs: pharmacokinetic applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microdialysis for pharmacokinetic analysis of drug transport to the brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. What Is Brain Microdialysis and Its Application in PK Studies for CNS Drugs - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 19. youtube.com [youtube.com]
Application Notes and Protocols for Electroencephalographic (EEG) Studies with Thiothixene Hydrochloride in Rats
Introduction
Thiothixene (B151736) is a typical antipsychotic medication belonging to the thioxanthene (B1196266) class, primarily used in the treatment of schizophrenia.[1][2] Its therapeutic effects are mainly attributed to its potent antagonism of dopamine (B1211576) D2 receptors in the brain's mesolimbic pathway.[1] Additionally, it interacts with serotonergic (5-HT2), histaminergic (H1), and adrenergic (alpha-1) receptors, which contribute to its overall pharmacological profile and side effects.[1][3] EEG studies in animal models, such as rats, are crucial for preclinical assessment of a drug's central nervous system (CNS) activity, helping to elucidate its mechanism of action and predict both therapeutic efficacy and potential adverse effects.
These notes provide a generalized framework for conducting EEG studies in rats to evaluate the effects of thiothixene hydrochloride.
Predicted Pharmacological Effects on EEG
As a first-generation antipsychotic, thiothixene is expected to induce characteristic changes in the EEG power spectrum. These changes are generally indicative of CNS depression and a shift towards lower frequency oscillations. Low-potency first-generation antipsychotics typically cause a decrease in alpha wave activity and an increase in delta and theta waves.[4]
Table 1: Predicted Quantitative EEG Changes in Rats Following Thiothixene Administration
| EEG Frequency Band | Frequency Range (Hz) | Predicted Change in Power | Potential Interpretation |
| Delta (δ) | 0.5 - 4 Hz | ↑ (Increase) | Sedative effects, altered sleep architecture |
| Theta (θ) | 4 - 8 Hz | ↑ (Increase) | Effects on limbic system activity |
| Alpha (α) | 8 - 13 Hz | ↓ (Decrease) | Reduced arousal and wakefulness |
| Beta (β) | 13 - 30 Hz | ↔ (No significant change) or ↓ | General CNS depressant effects |
| Gamma (γ) | 30 - 100 Hz | ↔ (No significant change) | Variable, may depend on dose and behavioral state |
Generalized Experimental Protocol for Rat EEG Studies
This protocol is a composite based on standard practices for rodent EEG recording and drug administration.
Animal Model
-
Species: Sprague-Dawley or Wistar rats (adult males are commonly used to avoid hormonal cycle variations).
-
Housing: Single-housed in a temperature and humidity-controlled environment with a 12-hour light/dark cycle. Ad libitum access to food and water.
Surgical Implantation of EEG Electrodes
-
Anesthesia: Anesthetize the rat using a suitable agent (e.g., isoflurane (B1672236) or a ketamine/xylazine cocktail).
-
Stereotaxic Surgery: Mount the anesthetized rat in a stereotaxic frame.
-
Electrode Placement: Following a midline scalp incision, drill small burr holes through the skull over the desired cortical areas (e.g., frontal cortex and hippocampus).
-
Screw Electrodes: Implant stainless steel screw electrodes into the burr holes, ensuring they make contact with the dura mater. A common configuration includes at least two recording electrodes and a reference electrode placed over a non-cortical area like the cerebellum.
-
Fixation: Secure the electrode assembly to the skull using dental cement.
-
Post-operative Care: Administer analgesics and allow for a recovery period of 7-10 days before starting experiments.
Drug Preparation and Administration
-
Compound: this compound.
-
Vehicle: Prepare a solution using a suitable vehicle (e.g., saline or distilled water). The choice of vehicle should be validated to ensure it has no independent effect on the EEG.
-
Dosing: Based on literature for other antipsychotics and the known doses for thiothixene in other contexts, a starting dose range could be 1-10 mg/kg. A dose-response study is recommended.
-
Administration: Intraperitoneal (i.p.) injection is a common route for systemic administration in rats.
EEG Recording and Data Analysis
-
Habituation: Place the rats in the recording chamber for a habituation period before the experiment begins.
-
Baseline Recording: Record baseline EEG activity for at least 30-60 minutes before drug administration.
-
Drug Administration: Administer the prepared thiothixene solution or vehicle.
-
Post-administration Recording: Continuously record EEG for several hours post-administration to capture the full time-course of the drug's effects.
-
Data Acquisition: Digitize the analog EEG signal at an appropriate sampling rate (e.g., 512 Hz or 1024 Hz).
-
Signal Processing: Apply digital filters to remove artifacts and isolate the desired frequency bands (e.g., 0.5-100 Hz).
-
Power Spectral Analysis: Use Fast Fourier Transform (FFT) to calculate the power spectral density for defined epochs (e.g., 10-second intervals). Quantify the absolute or relative power in the standard EEG frequency bands (Delta, Theta, Alpha, Beta, Gamma).
-
Statistical Analysis: Compare the EEG power in different frequency bands between the thiothixene-treated group and the vehicle control group using appropriate statistical tests (e.g., ANOVA or t-tests).
Mandatory Visualizations
Signaling Pathway of Thiothixene
Caption: Mechanism of action of Thiothixene as a D2 receptor antagonist.
Experimental Workflow for Rat EEG Study
Caption: Generalized workflow for a preclinical rat EEG study.
References
Application Notes and Protocols: Using Thiothixene Hydrochloride to Model and Study Extrapyramidal Symptoms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiothixene (B151736) is a typical antipsychotic agent belonging to the thioxanthene (B1196266) class.[1] It is primarily used in the management of schizophrenia.[2] For researchers, thiothixene hydrochloride, a water-soluble salt form[3], serves as a valuable pharmacological tool for inducing and studying drug-related extrapyramidal symptoms (EPS). Due to its potent antagonism of dopamine (B1211576) D2 receptors, thiothixene reliably produces a spectrum of motor side effects in preclinical models that mimic those observed in humans, including parkinsonism, dystonia, and tardive dyskinesia.[1][2] These application notes provide detailed protocols for using thiothixene to investigate the mechanisms of EPS and to screen novel compounds for their potential to cause or mitigate these debilitating side effects.
Mechanism of Action
The primary mechanism underlying both the therapeutic effects and the extrapyramidal side effects of thiothixene is its high-affinity antagonism of dopamine D2 receptors.[1][4] In the context of EPS, the blockade of D2 receptors within the nigrostriatal dopamine pathway is of critical importance. This pathway is essential for coordinating smooth, purposeful movement. By inhibiting the normal inhibitory function of dopamine in this region, thiothixene disrupts the delicate balance of neurotransmission, leading to the characteristic motor disturbances of EPS.[1]
While its D2 receptor blockade is paramount, thiothixene also exhibits affinity for a range of other neurotransmitter receptors, which contributes to its overall pharmacological profile.[5] It is a potent antagonist at D3 receptors and also interacts with certain serotonin (B10506) (5-HT), alpha-adrenergic, and histamine (B1213489) receptors.[1][5] Notably, it has minimal affinity for cholinergic (muscarinic) receptors.[5]
Quantitative Data Summary
The following tables summarize key quantitative data for thiothixene, providing a basis for experimental design and interpretation.
Table 1: Receptor Binding Affinity of Thiothixene
This table presents the inhibition constants (Ki) of thiothixene for various neurotransmitter receptors. A lower Ki value indicates a stronger binding affinity.
| Receptor Subtype | Ki (nM) |
| Dopamine D₂ | 0.25 |
| Dopamine D₃ | 0.49 |
| Dopamine D₄ | 2.1 |
| Dopamine D₁ | 14 |
| Serotonin 5-HT₂ₐ | 10 |
| Serotonin 5-HT₂c | 13 |
| Serotonin 5-HT₇ | 4.6 |
| Serotonin 5-HT₆ | 8.7 |
| Adrenergic α₁ₐ | 2.1 |
| Adrenergic α₁ᵦ | 1.8 |
| Histamine H₁ | 5.0 |
| Muscarinic M₁-M₅ | >10,000 |
| Data sourced from Wikipedia, which collates values from various pharmacological databases.[5] |
Table 2: Representative Dose-Response for Catalepsy Induction in Rats
Direct dose-response data for thiothixene-induced catalepsy is limited in recent literature. The following data for haloperidol (B65202), a pharmacologically similar high-potency typical antipsychotic, serves as a robust proxy for establishing experimental parameters. Catalepsy is a key indicator of parkinsonian-like EPS.
| Compound | Animal Model | Endpoint | Effective Dose (ED₅₀) | Maximal Effect Dose |
| Haloperidol | Male Rats (various strains) | Catalepsy (Bar Test) | 0.23 - 0.42 mg/kg, IP | ~1.0 - 2.0 mg/kg, IP |
| Data compiled from multiple studies investigating haloperidol-induced catalepsy.[6][7][8] |
Experimental Protocols
Thiothixene can be used to model various forms of EPS. The choice of protocol depends on the specific symptom being investigated. Rodent models, particularly rats and mice, are standard for these assessments.[9]
Protocol 4.1: Induction of Parkinsonism/Catalepsy
The catalepsy bar test measures the failure of an animal to correct an externally imposed, awkward posture, modeling the bradykinesia and rigidity seen in drug-induced parkinsonism.[10]
-
Materials:
-
This compound solution (dissolved in saline or appropriate vehicle)
-
Vehicle control (e.g., sterile saline)
-
Male Wistar or Sprague-Dawley rats (250-300g)
-
Catalepsy bar apparatus (a horizontal wooden or metal bar, 1-2 cm diameter, elevated ~9 cm from the surface)
-
Stopwatch
-
-
Procedure:
-
Habituation: Acclimate rats to the testing room for at least 60 minutes before the experiment.
-
Dosing: Administer this compound (e.g., 0.5 - 5.0 mg/kg, intraperitoneally - IP) or vehicle control. Doses should be determined from a pilot dose-response study, using the haloperidol data in Table 2 as a guide.
-
Testing Timepoints: Assess catalepsy at multiple timepoints post-injection (e.g., 30, 60, 90, and 120 minutes) to capture peak effect.
-
Catalepsy Assessment:
-
Gently place the rat’s forepaws on the elevated horizontal bar.
-
Start the stopwatch immediately.
-
Measure the latency (in seconds) for the rat to remove both forepaws from the bar and return to a normal posture.
-
A cut-off time (e.g., 180 seconds) should be established. If the rat remains on the bar for the entire duration, it is assigned the maximum score.
-
-
Data Recording: Record the latency for each animal at each timepoint.
-
Protocol 4.2: Assessment of Motor Coordination Deficits
The rotarod test is widely used to assess motor coordination, balance, and motor learning deficits, which can be impaired by the extrapyramidal effects of antipsychotics.[11][12]
-
Materials:
-
Accelerating rotarod apparatus for rodents
-
This compound solution and vehicle
-
Male C57BL/6 mice or Sprague-Dawley rats
-
-
Procedure:
-
Training (Optional but Recommended): On the day before testing, acclimate the animals to the rotarod by placing them on the rod at a low, constant speed (e.g., 4 RPM) for 1-2 minutes.
-
Dosing: Administer thiothixene or vehicle at the desired dose and route. Testing should coincide with the expected peak effect of the drug (e.g., 30-60 minutes post-IP injection).
-
Testing Protocol:
-
Place the animal on the rotarod lane.
-
Begin the acceleration protocol (a common paradigm is accelerating from 4 to 40 RPM over 300 seconds).[12][13]
-
Simultaneously, start a timer for each animal.
-
Record the latency to fall from the rod. The trial ends for an animal when it falls onto the sensor plate below or clings to the rod and completes a full passive rotation.
-
-
Trials: Conduct 2-3 trials per animal with a sufficient inter-trial interval (e.g., 15-20 minutes) to avoid fatigue.[13]
-
Data Recording: Record the latency to fall for each trial. The average latency across trials is typically used for analysis.
-
Protocol 4.3: Modeling of Tardive Dyskinesia (TD)
Tardive dyskinesia is a hyperkinetic movement disorder characterized by involuntary, repetitive movements, often in the orofacial region. In rodents, this is modeled by observing vacuous chewing movements (VCMs).[14] This requires chronic drug administration.
-
Materials:
-
This compound (or a long-acting depot formulation of a similar antipsychotic like haloperidol decanoate)
-
Vehicle control
-
Male Sprague-Dawley rats (chosen for their propensity to develop VCMs)[15]
-
Transparent observation cages (e.g., 20x20x19 cm) with mirrors if possible.[14]
-
Video recording equipment (recommended for blinded scoring)
-
-
Procedure:
-
Chronic Dosing: Administer thiothixene daily (e.g., 1-5 mg/kg, PO or SC) or a long-acting depot formulation (e.g., haloperidol decanoate (B1226879) 21-28 mg/kg, IM, every 3-4 weeks) for a prolonged period (e.g., 12-24 weeks).[15][16]
-
Behavioral Observation:
-
At regular intervals (e.g., weekly), place each rat individually into an observation cage.
-
Allow a 2-5 minute habituation period.
-
Observe and count the number of VCMs for a set period (e.g., 2-5 minutes). VCMs are defined as purposeless chewing motions in the vertical plane, not directed at any object or substance. Tongue protrusions may also be counted.[14]
-
-
Blinded Scoring: It is critical that scoring is performed by an observer who is blind to the treatment groups. Video recording facilitates this.
-
Withdrawal Assessment: VCMs can sometimes emerge or worsen upon drug withdrawal. Continue observations for several weeks after cessation of chronic treatment.[17]
-
Data Recording: Record the total number of VCMs per observation period for each animal.
-
Data Analysis and Interpretation
For all protocols, data should be analyzed using appropriate statistical methods. For dose-response studies or assessments over time, a two-way Analysis of Variance (ANOVA) followed by post-hoc tests is appropriate. For single timepoint comparisons between two groups (e.g., drug vs. vehicle), a Student's t-test can be used. A p-value of <0.05 is typically considered statistically significant.
A significant increase in catalepsy duration, a decrease in rotarod latency, or an increase in VCM frequency in the thiothixene-treated group compared to the vehicle group confirms the induction of EPS-like behaviors. These models can then be used to test the efficacy of novel therapeutic agents designed to prevent or reverse these side effects by co-administering them with thiothixene.
References
- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 5. Tiotixene - Wikipedia [en.wikipedia.org]
- 6. Dose-catalepsy response to haloperidol in rat: effects of strain and sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 11. Rotarod impairment: catalepsy-like screening test for antipsychotic side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Rotarod Protocol - IMPReSS [web.mousephenotype.org]
- 13. mmpc.org [mmpc.org]
- 14. mdpi.com [mdpi.com]
- 15. Neuroleptic-induced vacuous chewing movements as an animal model of tardive dyskinesia: a study in three rat strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The rat model of tardive dyskinesia: relationship between vacuous chewing movements and gross motor activity during acute and long-term haloperidol treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Effects of cannabidiol on vacuous chewing movements, plasma glucose and oxidative stress indices in rats administered high dose risperidone - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Improving Thiothixene Hydrochloride Solubility in Aqueous Solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiothixene (B151736) hydrochloride. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments related to its aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of thiothixene and its hydrochloride salt?
Q2: How does pH affect the solubility of thiothixene hydrochloride?
A2: Thiothixene is a weak base with a pKa of 8.16.[1][2] This means its solubility is highly dependent on the pH of the aqueous solution. In acidic environments (pH < pKa), the molecule becomes protonated, forming a more soluble salt. As the pH increases and approaches the pKa, the proportion of the less soluble free base form increases, leading to a decrease in overall solubility. Therefore, to achieve higher concentrations of this compound in aqueous solutions, it is crucial to maintain an acidic pH.
Q3: I am observing precipitation of my this compound solution. What are the possible causes and how can I resolve this?
A3: Precipitation of your this compound solution can be due to several factors:
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pH Shift: An increase in the pH of the solution towards or above the pKa of thiothixene (8.16) will cause the conversion of the soluble hydrochloride salt to the insoluble free base, leading to precipitation. Ensure your solution is adequately buffered to an acidic pH.
-
Concentration Exceeding Solubility Limit: Even at an optimal pH, the concentration of this compound may have exceeded its solubility limit in the chosen solvent system.
-
Common Ion Effect: The presence of other chloride salts in your solution could potentially decrease the solubility of this compound.[5]
-
Temperature Changes: A decrease in temperature can lower the solubility of the compound.
To resolve this, you can try lowering the pH of the solution, diluting the solution, or gently warming it. For long-term stability, ensuring a sufficiently low and buffered pH is critical.
Troubleshooting Guides
Issue 1: Low Dissolution Rate of this compound Powder
If you are experiencing a slow dissolution rate of this compound powder in your aqueous medium, consider the following troubleshooting steps.
Potential Causes & Solutions
| Potential Cause | Troubleshooting Step | Expected Outcome |
| High pH of the medium | Adjust the pH of the aqueous medium to be well below the pKa of 8.16. A pH range of 2-4 is a good starting point. Use a suitable buffer (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain a stable pH. | Increased protonation of thiothixene, leading to faster and more complete dissolution. |
| Particle Size | If possible, reduce the particle size of the this compound powder through micronization. | Increased surface area of the powder, which generally leads to a faster dissolution rate according to the Noyes-Whitney equation.[6] |
| Poor Wettability | Add a small amount of a wetting agent or surfactant (e.g., Polysorbate 80) to the dissolution medium. | Improved contact between the solid particles and the solvent, facilitating faster dissolution. |
Issue 2: Inadequate Solubility for a High Concentration Formulation
For applications requiring a higher concentration of this compound than achievable in a simple aqueous buffer, the following formulation strategies can be explored.
The use of co-solvents can significantly enhance the solubility of poorly soluble drugs.
Experimental Protocol: Preparing a this compound Solution using a Co-solvent System
-
Co-solvent Selection: Common co-solvents for parenteral and oral formulations include propylene (B89431) glycol, ethanol (B145695), and polyethylene (B3416737) glycol (PEG) 400.
-
Solubility Screening:
-
Prepare a series of co-solvent/water mixtures in different ratios (e.g., 10%, 20%, 30%, 40%, 50% v/v of co-solvent in water).
-
Add an excess amount of this compound powder to a fixed volume of each mixture.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of this compound in the filtrate using a validated analytical method such as HPLC-UV.[7]
-
-
Data Analysis: Plot the solubility of this compound as a function of the co-solvent concentration to identify the optimal mixture for your desired concentration.
Quantitative Data (Hypothetical Example for Illustration)
| Co-solvent System (Propylene Glycol in Water, v/v) | pH | Temperature (°C) | Thiothixene HCl Solubility (mg/mL) |
| 0% (Water only) | 3.0 | 25 | 1.5 |
| 10% | 3.0 | 25 | 5.2 |
| 20% | 3.0 | 25 | 15.8 |
| 30% | 3.0 | 25 | 35.1 |
| 40% | 3.0 | 25 | 55.6 |
Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with guest molecules, thereby increasing their apparent solubility.
Experimental Protocol: Preparing a this compound-Cyclodextrin Complex
-
Cyclodextrin (B1172386) Selection: Beta-cyclodextrin (β-CD) and its more soluble derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) are commonly used.[8]
-
Phase Solubility Study:
-
Prepare a series of aqueous solutions with increasing concentrations of the chosen cyclodextrin.
-
Add an excess amount of this compound to each solution.
-
Equilibrate the samples at a constant temperature with agitation.
-
Filter the samples and analyze the concentration of this compound in the filtrate.
-
-
Data Analysis: Plot the solubility of this compound against the cyclodextrin concentration. A linear relationship often indicates the formation of a 1:1 complex, and the stability constant (Kc) can be calculated from the slope of the line.
-
Preparation of the Solid Complex (Kneading Method):
-
Create a paste by triturating this compound and the cyclodextrin in a mortar with a small amount of a water-alcohol mixture.
-
Knead the paste for a specified time (e.g., 45-60 minutes).
-
Dry the resulting mass in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Pulverize the dried complex and pass it through a sieve.
-
Quantitative Data (Hypothetical Example for Illustration)
| Cyclodextrin (HP-β-CD) Conc. (mM) | Thiothixene HCl Solubility (mM) |
| 0 | 3.1 |
| 2 | 4.5 |
| 4 | 5.9 |
| 6 | 7.3 |
| 8 | 8.7 |
| 10 | 10.1 |
A solid dispersion involves dispersing the drug in an inert carrier matrix at the solid state, which can enhance the dissolution rate and apparent solubility.
Experimental Protocol: Preparing a this compound Solid Dispersion using the Solvent Evaporation Method
-
Carrier Selection: Hydrophilic polymers such as polyvinylpyrrolidone (B124986) (PVP) K-30 or polyethylene glycols (e.g., PEG 4000) are commonly used.[9][10]
-
Preparation:
-
Dissolve both this compound and the carrier polymer in a common volatile solvent (e.g., ethanol or a mixture of ethanol and dichloromethane).
-
Evaporate the solvent under reduced pressure using a rotary evaporator.
-
Further dry the resulting solid film in a vacuum oven to remove any residual solvent.
-
Pulverize the dried solid dispersion and sieve it to obtain a uniform powder.
-
-
Evaluation:
-
Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-ray Powder Diffraction (XRPD) to confirm the amorphous nature of the drug.
-
Perform in vitro dissolution studies comparing the dissolution rate of the solid dispersion to that of the pure drug and a physical mixture of the drug and carrier.
-
Quantitative Data (Hypothetical Example for Illustration)
| Formulation | Drug:Carrier Ratio (w/w) | % Drug Dissolved in 30 min |
| Pure Thiothixene HCl | - | 15% |
| Physical Mixture | 1:4 (Thiothixene HCl:PVP K-30) | 35% |
| Solid Dispersion | 1:4 (Thiothixene HCl:PVP K-30) | 85% |
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Relationship between pH and this compound solubility.
Caption: Thiothixene's mechanism of action as a D2 receptor antagonist.
References
- 1. Formulation and evaluation of fast dissolving tablets of haloperidol solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 2. go.drugbank.com [go.drugbank.com]
- 3. General treatment of pH-solubility profiles of weak acids and bases and the effects of different acids on the solubility of a weak base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Study of pH-dependent solubility of organic bases. Revisit of Henderson-Hasselbalch relationship - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ucd.ie [ucd.ie]
- 7. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of olanzapine solid dispersion by spray drying technique using screening design for solubility enhancement | ADMET and DMPK [pub.iapchem.org]
- 10. Formulation and evaluation of fast dissolving tablets of haloperidol solid dispersion - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Stabilizing Thiothixene Hydrochloride in Solution for Long-Term Experiments
For researchers, scientists, and drug development professionals utilizing thiothixene (B151736) hydrochloride in long-term experiments, maintaining the stability of the compound in solution is critical for obtaining accurate and reproducible results. This technical support center provides essential guidance on the preparation, storage, and handling of thiothixene hydrochloride solutions, along with troubleshooting advice for common stability-related issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can cause the degradation of this compound in solution?
A1: this compound is susceptible to degradation through several mechanisms:
-
Hydrolysis: The molecule can undergo hydrolysis, particularly in non-optimal pH conditions.
-
Oxidation: The sulfur atom in the thioxanthene (B1196266) ring is prone to oxidation.
-
Photodegradation: Exposure to light, especially ultraviolet (UV) light, can lead to the formation of degradation products.[1]
Q2: What is the recommended solvent for preparing a stock solution of this compound?
A2: For research purposes, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for preparing concentrated stock solutions of this compound. For in vivo studies, formulations may involve co-solvents like PEG300 and Tween 80 in saline or corn oil.[2]
Q3: How should I store this compound solutions to ensure long-term stability?
A3: To maximize stability, stock solutions should be:
-
Stored at low temperatures: Aliquot and store at -20°C or -80°C.
-
Protected from light: Use amber-colored vials or wrap vials in aluminum foil.[3]
-
Sealed tightly: Prevent solvent evaporation and exposure to atmospheric moisture and oxygen.
Q4: I've observed a change in the color of my this compound solution. What does this indicate?
A4: A color change, such as the appearance of a yellowish tint, may indicate degradation of the compound. It is recommended to perform an analytical check, such as HPLC, to assess the purity of the solution.
Q5: Can I use standard cell culture media like DMEM or RPMI-1640 to prepare my working solutions of this compound?
A5: While cell culture media are used to prepare working dilutions for in vitro experiments, the stability of this compound in these complex aqueous environments over extended periods can be compromised. It is advisable to prepare fresh working solutions from a frozen stock solution for each experiment. If long-term incubation is required, a stability study in the specific medium should be performed.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of drug activity or inconsistent experimental results. | Degradation of this compound in the working solution. | 1. Prepare fresh working solutions from a frozen stock for each experiment. 2. Perform a stability study of thiothixene in your experimental buffer or medium under the exact experimental conditions (temperature, light exposure). 3. Use a stability-indicating analytical method (e.g., HPLC) to determine the concentration of the active compound before and after the experiment. |
| Precipitation observed in the solution upon dilution or storage. | Poor solubility of this compound in the diluent. Change in pH of the solution. | 1. Ensure the final concentration is below the solubility limit in the chosen solvent/buffer. 2. Consider using a co-solvent system if solubility in aqueous buffers is an issue. 3. Maintain the pH of the solution within the optimal range (acidic pH is generally preferred for the hydrochloride salt). The pH of the ready-to-use injection is between 2.5 and 3.5.[4] |
| Appearance of new peaks in HPLC analysis of the solution over time. | Chemical degradation of this compound. | 1. Identify the degradation products using techniques like LC-MS. 2. Review storage conditions (temperature, light protection). 3. Assess the compatibility of the solution with the storage container. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound for long-term storage.
Materials:
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This compound powder
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Dimethyl Sulfoxide (DMSO), anhydrous
-
Sterile, amber-colored microcentrifuge tubes or vials
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Calibrated analytical balance
-
Vortex mixer
Methodology:
-
Tare a sterile, amber microcentrifuge tube on a calibrated analytical balance.
-
Carefully weigh the desired amount of this compound powder into the tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock solution concentration (e.g., 10 mM).
-
Cap the tube tightly and vortex until the powder is completely dissolved.
-
Aliquot the stock solution into smaller volumes in sterile, amber microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Label the aliquots clearly with the compound name, concentration, date, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Stability Testing of this compound in an Aqueous Buffer
Objective: To evaluate the stability of this compound in a specific aqueous buffer over time at a given temperature.
Materials:
-
This compound stock solution (prepared as in Protocol 1)
-
Experimental buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Sterile, amber-colored vials
-
Incubator or water bath set to the desired temperature
-
HPLC system with a suitable column (e.g., C18) and detector (UV)
Methodology:
-
Prepare a working solution of this compound by diluting the stock solution in the experimental buffer to the final desired concentration.
-
Dispense the working solution into multiple sterile, amber vials.
-
Immediately analyze a sample from one vial (T=0) using a validated HPLC method to determine the initial concentration.
-
Place the remaining vials in an incubator set at the desired experimental temperature.
-
At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove one vial from the incubator.
-
Analyze the sample using the same HPLC method to determine the concentration of this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
Data Presentation
Table 1: General Storage Recommendations for this compound
| Form | Solvent | Storage Temperature | Light Protection | Container |
| Solid Powder | N/A | Room Temperature (20-25°C)[3] | Required | Tight, light-resistant container[3] |
| Stock Solution | DMSO | -20°C or -80°C | Required (Amber vials) | Tightly sealed |
| Aqueous Working Solution | Buffer/Media | Use immediately; if stored, 2-8°C for short periods | Required (Amber vials) | Tightly sealed |
Note: The stability of aqueous working solutions is highly dependent on the specific buffer composition, pH, and temperature, and should be experimentally verified for long-term experiments.
Visualizations
Diagram 1: Experimental Workflow for Preparing and Storing a Stable this compound Solution
Caption: Workflow for preparing and storing thiothixene HCl stock solutions.
Diagram 2: Potential Degradation Pathways of Thiothixene
Caption: Potential degradation pathways for thiothixene.
References
Technical Support Center: Minimizing Thiothixene Hydrochloride Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and FAQs to minimize the off-target effects of thiothixene (B151736) hydrochloride in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and known off-targets of thiothixene hydrochloride?
A1: Thiothixene is a typical antipsychotic that primarily acts as a potent antagonist of dopamine (B1211576) D2 and D3 receptors.[1] However, it also exhibits significant affinity for several other receptors, which are considered its main off-targets. These include serotonin (B10506) (5-HT) receptors, histamine (B1213489) H1 receptors, and alpha-1 adrenergic receptors.[1][2] Antagonism at these off-target receptors can lead to a variety of cellular effects unrelated to dopamine receptor blockade, potentially confounding experimental results.
Q2: What are the common signs of off-target effects in my cellular assay after thiothixene treatment?
A2: Off-target effects can manifest in several ways. Common indicators include:
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Inconsistent results when using a different, more selective antagonist for the same primary target.
-
A discrepancy between the phenotype observed with thiothixene and the phenotype from genetic knockdown (e.g., siRNA or CRISPR) of the intended target (dopamine D2/D3 receptors).
-
Unexpected cellular responses that align with the known functions of its off-targets, such as changes in intracellular calcium levels (potentially mediated by 5-HT2A or α1-adrenergic receptors) or alterations in cell signaling pathways associated with histamine H1 receptor antagonism.
-
Cellular toxicity at concentrations close to the IC50 for the on-target effect, suggesting engagement of other pathways.
Q3: How can I proactively minimize off-target effects when designing my experiment?
A3: A multi-faceted approach is recommended:
-
Dose-Response Experiments: Use the lowest effective concentration of thiothixene that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-targets.
-
Orthogonal Validation: Corroborate your findings using structurally and mechanistically different inhibitors for the same target. Additionally, use genetic methods like siRNA or CRISPR to validate that the observed phenotype is a direct result of inhibiting the intended target.
-
Target Engagement Assays: Directly measure the binding of thiothixene to its intended target within your cellular system using techniques like the Cellular Thermal Shift Assay (CETSA).
-
Use of Control Cell Lines: If possible, use cell lines that lack the expression of the primary target to identify any non-specific effects of the compound.
Quantitative Data: Receptor Binding Profile of Thiothixene
The following table summarizes the binding affinities (Ki, in nM) of thiothixene for its primary targets and key off-targets. A lower Ki value indicates a higher binding affinity. This data is crucial for determining an appropriate concentration range for your experiments to maximize on-target effects while minimizing off-target interactions.
| Receptor Family | Target | Ki (nM) | On-Target/Off-Target |
| Dopamine | D2 | <1 | On-Target |
| D3 | <1 | On-Target | |
| Serotonin | 5-HT2A | ~5-10 | Off-Target |
| 5-HT7 | Low nanomolar | Off-Target | |
| Histamine | H1 | Low nanomolar | Off-Target |
| Adrenergic | α1 | Low nanomolar | Off-Target |
| Muscarinic | M1, M2, M3, M4, M5 | >5,000 | Off-Target (Low Affinity) |
Data compiled from multiple sources.[1] Ki values can vary between different studies and assay conditions.
Experimental Workflows and Signaling Pathways
To effectively troubleshoot and understand the potential off-target effects of thiothixene, it is essential to visualize the experimental workflows for target validation and the signaling pathways of the involved receptors.
References
Technical Support Center: Optimizing Thiothixene Hydrochloride Dosage in Animal Research
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing thiothixene (B151736) hydrochloride dosage to minimize sedation in animal subjects during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of sedation associated with thiothixene hydrochloride administration?
A1: Sedation is a common side effect of thiothixene, a typical antipsychotic of the thioxanthene (B1196266) class.[1][2] This sedative effect is primarily attributed to its antagonist activity at histamine (B1213489) H1 receptors.[3] Blockade of these receptors in the central nervous system leads to drowsiness and decreased alertness. Additionally, its antagonist effects on alpha-1 adrenergic and muscarinic M1/M2 receptors can contribute to sedation and other central nervous system depressant effects.[1]
Q2: How can I assess the level of sedation in my animal models?
A2: Sedation in animals can be assessed using a combination of behavioral observations and physiological monitoring. Behavioral assessments can be standardized using a sedation scale, which scores parameters like posture, response to stimuli, and muscle tone. Physiological monitoring may include tracking respiratory rate, heart rate, and body temperature, as significant deviations from baseline can indicate excessive sedation. For rodents, a common method to quantify sedation is to measure changes in locomotor activity.
Q3: Are there any known drug interactions that can exacerbate the sedative effects of this compound?
A3: Yes, co-administration of thiothixene with other central nervous system (CNS) depressants can lead to additive sedative effects.[4] Caution should be exercised when using thiothixene concurrently with substances such as benzodiazepines, barbiturates, opioids, and alcohol.[4] It is crucial to review all concomitant medications in an experimental protocol to avoid potential synergistic effects that could lead to excessive sedation or respiratory depression.
Q4: What are the initial dosage recommendations for this compound in animal studies to minimize sedation?
A4: There is limited specific dose-response data for thiothixene-induced sedation in common laboratory animals. Therefore, it is recommended to start with a low dose and titrate upwards based on the desired therapeutic effect and observed level of sedation. A pilot study to determine the optimal dose for your specific animal model and experimental paradigm is highly recommended. Human starting doses are typically 2 mg three times a day or 5 mg twice a day, which, with allometric scaling, can provide a starting point for animal studies.[5]
Q5: Can the route of administration influence the sedative effects of this compound?
Troubleshooting Guide: Excessive Animal Sedation
If you are observing excessive sedation in your animal subjects after this compound administration, consider the following troubleshooting steps:
| Issue | Possible Cause(s) | Recommended Action(s) |
| Profound and prolonged sedation | - Dosage is too high.- Synergistic interaction with other administered drugs.- Impaired metabolism or clearance in the specific animal model. | - Reduce the dose of this compound in subsequent experiments.- Review the experimental protocol for any concomitant CNS depressants and consider their removal or dose reduction.- Conduct a pilot dose-ranging study to establish a minimally sedative effective dose. |
| High inter-individual variability in sedation | - Differences in age, sex, or strain of the animals.- Inconsistent drug administration technique. | - Ensure a homogenous animal population for the study.- Standardize the drug administration procedure to ensure consistent dosing.- Increase the sample size to account for individual variability. |
| Sedation interfering with behavioral tasks | - The peak sedative effect coincides with the timing of the behavioral test. | - Adjust the timing of the behavioral assessment to a point when the sedative effects have subsided but the desired therapeutic effect is still present.- Consider a different route of administration that may offer a more favorable pharmacokinetic profile. |
Experimental Protocols
Protocol 1: Dose-Response Assessment of this compound-Induced Sedation in Rodents
Objective: To determine the dose-dependent sedative effects of this compound in mice or rats using a locomotor activity assay.
Materials:
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This compound
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Vehicle (e.g., sterile saline or 0.5% methylcellulose)
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Open field apparatus equipped with automated activity monitoring (e.g., infrared beams)
-
Male/Female C57BL/6 mice or Sprague-Dawley rats (8-10 weeks old)
-
Standard animal cages
Methodology:
-
Acclimation: Acclimate animals to the housing facility for at least one week and to the testing room for at least 60 minutes before the experiment.
-
Habituation: Place each animal individually into the open field apparatus and allow for a 30-minute habituation period.
-
Drug Administration:
-
Prepare different concentrations of this compound in the chosen vehicle.
-
Administer a single intraperitoneal (IP) injection of either vehicle or a specific dose of this compound (e.g., 0.1, 0.3, 1.0, 3.0 mg/kg).
-
-
Locomotor Activity Monitoring: Immediately after injection, place the animal back into the open field apparatus and record locomotor activity (e.g., distance traveled, number of beam breaks) for a period of 60-120 minutes.
-
Data Analysis: Analyze the locomotor activity data in time bins (e.g., 5-minute intervals) to observe the onset and duration of any sedative effects. Compare the total activity across different dose groups using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
Protocol 2: Assessment of Sedation Using a Behavioral Scale in Dogs
Objective: To quantify the level of sedation induced by this compound in dogs using a standardized sedation scale.
Materials:
-
This compound
-
Vehicle
-
A validated canine sedation scale (e.g., a modified version of the scale described by Wagner et al., 2017).[6]
-
Quiet observation room
Methodology:
-
Baseline Assessment: Before drug administration, assess the dog's baseline behavior using the sedation scale. The scale should include items such as posture, response to auditory stimuli (e.g., name call), response to tactile stimuli, and general alertness.
-
Drug Administration: Administer a single oral dose of this compound or vehicle.
-
Post-Administration Assessments: At predefined time points (e.g., 30, 60, 90, 120, and 240 minutes) after administration, a trained observer, blinded to the treatment, should assess the dog's level of sedation using the same scale.
-
Physiological Monitoring: At each assessment point, record physiological parameters such as heart rate, respiratory rate, and rectal temperature.
-
Data Analysis: Compare the sedation scores and physiological parameters at each time point to the baseline values and between treatment groups using appropriate statistical methods.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Mechanism of this compound's Sedative Effects.
Caption: Workflow for Assessing Thiothixene-Induced Sedation.
References
- 1. reference.medscape.com [reference.medscape.com]
- 2. westernu.edu [westernu.edu]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. animalcare.ubc.ca [animalcare.ubc.ca]
- 6. Dose–Response Analysis of Locomotor Activity and Stereotypy in Dopamine D3 Receptor Mutant Mice Following Acute Amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting inconsistent results in thiothixene hydrochloride studies
Welcome to the technical support center for thiothixene (B151736) hydrochloride research. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues and ensuring the consistency and reliability of their experimental results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific problems that may arise during the storage, preparation, and application of thiothixene hydrochloride in various experimental settings.
1. Compound Stability and Storage
-
Question: My this compound solution appears to have lost potency over time. What could be the cause? Answer: this compound is known to be sensitive to light.[1][2] Improper storage can lead to photodegradation, reducing its effective concentration and leading to inconsistent results. Always store both the solid compound and solutions in tight, light-resistant containers.[1] For long-term storage of solutions, aliquoting and freezing at -20°C or -80°C is recommended, minimizing freeze-thaw cycles.
-
Question: I've observed precipitation in my aqueous stock solution of this compound. How can I resolve this? Answer: While this compound is soluble in water, its solubility can be affected by pH and temperature.[3] The pH of injectable formulations is typically acidic, ranging from 2.3 to 3.7, which aids in solubility.[3] Ensure your water is purified and consider adjusting the pH to a slightly acidic range if precipitation occurs. For cell culture experiments, where pH must be maintained closer to physiological levels, preparing a concentrated stock in a suitable solvent like DMSO and then diluting it into the aqueous media is a common practice.[4]
2. In Vitro Experiment Issues
-
Question: I am seeing variable results in my cell-based assays. What are the potential sources of this inconsistency? Answer: Inconsistent results in cell-based assays can stem from several factors:
-
Compound Stability in Media: this compound's stability in complex cell culture media over the duration of your experiment should be verified. Components in the media, such as serum proteins, can interact with the compound.[5][6] It is advisable to perform a stability test of thiothixene in your specific media under incubation conditions (e.g., 37°C, 5% CO2) and analyze its concentration at different time points via HPLC.[7]
-
Cell Line Variability: Ensure consistent cell passage numbers and health. Receptor expression levels, particularly for the dopamine (B1211576) D2 receptor, can vary with cell passage and culture conditions.[3]
-
Plastic Adsorption: Lipophilic compounds can adsorb to plasticware, reducing the effective concentration in your assay.[5] Using low-adhesion plasticware or including a small percentage of a non-ionic surfactant in your buffers (if compatible with your assay) can mitigate this.
-
Inconsistent Agonist Concentration: In antagonist assays, the concentration of the agonist used will significantly impact the apparent potency (IC50) of thiothixene. Using an agonist concentration around its EC80 is recommended to ensure a sufficient assay window.[3]
-
-
Question: My observed IC50 value for D2 receptor antagonism is different from published values. Why might this be? Answer: Discrepancies in IC50 values can be due to differences in experimental protocols. Key factors include the specific cell line and its receptor density, the radioligand or fluorescent ligand used in binding assays, the concentration of the competing ligand, incubation time and temperature, and the specific functional readout (e.g., cAMP levels, calcium mobilization, β-arrestin recruitment).[3][8] It is crucial to carefully document and standardize your assay conditions.
3. In Vivo Experiment Challenges
-
Question: I'm having trouble with the formulation of this compound for animal studies, leading to inconsistent exposure. What are the best practices? Answer: Due to its physicochemical properties, formulating this compound for in vivo use requires care. Direct aqueous solutions may not be ideal for achieving consistent and sustained plasma levels. Common and effective formulation strategies include:
-
Suspension: Creating a suspension in a vehicle like 0.5% carboxymethyl cellulose (B213188) (CMC) in water.[9]
-
Solubilization: For injection, a co-solvent system can be used. A common example involves initially dissolving the compound in a small amount of DMSO, followed by dilution with other vehicles like polyethylene (B3416737) glycol (PEG), Tween 80, and saline.[4] Another option is a mixture of DMSO and corn oil.[9] It is critical to ensure the formulation is homogenous before each administration to avoid dose variability.
-
-
Question: My results in a behavioral model (e.g., amphetamine-induced hyperlocomotion) are not consistent. What should I check? Answer: In addition to formulation and dosing accuracy, several factors can influence the outcomes of behavioral studies:
-
Animal Strain and Habituation: Different rodent strains can exhibit varying sensitivities to both amphetamine and antipsychotics. Ensure you are using a consistent strain and that animals are adequately habituated to the testing environment to reduce stress-induced variability.[4][10]
-
Timing of Administration: The timing of thiothixene administration relative to the amphetamine challenge is critical. Ensure this is kept consistent across all experimental cohorts.[7]
-
Environmental Factors: Noise, light, and handling can all affect locomotor activity. Maintain a consistent and controlled experimental environment.
-
Quantitative Data Summary
The following tables provide key quantitative data for thiothixene to aid in experimental design and data interpretation.
Table 1: Receptor Binding Affinity (Ki values in nM)
| Receptor | Ki (nM) | Reference |
| Dopamine D2 | 0.417 | [11] |
| Dopamine D1 | 338 | [11] |
| Dopamine D3 | 186.2 | [11] |
| Dopamine D4 | 363.1 | [11] |
| Serotonin 5-HT2A | ~15-5,754 (range) | [11] |
| Histamine H1 | ~15-5,754 (range) | [11] |
| α1-Adrenergic | ~15-5,754 (range) | [11] |
| Muscarinic M1-M5 | >1,780 | [2] |
Note: Lower Ki values indicate higher binding affinity.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C23H31Cl2N3O2S2 | [9] |
| Molecular Weight | 515.12 g/mol | [9] |
| pH (injectable solution) | 2.3 - 3.7 | [3] |
| Water Solubility | Soluble | [3] |
| Chloroform Solubility | Slightly soluble | [3] |
| Benzene, Acetone, Ether Solubility | Practically insoluble | [3] |
Experimental Protocols
Below are detailed methodologies for key experiments involving this compound.
Protocol 1: Dopamine D2 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity of thiothixene for the D2 receptor using a radiolabeled ligand.
-
Materials:
-
Cell membranes from a cell line expressing human dopamine D2 receptors (e.g., HEK293-D2).
-
Radioligand: [3H]-Spiperone or another suitable D2 antagonist.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.
-
This compound serial dilutions.
-
96-well plates, filter mats (GF/C), and a cell harvester.
-
Scintillation cocktail and a scintillation counter.
-
-
Procedure:
-
Prepare serial dilutions of this compound in the assay buffer.
-
In a 96-well plate, add in the following order:
-
50 µL of assay buffer (for total binding) or 10 µM Haloperidol (for non-specific binding) or thiothixene dilution.
-
50 µL of radioligand (e.g., [3H]-Spiperone at a concentration near its Kd).
-
100 µL of cell membrane suspension (typically 5-10 µg of protein per well).
-
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation.
-
Terminate the binding reaction by rapid filtration through a GF/C filter mat using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Dry the filter mats and place them in scintillation vials.
-
Add scintillation cocktail and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the thiothixene concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]
-
Protocol 2: Stability Assessment in Cell Culture Media via HPLC
This protocol is designed to determine the stability of thiothixene in a specific cell culture medium over time.
-
Materials:
-
This compound.
-
Cell culture medium of interest (e.g., DMEM with 10% FBS).
-
HPLC system with a UV detector and a suitable C18 column.
-
Mobile phase (e.g., acetonitrile (B52724) and a phosphate (B84403) buffer, to be optimized).
-
Incubator (37°C, 5% CO2).
-
Microcentrifuge tubes.
-
-
Procedure:
-
Prepare a stock solution of thiothixene in an appropriate solvent (e.g., DMSO).
-
Spike the cell culture medium with the thiothixene stock solution to achieve the final desired concentration.
-
Immediately take a sample for the t=0 time point.
-
Incubate the medium under standard cell culture conditions (37°C, 5% CO2).
-
Collect samples at various time points (e.g., 2, 4, 8, 24, 48 hours).
-
For each sample, precipitate proteins (if serum is present) by adding a cold organic solvent like acetonitrile, vortex, and centrifuge to pellet the precipitate.
-
Analyze the supernatant using a validated HPLC method to quantify the concentration of thiothixene.
-
-
Data Analysis:
-
Generate a standard curve of thiothixene to determine the concentration in the samples.
-
Plot the concentration of this compound against time to determine its degradation profile in the cell culture medium.
-
Protocol 3: Amphetamine-Induced Hyperlocomotion in Rats
This protocol describes a common in vivo model to assess the antipsychotic potential of compounds like thiothixene.
-
Animals and Housing:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
House animals in a controlled environment (12-hour light/dark cycle, controlled temperature and humidity) with ad libitum access to food and water.
-
Allow at least one week of acclimatization before the experiment.
-
-
Materials:
-
This compound formulation (e.g., suspension in 0.5% CMC).
-
D-amphetamine sulfate (B86663) solution in saline.
-
Vehicle control for both drugs.
-
Open-field activity chambers equipped with infrared beams to automatically track locomotor activity.[10]
-
-
Procedure:
-
Habituate the rats to the open-field chambers for 30-60 minutes for 2-3 days prior to the test day.
-
On the test day, administer the this compound formulation or vehicle via the desired route (e.g., intraperitoneal, i.p., or oral, p.o.). A typical pretreatment time is 30-60 minutes.[7]
-
Place the animals in the open-field chambers and record baseline locomotor activity for 30 minutes.
-
Administer D-amphetamine (e.g., 0.5-1.5 mg/kg, i.p.) or saline.[7]
-
Immediately return the animals to the chambers and record locomotor activity for the next 60-90 minutes.
-
-
Data Analysis:
-
Quantify locomotor activity, typically measured as total distance traveled or the number of beam breaks.
-
Compare the locomotor activity between the different treatment groups (Vehicle/Saline, Vehicle/Amphetamine, Thiothixene/Amphetamine) using appropriate statistical tests (e.g., ANOVA followed by post-hoc tests).
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A significant reduction in amphetamine-induced hyperlocomotion by thiothixene indicates potential antipsychotic-like activity.
-
Visualizations
Diagram 1: this compound's Primary Signaling Pathway
Caption: Thiothixene acts as an antagonist at the dopamine D2 receptor.
Diagram 2: Experimental Workflow for Troubleshooting In Vitro Inconsistency
Caption: A logical workflow for troubleshooting inconsistent in vitro data.
Diagram 3: Forced Degradation Study Logic
Caption: Logic for conducting forced degradation studies on Thiothixene HCl.
References
- 1. Thiothixene Impurities Manufacturers & Suppliers - Daicel Pharma Standards [daicelpharmastandards.com]
- 2. Tiotixene - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amphetamine-induced hyperlocomotion in rats: Hippocampal modulation of the nucleus accumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. imrpress.com [imrpress.com]
- 6. The Binding Effect of Proteins on Medications and Its Impact on Electrochemical Sensing: Antipsychotic Clozapine as a Case Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 10. b-neuro.com [b-neuro.com]
- 11. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Thiothixene Hydrochloride In Vivo Drug Interactions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding potential in vivo drug interactions with thiothixene (B151736) hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of drug interactions with thiothixene?
A1: Thiothixene hydrochloride is subject to both pharmacodynamic and pharmacokinetic drug interactions.
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Pharmacodynamic interactions occur when co-administered drugs have additive or synergistic effects on the body. For thiothixene, this primarily involves substances that also act on the central nervous system (CNS) or have anticholinergic properties.[1][2]
-
Pharmacokinetic interactions involve the alteration of the absorption, distribution, metabolism, or excretion (ADME) of thiothixene. The most significant of these are related to the metabolism of thiothixene by cytochrome P450 enzymes, particularly CYP1A2.[3]
Q2: Which classes of drugs are most likely to have pharmacodynamic interactions with thiothixene?
A2: Caution is advised when co-administering thiothixene with the following drug classes due to the risk of potentiated effects:
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CNS Depressants: Additive sedative effects can occur with alcohol, benzodiazepines, opioids, and other sedatives, leading to increased drowsiness and impaired motor function.[1]
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Anticholinergic Drugs: Co-administration with drugs possessing anticholinergic properties can lead to an increased risk of side effects such as dry mouth, constipation, blurred vision, and urinary retention.[4]
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QTc-Prolonging Drugs: There is a potential for an increased risk of QTc prolongation when thiothixene is combined with other drugs known to have this effect.[2]
Q3: How is the metabolism of thiothixene affected by other drugs?
A3: Thiothixene is a substrate for the cytochrome P450 enzyme CYP1A2.[3] Therefore, its plasma concentration can be significantly altered by co-administration of CYP1A2 inducers or inhibitors.
-
CYP1A2 Inducers: Drugs that induce the activity of CYP1A2 can increase the metabolism of thiothixene, leading to lower plasma concentrations and potentially reduced efficacy. Examples include carbamazepine (B1668303) and tobacco smoke.[3]
-
CYP1A2 Inhibitors: Conversely, drugs that inhibit CYP1A2 can decrease the metabolism of thiothixene, resulting in higher plasma concentrations and an increased risk of adverse effects. An example is the H2 blocker cimetidine.[3]
Troubleshooting Guides
Issue 1: Unexpectedly high levels of sedation or CNS depression in animal subjects.
Possible Cause: A pharmacodynamic interaction with a co-administered CNS depressant.
Troubleshooting Steps:
-
Review all co-administered compounds: Identify any drugs with known CNS depressant effects, including anesthetics, analgesics, and sedatives.
-
Stagger administration: If possible, separate the administration times of thiothixene and the suspected interacting drug to avoid peak concentration overlaps.
-
Dose reduction: Consider reducing the dose of either thiothixene or the co-administered CNS depressant.
-
Utilize a washout period: Ensure a sufficient washout period for any previously administered CNS depressants before initiating a new experiment with thiothixene.
Issue 2: Reduced therapeutic effect of thiothixene in a subset of study animals.
Possible Cause: A pharmacokinetic interaction due to the induction of thiothixene metabolism.
Troubleshooting Steps:
-
Check for CYP1A2 inducers: Review all administered compounds for known CYP1A2 inducers. Common inducers in a laboratory setting can include certain anticonvulsants used for other experimental purposes.
-
Environmental factors: Be aware of environmental factors that can induce CYP1A2, such as exposure to tobacco smoke.
-
Measure plasma concentrations: If feasible, collect plasma samples to determine if thiothixene concentrations are lower than expected in the affected animals.
-
Adjust thiothixene dosage: An increase in the thiothixene dose may be necessary to achieve therapeutic concentrations in the presence of a CYP1A2 inducer.
Issue 3: Emergence of anticholinergic side effects (e.g., dry mouth, urinary retention) in experimental subjects.
Possible Cause: A pharmacodynamic interaction with a co-administered anticholinergic agent.
Troubleshooting Steps:
-
Identify anticholinergic agents: Scrutinize the experimental protocol for any drugs with anticholinergic properties.
-
Monitor for symptoms: Closely observe animals for signs of anticholinergic toxicity.
-
Substitute the interacting drug: If possible, replace the co-administered anticholinergic drug with an alternative that has a different mechanism of action.
-
Reduce dosage: If substitution is not possible, consider a dose reduction of the anticholinergic agent.
Quantitative Data on Thiothixene Interactions
The following table summarizes available quantitative data on the impact of interacting drugs on thiothixene clearance. It is important to note that more recent studies with detailed pharmacokinetic parameters such as AUC and Cmax are limited.
| Interacting Agent Class | Specific Agent(s) | Effect on Thiothixene Clearance | Population | Reference |
| CYP1A2 Inducers | Anticonvulsants | Significantly Increased | Human | [3] |
| Tobacco Smoking | Significantly Increased | Human | [3] | |
| CYP1A2 Inhibitors | Cimetidine | Decreased | Human | [3] |
Experimental Protocols
Protocol 1: In Vivo Assessment of a Potential CYP1A2 Inhibitor on Thiothixene Pharmacokinetics in a Rodent Model
Objective: To determine the effect of a test compound (potential CYP1A2 inhibitor) on the single-dose pharmacokinetics of thiothixene.
Methodology:
-
Animal Model: Male Sprague-Dawley rats (n=8 per group).
-
Groups:
-
Group 1 (Control): Vehicle + Thiothixene
-
Group 2 (Test): Test Compound + Thiothixene
-
-
Dosing:
-
Administer the vehicle or the test compound orally at a predetermined dose.
-
After a 1-hour pre-treatment period, administer a single oral dose of this compound (e.g., 5 mg/kg).
-
-
Sample Collection:
-
Collect blood samples via tail vein or other appropriate method at 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-thiothixene administration.
-
Process blood to obtain plasma and store at -80°C until analysis.
-
-
Bioanalysis:
-
Develop and validate a sensitive LC-MS/MS method for the quantification of thiothixene in plasma.
-
-
Pharmacokinetic Analysis:
-
Calculate pharmacokinetic parameters including Cmax, Tmax, AUC(0-t), and AUC(0-inf) for both groups using non-compartmental analysis.
-
-
Statistical Analysis:
-
Compare the pharmacokinetic parameters between the control and test groups using an appropriate statistical test (e.g., Student's t-test or ANOVA). A statistically significant increase in the AUC and Cmax of thiothixene in the test group would indicate inhibition of its metabolism.
-
Visualizations
Caption: CYP1A2-mediated metabolism of thiothixene and the influence of inducers and inhibitors.
Caption: Antagonism of the dopamine D2 receptor signaling pathway by thiothixene.
Caption: General workflow for an in vivo drug interaction study with thiothixene.
References
- 1. Making sure you're not a bot! [academiccommons.columbia.edu]
- 2. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thiothixene pharmacokinetic interactions: a study of hepatic enzyme inducers, clearance inhibitors, and demographic variables - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ClinicalTrials.gov [clinicaltrials.gov]
Technical Support Center: Managing Thiothixene Hydrochloride-Induced Catalepsy in Rodent Models
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing thiothixene (B151736) hydrochloride-induced catalepsy in rodent models.
Frequently Asked Questions (FAQs)
Q1: What is thiothixene hydrochloride and how does it induce catalepsy?
Thiothixene is a typical antipsychotic drug belonging to the thioxanthene (B1196266) class.[1][2] Its primary mechanism of action involves the blockade of dopamine (B1211576) D2 receptors in the brain, particularly in the nigrostriatal pathway.[1][3][4][5] This antagonism of D2 receptors disrupts normal dopaminergic neurotransmission, leading to extrapyramidal side effects, including catalepsy, which is a state of motor immobility and failure to correct externally imposed postures.[1][6] Thiothixene also has affinities for serotonin (B10506) (5-HT2), histamine (B1213489) (H1), and alpha-adrenergic receptors, which may modulate its overall pharmacological profile.[1][3][7]
Q2: Why is thiothixene-induced catalepsy used as a research model?
The catalepsy induced by D2 receptor antagonists like thiothixene serves as a valuable animal model for studying the motor side effects of antipsychotic drugs.[6] It is widely used to screen for new antipsychotic candidates with a lower liability for extrapyramidal symptoms and to investigate the mechanisms underlying these side effects. The model is also employed to test the efficacy of potential therapeutic agents for Parkinson's disease and other movement disorders characterized by dopamine deficiency.[8][9]
Q3: What are the typical doses of thiothixene used to induce catalepsy in rodents?
The effective dose of thiothixene to induce catalepsy can vary depending on the rodent species, strain, and the specific experimental protocol. It is always recommended to perform a dose-response study to determine the optimal dose for your specific experimental conditions. See the data table below for reported dosage ranges.
Q4: How long does it take for catalepsy to develop after thiothixene administration, and how long does it last?
The onset of catalepsy following thiothixene administration is typically observed within 30 to 60 minutes.[10] The duration of catalepsy is dose-dependent and can last for several hours.[2] For time-course experiments, it is advisable to measure catalepsy at multiple time points after drug administration (e.g., 30, 60, 90, and 120 minutes).[11][12]
Q5: What are the common methods for measuring catalepsy in rodents?
The most common methods for assessing catalepsy are the bar test and the grid test.[6][13]
-
Bar Test: This test measures the time a rodent remains with its forepaws placed on a raised horizontal bar.[10][12]
-
Grid Test: In this test, the rodent is placed on a wire grid angled at approximately 45 degrees, and the time it takes for the animal to correct its posture is measured.[13]
Troubleshooting Guide
Issue 1: High variability in cataleptic response between animals.
-
Question: We are observing significant variability in the intensity and duration of catalepsy even within the same treatment group. What could be the cause?
-
Answer: High variability can stem from several factors:
-
Animal characteristics: Ensure that all animals are of the same species, strain, age, and sex, as these can influence drug metabolism and response.
-
Acclimatization: Allow for a sufficient acclimatization period (at least one week) for the animals to adapt to the housing conditions before the experiment.[12]
-
Drug administration: Ensure consistent and accurate drug administration. For intraperitoneal (i.p.) injections, verify the correct injection site to avoid injection into the gut or other organs.
-
Environmental factors: Conduct experiments at the same time of day to minimize circadian variations in drug response. Ensure the testing environment is free from excessive noise and other stressors. It has been observed that the environmental context can influence the intensity of catalepsy.[14]
-
Issue 2: Animals are not showing a cataleptic response at the expected dose.
-
Question: We administered thiothixene at a dose reported in the literature, but the animals are not exhibiting catalepsy. What should we do?
-
Answer:
-
Dose-response: It is crucial to perform a pilot dose-response study in your specific laboratory conditions and with your specific batch of animals. The reported effective doses can have some variability.
-
Drug solution: Verify the correct preparation and concentration of the thiothixene solution. Ensure it is properly dissolved and stored.
-
Route of administration: Confirm that the route of administration is appropriate and has been performed correctly.
-
Vehicle control: Always include a vehicle-treated control group to ensure that the vehicle itself is not interfering with the expected outcome.
-
Issue 3: Difficulty in reversing thiothixene-induced catalepsy.
-
Question: We are trying to reverse thiothixene-induced catalepsy with a test compound, but we are not seeing a significant effect. What could be the issue?
-
Answer:
-
Mechanism of reversal agent: Ensure that the reversal agent's mechanism of action is appropriate to counteract D2 receptor blockade. Common strategies include using dopamine agonists, anticholinergic agents, or compounds acting on other neurotransmitter systems like serotonin.[8][15][16][17]
-
Dose and timing of reversal agent: The dose and the timing of administration of the reversal agent are critical. A dose-response curve for the reversal agent should be established. The timing of its administration relative to the thiothixene injection should also be optimized.
-
Severity of catalepsy: If the dose of thiothixene is too high, it may be difficult to achieve a complete reversal. Consider using a submaximal cataleptic dose of thiothixene when screening for reversal agents.
-
Data Presentation
Table 1: Thiothixene Dosage for Catalepsy Induction in Rodents
| Species | Route of Administration | Effective Dose Range (mg/kg) | Reference |
| Rat | Intraperitoneal (i.p.) | 1 - 5 | General literature consensus |
| Mouse | Intraperitoneal (i.p.) | 0.5 - 2 | General literature consensus |
Note: These are general ranges. The optimal dose should be determined empirically in your laboratory.
Table 2: Potential Agents for Reversing Antipsychotic-Induced Catalepsy
| Class of Agent | Example Compound | Proposed Mechanism | Species Tested | Reference |
| Dopamine Agonists | Apomorphine, Quinpirole | Direct stimulation of dopamine receptors | Rat | [8] |
| Anticholinergics | Scopolamine, Trihexyphenidyl | Blockade of muscarinic acetylcholine (B1216132) receptors | Mouse | [9][16] |
| Serotonin Agonists | Buspirone, 8-OH-DPAT | Stimulation of 5-HT1A receptors | Rat | [15][17] |
| Nootropics | Piracetam | Modulation of neurotransmitter systems | Mouse | [18][19] |
Experimental Protocols
Protocol 1: Induction of Catalepsy with this compound
-
Animals: Use male Wistar rats (200-250 g) or Swiss albino mice (20-25 g). House the animals in a temperature-controlled room with a 12-hour light/dark cycle and provide ad libitum access to food and water.[12]
-
Drug Preparation: Dissolve this compound in a suitable vehicle, such as saline with a few drops of Tween 80 to aid dissolution. Prepare fresh on the day of the experiment.
-
Drug Administration: Administer this compound via intraperitoneal (i.p.) injection at the desired dose. A vehicle control group should receive an equivalent volume of the vehicle.
-
Catalepsy Assessment: Begin assessing for catalepsy 30 minutes after the injection and continue at regular intervals (e.g., 30, 60, 90, 120 minutes).
Protocol 2: Bar Test for Catalepsy Assessment
-
Apparatus: A horizontal wooden or metal bar (diameter of approximately 1 cm for rats, 0.3 cm for mice) is fixed at a height of about 10 cm for rats and 4.5 cm for mice from the base.[12][19]
-
Procedure: a. Gently place the animal's forepaws on the bar. b. Start a stopwatch immediately. c. Measure the time until the animal removes both forepaws from the bar and places them on the surface below. d. A cut-off time (e.g., 180 seconds) is typically set. If the animal remains on the bar for the entire cut-off period, it is assigned the maximum score.
Mandatory Visualizations
References
- 1. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversal of reserpine-induced catalepsy by selective D1 and D2 dopamine agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reversing haloperidol-induced catalepsy: Topics by Science.gov [science.gov]
- 10. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Effects of Immediate Aversive Stimulation on Haloperidol-Induced Catalepsy in Rats [frontiersin.org]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. Neuroleptic-Induced Catalepsy: Electrophysiological Mechanisms of Functional Recovery Induced by High-Frequency Stimulation of the Subthalamic Nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Catalepsy intensifies context-dependently irrespective of whether it is induced by intermittent or chronic dopamine deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Serotonergic involvement in haloperidol-induced catalepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Antipsychotic-induced catalepsy is attenuated in mice lacking the M4 muscarinic acetylcholine receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Reversal of neuroleptic-induced catalepsy by novel aryl-piperazine anxiolytic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Thiothixene Hydrochloride and its Metabolites in Experimental Settings
Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiothixene (B151736) hydrochloride. This resource provides troubleshooting guidance and answers to frequently asked questions regarding the impact of thiothixene and its metabolites on experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the major metabolites of thiothixene and how are they formed?
A1: Thiothixene is primarily metabolized in the liver to form two major metabolites: thiothixene sulfoxide (B87167) and N-desmethylthiothixene.[1] This metabolic process is mainly carried out by the cytochrome P450 enzyme CYP1A2 through oxidation and N-demethylation.[2]
Q2: Are the metabolites of thiothixene pharmacologically active?
Q3: Can thiothixene metabolites interfere with in vitro assays?
A3: Yes, it is possible for thiothixene and its metabolites to interfere with various in vitro assays, particularly immunoassays. Due to structural similarities, metabolites can sometimes cross-react with antibodies designed to detect the parent drug, leading to inaccurate quantification.[3][4][5] This can result in either falsely elevated or, in some cases, falsely low measurements of the parent compound.
Q4: How can I differentiate between thiothixene and its metabolites in my samples?
A4: To accurately distinguish and quantify thiothixene and its metabolites, chromatographic methods are recommended. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are powerful techniques capable of separating these structurally similar compounds, allowing for their individual detection and quantification in biological samples.[6][7]
Q5: My experimental results are inconsistent when using different batches of thiothixene. What could be the cause?
A5: Inconsistencies between batches could be due to variations in the isomeric composition of thiothixene. Thiothixene exists as cis (Z) and trans (E) isomers, with the cis-isomer being the more neuroleptically active form.[1] The ratio of these isomers can vary between batches, potentially affecting the overall pharmacological activity observed in your experiments. It is advisable to verify the isomeric purity of each batch using appropriate analytical methods.
Troubleshooting Guides
Issue 1: Unexpected Results in Dopamine (B1211576) Receptor Binding Assays
-
Symptom: The observed potency or binding affinity of thiothixene is lower or higher than expected based on literature values.
-
Possible Cause: The presence of active metabolites (thiothixene sulfoxide, N-desmethylthiothixene) in the sample, which may also bind to dopamine receptors and compete with the radioligand or the parent drug.
-
Troubleshooting Steps:
-
Metabolite Analysis: Use HPLC or LC-MS/MS to analyze your sample for the presence and concentration of thiothixene metabolites.
-
Isolate Parent Compound: If metabolites are present, purify your thiothixene sample to remove them before conducting the binding assay.
-
Consider Metabolite Activity: If purification is not feasible, be aware that the observed activity is a composite of the parent drug and its metabolites.
-
Issue 2: Inaccurate Quantification in Immunoassays
-
Symptom: Immunoassay results for thiothixene concentration are not reproducible or do not correlate with a more specific analytical method like LC-MS/MS.
-
Possible Cause: Cross-reactivity of the immunoassay antibodies with thiothixene metabolites. The structural similarity between thiothixene and its metabolites can lead to the antibodies binding to both, resulting in an overestimation of the parent drug concentration.
-
Troubleshooting Steps:
-
Assay Specificity: Check the immunoassay kit's package insert for any data on cross-reactivity with thiothixene metabolites or structurally related compounds.
-
Method Validation: Validate your immunoassay results against a more specific method like LC-MS/MS to determine the degree of interference.
-
Alternative Methods: If significant interference is observed, consider using a chromatographic method (HPLC or LC-MS/MS) for accurate quantification.
-
Issue 3: Variability in Cellular Assays or Animal Studies
-
Symptom: Inconsistent pharmacological responses are observed in cell-based assays or in vivo studies despite administering the same concentration of thiothixene.
-
Possible Cause 1: In vitro metabolism of thiothixene by the cells being studied, or in vivo metabolism in the animal model, leading to the formation of active metabolites that contribute to the overall pharmacological effect.
-
Possible Cause 2: Co-administration of other compounds that can induce or inhibit CYP1A2, the primary enzyme responsible for thiothixene metabolism. Enzyme inducers (e.g., certain anticonvulsants, components of tobacco smoke) can increase the rate of metabolism, while inhibitors (e.g., cimetidine, fluvoxamine) can decrease it, altering the ratio of parent drug to metabolites.[2]
-
Troubleshooting Steps:
-
Metabolite Profiling: Analyze cell culture media or biological fluids from animal studies to identify and quantify the presence of thiothixene metabolites over time.
-
Control for CYP1A2 Activity: If using cell lines, determine their CYP1A2 expression and activity. In animal studies, be mindful of any co-administered drugs that could affect CYP1A2.
-
Standardize Conditions: Ensure consistent experimental conditions, including the absence of CYP1A2 inducers or inhibitors unless they are a planned part of the study design.
-
Data Presentation
Table 1: Receptor Binding Profile of Thiothixene
| Receptor | Ki (nM) |
| Dopamine D2 | 0.12 |
This table summarizes the binding affinity (Ki) of thiothixene for the dopamine D2 receptor as reported in the literature. Lower Ki values indicate higher binding affinity.
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for the Separation of Thiothixene and its Metabolites
This protocol provides a general framework for the separation of thiothixene and its metabolites. Specific parameters may need to be optimized for your particular instrumentation and sample matrix.
-
Sample Preparation:
-
For biological fluids (plasma, urine), perform a solid-phase extraction (SPE) or liquid-liquid extraction to isolate the analytes and remove interfering substances.
-
Reconstitute the dried extract in the mobile phase.
-
-
HPLC System:
-
Column: A C18 reverse-phase column is typically suitable.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The gradient should be optimized to achieve separation of the parent drug and its more polar metabolites.
-
Flow Rate: Typically 0.5-1.0 mL/min.
-
Detector: A UV detector set at a wavelength where thiothixene and its metabolites have significant absorbance (e.g., around 228 nm), or a mass spectrometer for more sensitive and specific detection (LC-MS).
-
-
Analysis:
-
Inject the prepared sample onto the HPLC system.
-
Identify the peaks corresponding to thiothixene, thiothixene sulfoxide, and N-desmethylthiothixene based on their retention times, which should be established using analytical standards.
-
Quantify the compounds by comparing their peak areas to a standard curve generated from known concentrations of the analytical standards.
-
Visualizations
Caption: Metabolic pathway of thiothixene.
Caption: Troubleshooting workflow for immunoassay issues.
References
- 1. mdpi.com [mdpi.com]
- 2. austinpublishinggroup.com [austinpublishinggroup.com]
- 3. Using molecular similarity to highlight the challenges of routine immunoassay-based drug of abuse/toxicology screening in emergency medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Siemens Healthineers Academy [academy.siemens-healthineers.com]
- 5. Discovering Cross-Reactivity in Urine Drug Screening Immunoassays through Large-Scale Analysis of Electronic Health Records - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | The clinical applications of drugs and their metabolites analysis in biological fluids and commonly used analytical techniques for bioanalysis: review [frontiersin.org]
- 7. omicsonline.org [omicsonline.org]
Validation & Comparative
A Tale of Two Antipsychotics: Thiothixene Hydrochloride vs. Clozapine and Their Impact on Brain Metabolism
A Comprehensive Guide for Researchers and Drug Development Professionals
The intricate landscape of antipsychotic pharmacology presents a continuous quest for understanding the precise neural mechanisms that underpin therapeutic efficacy and side effect profiles. This guide offers a detailed comparison of two prominent antipsychotics, thiothixene (B151736) hydrochloride, a typical or first-generation agent, and clozapine (B1669256), an atypical or second-generation agent, with a specific focus on their divergent effects on brain metabolism. By examining experimental data and methodological approaches, this document aims to provide a clear and objective resource for the scientific community.
At a Glance: Contrasting Metabolic Signatures
A primary distinction in the metabolic impact of thiothixene and clozapine lies in their opposing effects on the basal ganglia, a brain region critical for motor control and reward processing. Experimental evidence from positron emission tomography (PET) studies reveals that clozapine tends to increase metabolic rates in this area, whereas thiothixene induces a decrease.[1] This fundamental difference likely contributes to their varying clinical profiles, particularly concerning extrapyramidal side effects, which are more common with typical antipsychotics like thiothixene.[2][3]
| Feature | Thiothixene Hydrochloride | Clozapine |
| Drug Class | Typical (First-Generation) Antipsychotic[3][4] | Atypical (Second-Generation) Antipsychotic[3][5] |
| Primary Mechanism | Potent Dopamine (B1211576) D2 Receptor Antagonist[4][6][7] | Dopamine (D2, D4) and Serotonin (B10506) (5-HT2A) Receptor Antagonist[5][8] |
| Basal Ganglia Metabolism | Decreased metabolic rate[1] | Increased metabolic rate[1] |
| Prefrontal Cortex Metabolism | Variable effects, some studies suggest no significant change with acute administration[9] | Decreased metabolic activity[10] |
| Limbic Cortex Metabolism | Not consistently reported in comparative studies | Increased metabolic rates[11] |
| Global Gray Matter Metabolism | Lowered absolute metabolic rates[11] | Lowered absolute metabolic rates[11] |
| Clinical Implications for Metabolism | Lower risk of metabolic side effects like weight gain and high blood sugar compared to clozapine[3] | Higher risk of metabolic side effects including weight gain, hyperglycemia, and high cholesterol[3][12][13] |
Delving into the Mechanisms: Receptor Binding and Beyond
The differential effects of thiothixene and clozapine on brain metabolism are rooted in their distinct pharmacological profiles. Thiothixene's primary mechanism of action is potent antagonism of the dopamine D2 receptors.[4][6][7] This strong blockade in the basal ganglia is thought to be responsible for both its antipsychotic effects and its propensity to cause movement-related side effects.
Clozapine, in contrast, exhibits a more complex receptor binding profile. It has a lower affinity for D2 receptors and a high affinity for serotonin 5-HT2A receptors.[5][8] This dual antagonism is a hallmark of atypical antipsychotics and is believed to contribute to their broader efficacy, particularly for negative symptoms of schizophrenia, and their lower risk of extrapyramidal symptoms.[14] Furthermore, clozapine interacts with a wide array of other neurotransmitter receptors, including adrenergic, cholinergic, and histaminergic receptors, which contributes to its complex therapeutic and side effect profile.[8][15]
Caption: Comparative primary signaling pathways of Thiothixene and Clozapine.
Experimental Protocols: A Look Under the Hood
The foundational research differentiating the metabolic effects of these two drugs often employs positron emission tomography (PET) with the radiotracer 18F-fluorodeoxyglucose (FDG). This technique allows for the in vivo measurement of regional cerebral glucose metabolism.
A key study directly comparing thiothixene and clozapine utilized the following protocol[1]:
-
Subjects: Patients diagnosed with schizophrenia.
-
Design: A within-subject design where patients underwent PET scans before and after a 4 to 6-week treatment period with either clozapine or thiothixene.
-
Imaging: 18F-FDG PET scans were acquired to measure regional brain glucose metabolic rates.
-
Data Analysis: Regions of interest (ROIs) were defined using both stereotaxic methods and magnetic resonance imaging (MRI) templates to analyze metabolic changes in specific brain areas, such as the basal ganglia.
Caption: Experimental workflow for comparing antipsychotic effects on brain metabolism.
Broader Metabolic Implications and Future Directions
While this guide focuses on cerebral metabolism, it is crucial to acknowledge the systemic metabolic side effects associated with these medications, particularly clozapine. Clozapine is well-known for its potential to induce weight gain, insulin (B600854) resistance, and dyslipidemia, which can increase the risk of type 2 diabetes and cardiovascular disease.[12][13] Thiothixene generally has a more favorable profile in this regard.[3]
The contrasting effects of thiothixene and clozapine on brain metabolism provide a valuable window into the neurobiology of schizophrenia and the mechanisms of antipsychotic action. Future research, potentially leveraging more advanced neuroimaging techniques and multi-omics approaches, will further elucidate the complex interplay between receptor pharmacology, neural circuitry, and metabolic changes, ultimately paving the way for the development of more targeted and tolerable treatments for psychotic disorders.
References
- 1. Effects of clozapine and thiothixene on glucose metabolic rate in schizophrenia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. How Are Typical and Atypical Antipsychotics Different? - GoodRx [goodrx.com]
- 3. Thiothixene vs. Clozaril for Schizophrenia: Important Differences and Potential Risks. [goodrx.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Clozapine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 7. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 8. What is the mechanism of Clozapine? [synapse.patsnap.com]
- 9. Brain metabolism in patients with schizophrenia before and after acute neuroleptic administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cerebral metabolic changes induced by clozapine in schizophrenia and related to clinical improvement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The brain metabolic patterns of clozapine- and fluphenazine-treated patients with schizophrenia during a continuous performance task - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The effect of clozapine on glucose metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of clozapine on factors controlling glucose homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Contrasting Typical and Atypical Antipsychotic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. go.drugbank.com [go.drugbank.com]
A Comparative Analysis of Thiothixene Hydrochloride and Risperidone in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of thiothixene (B151736) hydrochloride, a typical antipsychotic, and risperidone (B510), an atypical antipsychotic. By examining their performance in established animal models of psychosis, this document aims to offer valuable insights for researchers and professionals involved in the development of new antipsychotic agents.
Mechanism of Action: A Tale of Two Receptors
The therapeutic effects of both thiothixene and risperidone are primarily attributed to their antagonism of dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors in the brain. However, their binding affinities and resulting pharmacological profiles differ significantly.
Thiothixene Hydrochloride is a member of the thioxanthene (B1196266) class and functions as a potent antagonist of dopamine D2 receptors. This action is believed to be the primary mechanism for its antipsychotic effects.[1] Additionally, thiothixene exhibits antagonist activity at various other receptors, including serotonergic (5-HT1 and 5-HT2), histaminergic (H1), and adrenergic (alpha-1/alpha-2) receptors, which may contribute to its side effect profile, including sedation and cardiovascular effects.
Risperidone , an atypical antipsychotic, demonstrates a high affinity for both serotonin 5-HT2A and dopamine D2 receptors. A key characteristic of risperidone is its potent 5-HT2A receptor blockade, which is thought to contribute to a lower incidence of extrapyramidal symptoms (EPS) compared to typical antipsychotics. The combined antagonism of these two receptor systems is believed to be crucial for its efficacy in treating both the positive and negative symptoms of schizophrenia.
Efficacy in Animal Models of Psychosis
To assess and compare the antipsychotic potential of thiothixene and risperidone, several well-validated animal models are employed. These models are designed to mimic certain aspects of psychosis and predict clinical efficacy.
Conditioned Avoidance Response (CAR)
The CAR test is a classic behavioral paradigm used to screen for antipsychotic activity.[2][3] In this test, an animal learns to avoid an aversive stimulus (e.g., a mild foot shock) by responding to a preceding conditioned stimulus (e.g., a light or tone). Clinically effective antipsychotics selectively suppress this conditioned avoidance behavior at doses that do not impair the animal's ability to escape the aversive stimulus.
While direct head-to-head studies are limited, the available data from separate studies in rats allow for a comparative assessment.
Table 1: Efficacy in the Conditioned Avoidance Response (CAR) Test in Rats
| Drug | Dose Range (mg/kg, i.p.) | Effect on CAR | Reference |
| Thiothixene | 0.5 - 4.0 | Dose-dependent suppression | Data synthesized from multiple sources |
| Risperidone | 0.1 - 1.0 | Dose-dependent suppression | [4] |
Note: ED50 values can vary depending on the specific experimental conditions.
Prepulse Inhibition (PPI) of the Startle Reflex
Prepulse inhibition is a neurological phenomenon where a weaker prestimulus (prepulse) inhibits the reaction to a subsequent strong, startling stimulus.[5] Deficits in PPI are observed in individuals with schizophrenia and are thought to reflect an inability to filter sensory information. Antipsychotic drugs are evaluated for their ability to restore or enhance PPI.
Studies have shown that both typical and atypical antipsychotics can modulate PPI.
Table 2: Efficacy in the Prepulse Inhibition (PPI) Test in Rodents
| Drug | Animal Model | Dose Range (mg/kg) | Effect on PPI | Reference |
| Thiothixene | Rat | N/A | Enhancement of latent inhibition (a related measure) | Data synthesized from multiple sources |
| Risperidone | Mouse | 1.0 | Significantly enhanced PPI in C57BL/6J mice | [6] |
| Rat | 0.3 - 3.0 | Reversed DOI-induced PPI disruption | [7] |
Note: The effectiveness of antipsychotics in PPI models can be influenced by the method used to induce the PPI deficit.
Side Effect Profile: The Catalepsy Test
The catalepsy test is widely used to predict the likelihood of a drug to induce extrapyramidal symptoms (EPS), a common side effect of antipsychotic medications.[8][9] Catalepsy is characterized by a failure to correct an externally imposed posture.
Table 3: Cataleptic Potential in the Bar Test in Rats
| Drug | Dose Range (mg/kg) | Cataleptic Effect | Reference |
| Thiothixene | N/A | Expected to induce catalepsy at higher doses | Inferred from mechanism of action |
| Risperidone | 1.0 - 5.0 | Dose-dependent increase in catalepsy score | [10] |
| >2.0 | Produces catalepsy | [11] |
Note: The dose required to induce catalepsy is a critical factor in assessing the therapeutic index of an antipsychotic.
Experimental Protocols
Conditioned Avoidance Response (CAR) Test
-
Apparatus: A two-compartment shuttle box with a grid floor capable of delivering a mild electric shock. An auditory or visual stimulus serves as the conditioned stimulus (CS).
-
Procedure:
-
Acquisition: A rat is placed in one compartment. The CS is presented for a set duration (e.g., 10 seconds), followed by the unconditioned stimulus (US), a mild foot shock. The animal can avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the animal does not move during the CS, the shock is delivered until it escapes to the other compartment (escape response).
-
Testing: After the acquisition phase, the drug or vehicle is administered. The animal is then subjected to a series of trials, and the number of avoidance, escape, and non-escape responses are recorded.
-
-
Parameters Measured: Percentage of avoidance responses, latency to respond.
Prepulse Inhibition (PPI) of the Startle Reflex
-
Apparatus: A startle chamber equipped with a sensor to measure the whole-body startle response of the animal. An acoustic stimulus generator provides background noise, prepulse, and pulse stimuli.
-
Procedure:
-
Acclimation: The animal is placed in the startle chamber and allowed to acclimate to the background noise.
-
Testing: A series of trials are presented in a pseudo-random order:
-
Pulse-alone trials: A high-intensity acoustic stimulus (the pulse) is presented.
-
Prepulse-pulse trials: A lower-intensity acoustic stimulus (the prepulse) precedes the pulse by a specific interval (e.g., 100 ms).
-
No-stimulus trials: Only background noise is present.
-
-
-
Parameters Measured: Startle amplitude. PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials.
Catalepsy Bar Test
-
Apparatus: A horizontal bar raised to a specific height.
-
Procedure:
-
The rat's forepaws are gently placed on the bar, with its hind paws on the platform.
-
The latency for the rat to remove both forepaws from the bar is recorded. A cut-off time (e.g., 180 seconds) is typically used.
-
-
Parameters Measured: Time (in seconds) the rat remains in the imposed posture.[8][12][13]
Signaling Pathways and Experimental Workflows
Conclusion
This comparative guide synthesizes available preclinical data to evaluate the efficacy of this compound and risperidone. While both drugs demonstrate antipsychotic-like effects in animal models, their distinct receptor binding profiles likely contribute to differences in their efficacy and side-effect profiles. Risperidone's potent 5-HT2A antagonism is a key differentiator, potentially underlying its broader efficacy and improved tolerability regarding extrapyramidal symptoms compared to the D2-dominant antagonism of thiothixene. Further head-to-head preclinical studies are warranted to provide a more definitive comparison of these two agents.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 4. Risperidone induces long-lasting changes in the conditioned avoidance response and accumbal gene expression selectively in animals treated as adolescents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Prepulse inhibition - Wikipedia [en.wikipedia.org]
- 6. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Examination of drug-induced and isolation-induced disruptions of prepulse inhibition as models to screen antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. maze.conductscience.com [maze.conductscience.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Effects of risperidone on dopamine receptor subtypes in developing rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 12. An Open Source Automated Bar Test for Measuring Catalepsy in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Catalepsy test in rats [protocols.io]
Thiothixene Hydrochloride: A Comparative Analysis of D2 Receptor Binding Affinity
This guide provides a detailed comparison of thiothixene (B151736) hydrochloride's binding affinity for the dopamine (B1211576) D2 receptor against other common antipsychotic agents. The information is intended for researchers, scientists, and drug development professionals, offering quantitative data, experimental methodologies, and visual representations of key biological and experimental processes.
Comparative Binding Affinity at the D2 Receptor
Thiothixene is a typical antipsychotic that demonstrates high-potency antagonism at the dopamine D2 receptor.[1] Its binding affinity, represented by the inhibition constant (Ki), is in the subnanomolar range, indicating a strong interaction with the receptor.[1][2] A lower Ki value signifies a higher binding affinity.
The following table summarizes the D2 receptor binding affinities for thiothixene and a selection of other first-generation (typical) and second-generation (atypical) antipsychotics. This data allows for a direct comparison of their relative potencies at this key therapeutic target.
| Compound | Class | D2 Receptor Ki (nM) |
| Thiothixene | Typical | 0.417 [2] |
| Haloperidol | Typical | 1.2 |
| Chlorpromazine | Typical | 3.1 |
| Risperidone | Atypical | 3.3[3] |
| Ziprasidone | Atypical | 4.8[3] |
| Olanzapine | Atypical | 11[3] |
| Clozapine | Atypical | 125[3] |
| Quetiapine | Atypical | 160[3] |
Note: Ki values can vary between studies depending on the experimental conditions.
Dopamine D2 Receptor Signaling Pathway
The dopamine D2 receptor is a G protein-coupled receptor (GPCR) that plays a critical role in neurotransmission.[4] Its primary signaling mechanism involves coupling to Gi/o proteins.[[“]] Activation of the D2 receptor by dopamine inhibits adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP) and reduces the activity of Protein Kinase A (PKA).[[“]][6] Additionally, the Gβγ subunits released upon G protein activation can modulate other effectors, such as ion channels and phospholipases.[4][6] Antipsychotics like thiothixene act as antagonists, blocking dopamine from binding to the D2 receptor and thereby inhibiting this signaling cascade.[7][8]
Caption: Dopamine D2 receptor Gi-coupled signaling pathway.
Experimental Protocol: Radioligand Binding Assay
The binding affinity of thiothixene hydrochloride to D2 receptors is typically determined using a competitive radioligand binding assay. This method measures the ability of a non-labeled compound (the "competitor," e.g., thiothixene) to displace a radioactively labeled ligand that is known to bind to the receptor with high affinity.
Objective: To determine the inhibition constant (Ki) of thiothixene for the human dopamine D2 receptor.
Materials:
-
Cell Line: HEK293 cells stably expressing the human D2L receptor.[9]
-
Radioligand: [³H]-Methylspiperone or [³H]-Raclopride, high-affinity D2 receptor antagonists.[9]
-
Competitor: this compound, dissolved in an appropriate solvent (e.g., DMSO) and serially diluted.
-
Assay Buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Non-specific Binding Control: A high concentration of a non-labeled D2 antagonist (e.g., 10 µM Haloperidol) to determine background binding.
-
Filtration Apparatus: Cell harvester with glass fiber filters (e.g., Whatman GF/B).
-
Scintillation Counter: For quantifying radioactivity.
Methodology:
-
Membrane Preparation:
-
Culture HEK-D2L cells to confluence.
-
Harvest the cells and homogenize them in ice-cold assay buffer.
-
Centrifuge the homogenate at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet by resuspending in fresh buffer and repeating centrifugation.
-
Resuspend the final pellet in assay buffer and determine the total protein concentration (e.g., using a Bradford assay).
-
-
Binding Assay:
-
In a 96-well plate, set up the assay tubes containing:
-
A fixed concentration of radioligand (e.g., 0.2 nM [³H]-Methylspiperone).[9]
-
A range of concentrations of the competitor, thiothixene.
-
Cell membrane preparation (e.g., 50-100 µg of protein).
-
-
Include control wells for:
-
Total Binding: Contains only membranes and radioligand.
-
Non-specific Binding: Contains membranes, radioligand, and a saturating concentration of a non-labeled antagonist (e.g., Haloperidol).
-
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[9]
-
-
Separation and Quantification:
-
Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Quickly wash the filters with ice-cold assay buffer to remove any remaining unbound ligand.
-
Place the filters into scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) retained on the filters using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding by subtracting the non-specific binding CPM from the total binding CPM.
-
Plot the percentage of specific binding against the logarithm of the competitor (thiothixene) concentration.
-
Fit the resulting sigmoidal curve using non-linear regression to determine the IC50 value (the concentration of thiothixene that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to the inhibition constant (Ki) using the Cheng-Prusoff equation :[9]
-
Ki = IC50 / (1 + [L]/Kd)
-
Where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
-
Caption: Experimental workflow for a D2 receptor binding assay.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. psychiatrist.com [psychiatrist.com]
- 4. New Concepts in Dopamine D2 Receptor Biased Signaling and Implications for Schizophrenia Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. consensus.app [consensus.app]
- 6. tandfonline.com [tandfonline.com]
- 7. Thiothixene dihydrochloride dihydrate | C23H35Cl2N3O4S2 | CID 11954259 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. go.drugbank.com [go.drugbank.com]
- 9. Discovery, optimization, and characterization of a novel series of dopamine D2 versus D3 receptor selective antagonists - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Analysis of First and Second-Generation Antipsychotics: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of first and second-generation antipsychotics, supported by experimental data and detailed methodologies. The following analysis delves into their mechanisms of action, receptor binding profiles, clinical efficacy, and side effect profiles to inform future research and development in psychopharmacology.
Mechanism of Action: A Tale of Two Generations
First-generation antipsychotics (FGAs), also known as typical antipsychotics, primarily exert their therapeutic effect by acting as antagonists at dopamine (B1211576) D2 receptors.[1][2] This blockade is effective in alleviating the positive symptoms of psychosis, such as hallucinations and delusions.[3][4] However, their strong affinity for D2 receptors is also responsible for a higher incidence of extrapyramidal symptoms (EPS).[3][5]
Second-generation antipsychotics (SGAs), or atypical antipsychotics, have a more complex mechanism of action. While they also block D2 receptors, they exhibit a higher affinity for serotonin (B10506) 5-HT2A receptors.[2] This dual antagonism is thought to contribute to their efficacy against both positive and negative symptoms of schizophrenia, with a lower propensity to cause EPS.[2][3] Many SGAs also interact with other receptors, including other serotonin subtypes, adrenergic, and histaminergic receptors, which contributes to their diverse side-effect profiles.[6][7]
Receptor Binding Profiles: A Quantitative Comparison
The affinity of antipsychotic drugs for various neurotransmitter receptors is a key determinant of their therapeutic effects and side effect profiles. This affinity is quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values for representative first and second-generation antipsychotics at key receptors.
| Drug Class | Drug | Dopamine D2 (Ki, nM) | Serotonin 5-HT2A (Ki, nM) | Histamine H1 (Ki, nM) | Muscarinic M1 (Ki, nM) | Adrenergic α1 (Ki, nM) |
| First-Generation | Haloperidol | 1.45 | 4.5 | >10,000 | >10,000 | 5 |
| Chlorpromazine | 1.8 | 1.3 | 4 | 24 | 2.6 | |
| Second-Generation | Clozapine (B1669256) | 125 | 1.3 | 1.1 | 1.9 | 7 |
| Olanzapine | 11 | 4 | 7 | 1.9 | 19 | |
| Risperidone | 3.3 | 0.4 | 47 | >10,000 | 10 | |
| Quetiapine | 160 | 220 | 11 | >5000 | 7 | |
| Aripiprazole | 0.34 (partial agonist) | 3.4 | 61 | >10,000 | 57 |
Data compiled from various sources. Ki values can vary between studies.[6][7][8][9]
Clinical Efficacy: A Comparative Look at Symptom Reduction
The efficacy of antipsychotics is often assessed using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS). The PANSS evaluates the severity of positive symptoms, negative symptoms, and general psychopathology.[4][10]
A comparative study on patients with schizophrenia demonstrated that second-generation antipsychotics were associated with lower total PANSS scores across all symptom domains compared to first-generation antipsychotics.[1] Specifically, the total score for positive symptoms was 905 for the SGA group versus 1070 for the FGA group, and for negative symptoms, it was 975 for the SGA group compared to 1135 for the FGA group.[1] Another meta-analysis found that while many SGAs show similar efficacy to FGAs for positive symptoms, some, like amisulpride (B195569) and olanzapine, demonstrated a modest advantage.[11]
Table 2: Comparative Efficacy Based on PANSS Scores
| Symptom Domain | First-Generation Antipsychotics (Total Score) | Second-Generation Antipsychotics (Total Score) |
| Positive Symptoms | 1070 | 905 |
| Negative Symptoms | 1135 | 975 |
| General Psychopathology | 2125 | 1940 |
Data from a comparative study of 100 patients with schizophrenia.[1]
Side Effect Profiles: A Trade-off Between Motor and Metabolic Effects
A critical differentiator between the two generations of antipsychotics lies in their side effect profiles.
Extrapyramidal Symptoms (EPS)
First-generation antipsychotics are strongly associated with a higher risk of EPS, including parkinsonism, dystonia, and akathisia.[3][5] This is a direct consequence of their potent D2 receptor blockade in the nigrostriatal pathway. The severity of EPS can be quantified using scales like the Simpson-Angus Scale (SAS) and the Extrapyramidal Symptom Rating Scale (ESRS).[12][13][14]
In a head-to-head comparison, the total SAS score for a group treated with FGAs was 340, significantly higher than the score of 155 for the group treated with SGAs, indicating more severe and frequent extrapyramidal symptoms with first-generation drugs.[1]
Table 3: Comparison of Extrapyramidal Symptoms using the Simpson-Angus Scale (SAS)
| Treatment Group | Total SAS Score | Interpretation |
| First-Generation Antipsychotics | 340 | More severe and frequent EPS |
| Second-Generation Antipsychotics | 155 | Less severe and frequent EPS |
Data from a comparative study of 100 patients with schizophrenia.[1]
Metabolic Side Effects
While second-generation antipsychotics generally have a more favorable profile regarding EPS, they are associated with a higher risk of metabolic side effects, including weight gain, dyslipidemia, and an increased risk of type 2 diabetes.[15][16] These effects are particularly prominent with drugs like clozapine and olanzapine.[15][16] The affinity for H1 and 5-HT2C receptors is thought to contribute to these metabolic disturbances.
Table 4: Comparison of Metabolic Side Effects
| Antipsychotic | Mean Weight Change (kg) after 10 weeks | Risk of Dyslipidemia | Risk of Glucose Dysregulation |
| First-Generation | |||
| Haloperidol | ~0.5 | Low | Low |
| Second-Generation | |||
| Clozapine | +4.45 | High | High |
| Olanzapine | +4.15 | High | High |
| Risperidone | +2.10 | Moderate | Moderate |
| Quetiapine | +2.25 | Moderate | Moderate |
| Aripiprazole | +0.85 | Low | Low |
| Ziprasidone | +0.04 | Low | Low |
Data compiled from multiple meta-analyses and reviews. Values are approximate and can vary based on study duration and patient population.[15][16][17]
Experimental Protocols
Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of an antipsychotic drug for a specific neurotransmitter receptor.
Methodology:
-
Receptor Preparation: Membranes from cells expressing the target receptor or from brain tissue are prepared.
-
Radioligand Incubation: The receptor preparation is incubated with a radiolabeled ligand that is known to bind specifically to the target receptor.
-
Competitive Binding: The incubation is performed in the presence of varying concentrations of the unlabeled antipsychotic drug being tested.
-
Separation of Bound and Free Ligand: The mixture is filtered to separate the receptor-bound radioligand from the free radioligand.
-
Quantification: The amount of radioactivity in the bound fraction is measured using a scintillation counter.
-
Data Analysis: The concentration of the test drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.[8][18][19]
Positive and Negative Syndrome Scale (PANSS)
Objective: To assess the severity of positive, negative, and general psychopathology symptoms in patients with schizophrenia.
Methodology:
-
Semi-structured Interview: A trained clinician conducts a semi-structured interview with the patient, which typically lasts 45-50 minutes.[4]
-
Information Gathering: Information is also gathered from family members or caregivers.
-
Symptom Rating: The clinician rates the patient on 30 different items, each on a 7-point scale from 1 (absent) to 7 (extreme).[4][20]
-
Scale Composition: The 30 items are divided into three scales: 7 for positive symptoms, 7 for negative symptoms, and 16 for general psychopathology.[4][10]
-
Scoring: The scores for each scale are summed to provide a quantitative measure of symptom severity.[20]
Simpson-Angus Scale (SAS)
Objective: To assess the severity of drug-induced parkinsonism.
Methodology:
-
Neurological Examination: A clinician performs a neurological examination consisting of 10 items.[2][13]
-
Assessed Items: The items assessed include gait, arm dropping, shoulder shaking, elbow rigidity, wrist rigidity, leg pendulousness, head dropping, glabella tap, tremor, and salivation.[2]
-
Scoring: Each item is rated on a 5-point scale from 0 (normal) to 4 (most severe).[2]
-
Total Score: The scores for all 10 items are summed to produce a total score, with higher scores indicating more severe parkinsonism.[21]
Visualizations
Caption: Signaling pathways of first and second-generation antipsychotics.
References
- 1. jpgmb.com [jpgmb.com]
- 2. scribd.com [scribd.com]
- 3. droracle.ai [droracle.ai]
- 4. Positive and Negative Syndrome Scale - Wikipedia [en.wikipedia.org]
- 5. mhs.com [mhs.com]
- 6. psychiatrist.com [psychiatrist.com]
- 7. thecarlatreport.com [thecarlatreport.com]
- 8. cdn-links.lww.com [cdn-links.lww.com]
- 9. researchgate.net [researchgate.net]
- 10. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 11. Efficacy and Safety of Individual Second-Generation vs First-Generation Antipsychotics in First Episode Psychosis: A Systematic Review and Meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Manual for the Extrapyramidal Symptom Rating Scale (ESRS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Translation and application of the Simpson and Angus Scale of Extrapyramidal Symptoms] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. PhenX Toolkit: Protocols [phenxtoolkit.org]
- 15. researchgate.net [researchgate.net]
- 16. Second-generation (atypical) antipsychotics and metabolic effects: a comprehensive literature review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Head-to-head comparisons of metabolic side effects of second generation antipsychotics in the treatment of schizophrenia: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. merckmillipore.com [merckmillipore.com]
- 19. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. yourplaceofcare.com [yourplaceofcare.com]
- 21. researchgate.net [researchgate.net]
A Comparative Review of Thiothixene Hydrochloride and Chlorpromazine for the Treatment of Psychotic Disorders
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two first-generation antipsychotics, thiothixene (B151736) hydrochloride and chlorpromazine (B137089). While both medications have been foundational in the management of schizophrenia, they exhibit distinct pharmacological profiles that influence their clinical application, efficacy, and adverse effect profiles. This review synthesizes available data to inform research and drug development in the field of neuropsychopharmacology.
Executive Summary
Thiothixene hydrochloride, a thioxanthene (B1196266) derivative, and chlorpromazine, a phenothiazine, both exert their primary antipsychotic effects through the antagonism of dopamine (B1211576) D2 receptors in the mesolimbic pathway.[1] Despite this shared mechanism, their broader receptor binding profiles diverge significantly, leading to differences in their clinical characteristics. Notably, thiothixene is classified as a high-potency antipsychotic, whereas chlorpromazine is a low-potency agent. This distinction is a key determinant of their respective side effect profiles, with thiothixene being more associated with extrapyramidal symptoms (EPS) and chlorpromazine with sedative, anticholinergic, and orthostatic hypotensive effects.[2] Clinical studies, though often dated, suggest comparable efficacy in managing the positive symptoms of schizophrenia.
Data Presentation: A Quantitative Comparison
Direct head-to-head clinical trial data with detailed quantitative outcomes for thiothixene and chlorpromazine are limited in contemporary literature. The following tables summarize available data, compiled from prescribing information, clinical studies, and pharmacological databases. It is important to note that some of this data is not from direct comparative trials but provides a basis for understanding the relative properties of each agent.
Table 1: Pharmacokinetic Properties
| Parameter | This compound | Chlorpromazine |
| Bioavailability | Well absorbed from the GI tract | 10–80% (Oral; large interindividual variation)[3] |
| Protein Binding | Widely distributed into body tissues | 90–99%[3] |
| Metabolism | Primarily hepatic, via CYP1A2 | Primarily hepatic, via CYP2D6, CYP1A2[3] |
| Elimination Half-life | Approximately 34 hours[2] | Approximately 30 hours[3] |
| Excretion | Gastrointestinal tract, feces | Kidney (43–65% in 24 hrs), feces[3] |
Table 2: Receptor Binding Affinities (Ki, nM)
| Receptor | This compound | Chlorpromazine |
| Dopamine D2 | High affinity (potent antagonist) | High affinity |
| Dopamine D1 | Moderate affinity | High affinity[3] |
| Serotonin 5-HT2A | Moderate to high affinity | Higher affinity than for D2[3] |
| Histamine H1 | Lower affinity | High affinity[3] |
| Alpha-1 Adrenergic | Moderate affinity | High affinity[3] |
| Muscarinic M1 | Low affinity (weak anticholinergic) | Moderate to high affinity |
Note: Specific Ki values from direct comparative binding assays are not consistently available in the reviewed literature. The table reflects the general understanding of receptor affinities.
Table 3: Clinical Efficacy in Schizophrenia
| Outcome Measure | This compound | Chlorpromazine |
| Global Improvement (CGI) | Comparable to chlorpromazine in acute schizophrenia | Comparable to thiothixene in acute schizophrenia |
| Symptom Reduction (BPRS) | Comparable to chlorpromazine in acute schizophrenia | Comparable to thiothixene in acute schizophrenia |
| Behavioral Scales (Chronic Schizophrenia) | No statistically significant difference compared to a trifluoperazine (B1681574)/chlorpromazine composite | No statistically significant difference for the composite compared to thiothixene |
Source: Based on findings from older comparative clinical trials where both drugs were found to be equally effective in producing meaningful symptomatic improvement.
Table 4: Comparative Side Effect Profile
| Side Effect | This compound | Chlorpromazine |
| Extrapyramidal Symptoms (EPS) | Higher incidence | Lower incidence |
| Sedation | Lower incidence | Higher incidence |
| Orthostatic Hypotension | Lower incidence | Higher incidence |
| Anticholinergic Effects (e.g., dry mouth) | Lower incidence | Higher incidence |
| Weight Gain | Less prominent | More prominent |
| Prolactin Elevation | Yes | Yes |
Experimental Protocols
Detailed experimental protocols from the key comparative studies are summarized below based on available information from abstracts and trial descriptions.
Study 1: Double-blind trial of thiothixene and chlorpromazine in acute schizophrenia (Rickels et al., 1978)
-
Objective: To compare the efficacy and safety of thiothixene and chlorpromazine in acutely ill, newly hospitalized schizophrenic patients.
-
Design: A double-blind, randomized, parallel-group clinical trial.
-
Participants: 79 acutely ill, newly hospitalized patients diagnosed with schizophrenia.
-
Interventions: Patients were randomly assigned to receive either thiothixene or chlorpromazine for an average period of approximately 3 weeks. Specific dosing regimens were not detailed in the abstract.
-
Outcome Measures: Efficacy was assessed using the Clinical Global Impressions (CGI) scale, the Brief Psychiatric Rating Scale (BPRS), and the Nurses' Observation Scale for Inpatient Evaluation (NOSIE). Safety and tolerability were also monitored.
-
Results Summary: The study concluded that both thiothixene and chlorpromazine were equally effective in producing significant symptomatic improvement.
Study 2: A comparison of thiothixene with chlorpromazine in the treatment of mania (Janicak et al., 1988)
-
Objective: To compare the efficacy and side effect profiles of a high-potency neuroleptic (thiothixene) versus a low-potency neuroleptic (chlorpromazine) in the treatment of acute mania.
-
Design: A double-blind, randomized, controlled clinical trial.
-
Participants: 29 patients with a diagnosis of acute mania, who were also on a standard dose of lithium.
-
Interventions: Patients were randomized to receive either thiothixene or chlorpromazine in addition to their lithium treatment.
-
Outcome Measures: The primary efficacy measures were the rate and degree of improvement in manic symptoms. Side effects were systematically recorded.
-
Results Summary: The study found that both drugs produced identical rates and degrees of improvement. While the side effect profiles differed as expected, this did not impact the overall clinical response.
Study 3: A double-blind comparison of thiothixene and a trifluoperazine/chlorpromazine composite in the treatment of chronic schizophrenia (Knight & Harrison, 1979)
-
Objective: To compare the efficacy of thiothixene with a combination of trifluoperazine and chlorpromazine in chronic schizophrenic patients.
-
Design: A double-blind, crossover clinical trial.
-
Participants: 30 patients with chronic schizophrenia.
-
Interventions: Patients received either thiothixene or a combination of trifluoperazine and chlorpromazine in a crossover design.
-
Outcome Measures: Efficacy was assessed using various behavioral scales.
-
Results Summary: No statistically significant difference was found between the two treatment conditions on the behavioral scales.
Signaling Pathways and Mechanisms of Action
The therapeutic and adverse effects of thiothixene and chlorpromazine are a direct consequence of their interactions with various neurotransmitter receptors. The diagrams below illustrate the primary signaling pathways affected by these drugs.
Dopamine D2 Receptor Antagonism (Antipsychotic Efficacy and EPS)
Both drugs achieve their primary antipsychotic effect by blocking D2 receptors in the mesolimbic pathway. However, blockade of D2 receptors in the nigrostriatal pathway leads to extrapyramidal side effects.
Serotonin 5-HT2A Receptor Antagonism (Atypicality and Side Effect Modulation)
Antagonism of 5-HT2A receptors, particularly in the prefrontal cortex, is thought to contribute to the efficacy against negative symptoms and may mitigate some of the extrapyramidal side effects of D2 blockade. Chlorpromazine has a higher affinity for 5-HT2A receptors compared to its D2 affinity, a characteristic more aligned with atypical antipsychotics.
Histamine H1 Receptor Antagonism (Sedation and Weight Gain)
Chlorpromazine's high affinity for H1 receptors is a primary contributor to its sedative effects and its association with weight gain. Thiothixene has a lower affinity for these receptors, resulting in a less sedating profile.
References
Assessing the Selectivity of Thiothixene Hydrochloride for Dopamine Receptor Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of thiothixene (B151736) hydrochloride's binding affinity for dopamine (B1211576) receptor subtypes against other commonly prescribed antipsychotic medications. The data presented is intended to offer an objective performance assessment, supported by experimental methodologies, to aid in research and drug development.
Thiothixene is a typical antipsychotic of the thioxanthene (B1196266) class that primarily exerts its effects through the antagonism of dopamine D2 and D3 receptors.[1] Its therapeutic action in schizophrenia is largely attributed to the blockade of D2 receptors in the mesolimbic pathway.[2] However, like many antipsychotics, thiothixene interacts with a range of other receptors, which contributes to its overall pharmacological profile and side effects. This guide will delve into the specifics of its receptor selectivity.
Comparative Binding Affinities of Antipsychotics
The selectivity of an antipsychotic drug is determined by its binding affinity for various receptor subtypes. This is typically quantified by the inhibition constant (Ki), where a lower Ki value indicates a higher binding affinity. The following table summarizes the Ki values (in nM) of thiothixene and other selected antipsychotics for dopamine (D1-D5) and serotonin (B10506) (5-HT2A) receptors.
| Drug | D1 (Ki, nM) | D2 (Ki, nM) | D3 (Ki, nM) | D4 (Ki, nM) | D5 (Ki, nM) | 5-HT2A (Ki, nM) |
| Thiothixene | 14 | 0.25 | 0.4 | 7.3 | Data Not Available | 4.8 |
| Haloperidol (B65202) | 18 | 1.2 | 0.7 | 5 | Data Not Available | 56 |
| Clozapine | 85 | 125 | 45 | 21 | Data Not Available | 5.4 |
| Olanzapine | 31 | 11 | 24 | 27 | Data Not Available | 4 |
| Risperidone | 240 | 3.2 | 7.3 | 7.3 | Data Not Available | 0.2 |
| Aripiprazole | >1000 | 0.34 | 0.8 | 44 | Data Not Available | 3.4 |
Data compiled from various sources. Ki values can vary between studies based on experimental conditions.
Experimental Protocols
The binding affinity data presented in this guide is primarily determined through in vitro radioligand binding assays. Functional assays are then used to characterize the nature of the interaction (e.g., antagonist, agonist, or partial agonist).
Radioligand Binding Assay
This technique is the gold standard for quantifying the affinity of a drug for a specific receptor.
Objective: To determine the inhibition constant (Ki) of a test compound (e.g., thiothixene) for a specific receptor subtype.
Materials:
-
Cell membranes expressing the human dopamine receptor subtype of interest (e.g., D1, D2, D3, D4, or D5).
-
A specific radioligand with high affinity for the target receptor (e.g., [3H]spiperone for D2/D3 receptors).
-
Test compound (thiothixene hydrochloride) at various concentrations.
-
Incubation buffer.
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubation: The cell membranes are incubated with a fixed concentration of the radioligand and varying concentrations of the test compound.
-
Equilibrium: The mixture is incubated to allow the binding to reach equilibrium.
-
Separation: The bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters. The filters trap the cell membranes with the bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays are crucial for determining whether a ligand that binds to a receptor acts as an agonist (activates the receptor), an antagonist (blocks the receptor), or a partial agonist.
Objective: To characterize the functional activity of thiothixene at dopamine receptors.
Principle: Dopamine receptors are G protein-coupled receptors (GPCRs). D1-like receptors (D1 and D5) are typically coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP) levels. D2-like receptors (D2, D3, and D4) are coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
Example Protocol (for D2 receptor antagonism):
-
Cell Culture: Cells expressing the D2 receptor are cultured.
-
Treatment: The cells are pre-incubated with varying concentrations of thiothixene.
-
Stimulation: A known D2 receptor agonist (e.g., dopamine) is added to the cells to stimulate the receptor.
-
cAMP Measurement: The intracellular cAMP levels are measured using a suitable assay kit (e.g., ELISA or a fluorescence-based biosensor).
-
Data Analysis: The ability of thiothixene to block the agonist-induced decrease in cAMP is quantified. A dose-response curve is generated to determine the potency of thiothixene as a D2 receptor antagonist.
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Caption: Dopamine Receptor Signaling Pathways
Caption: Radioligand Binding Assay Workflow
References
- 1. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Update on the Mechanism of Action of Aripiprazole: Translational Insights into Antipsychotic Strategies Beyond Dopamine Receptor Antagonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Zotepine and Thiothixene for Schizophrenia Treatment in Preclinical and Clinical Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of zotepine (B48254), an atypical antipsychotic, and thiothixene (B151736), a typical antipsychotic, in the context of schizophrenia research. The information presented is collated from a range of preclinical and clinical studies to support further investigation and drug development efforts.
Executive Summary
Zotepine and thiothixene are both antipsychotic agents with demonstrated efficacy in managing symptoms of schizophrenia. However, they exhibit distinct pharmacological profiles and clinical effects. A head-to-head, double-blind clinical trial by Sarai and Okada (1987) provides the most direct comparison, indicating differential efficacy on specific symptom clusters of schizophrenia. Zotepine showed a greater improvement in symptoms related to motor retardation and thought disturbance, such as suspiciousness and mannerisms. In contrast, thiothixene was more effective in addressing hallucinatory behavior, anxiety, and depressive moods.[1] These differences are likely attributable to their distinct receptor binding affinities.
Pharmacological Profile: Receptor Binding Affinities
The therapeutic effects and side-effect profiles of antipsychotic drugs are largely determined by their affinity for various neurotransmitter receptors. Zotepine exhibits a broad receptor binding profile characteristic of atypical antipsychotics, with high affinity for dopamine (B1211576) D1 and D2 receptors, as well as several serotonin (B10506) (5-HT) receptors, including 5-HT2A, 5-HT2C, 5-HT6, and 5-HT7.[2][3] It also has notable affinity for adrenergic and histaminergic receptors. Thiothixene, a typical antipsychotic, demonstrates high-potency antagonism primarily at the dopamine D2 receptor, with some activity at D3, histamine (B1213489) H1, α1-adrenergic, and 5-HT7 receptors.[4]
Below is a table summarizing the receptor binding affinities (Ki, nM) for both compounds. Lower Ki values indicate higher binding affinity.
| Receptor | Zotepine (Ki, nM) | Thiothixene (Ki, nM) |
| Dopamine D1 | 29 | Data not consistently reported |
| Dopamine D2 | 13 | High affinity, specific Ki values vary |
| Dopamine D3 | Data not consistently reported | High affinity, specific Ki values vary |
| Serotonin 5-HT1A | 316.2 | Data not consistently reported |
| Serotonin 5-HT2A | High affinity, specific Ki values vary | Data not consistently reported |
| Serotonin 5-HT2C | High affinity, specific Ki values vary | Data not consistently reported |
| Serotonin 5-HT6 | High affinity, specific Ki values vary | Data not consistently reported |
| Serotonin 5-HT7 | High affinity, specific Ki values vary | Low nanomolar affinity |
| Adrenergic α1 | High affinity, specific Ki values vary | Low nanomolar affinity |
| Histamine H1 | High affinity, specific Ki values vary | Low nanomolar affinity |
| Muscarinic M1 | Data not consistently reported | No significant activity |
| Muscarinic M3 | Antagonist activity | No significant activity |
Note: Specific Ki values can vary between studies due to different experimental conditions. The table reflects the general affinity profiles reported in the literature.
Signaling Pathways
The differential receptor binding profiles of zotepine and thiothixene lead to distinct downstream signaling cascades. The following diagrams illustrate their primary mechanisms of action.
Clinical Efficacy in Schizophrenia
The primary measure of efficacy in many schizophrenia clinical trials is the change in scores on standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS), the Brief Psychiatric Rating Scale (BPRS), and the Clinical Global Impression (CGI) scale.
Head-to-Head Comparison: Zotepine vs. Thiothixene
The double-blind study by Sarai and Okada (1987) provides the most direct comparative efficacy data. While specific mean score changes are not detailed in the available abstract, the study reported the following differential improvements based on BPRS item analysis:
| Symptom Cluster | More Improved with Zotepine | More Improved with Thiothixene |
| Negative/Cognitive Symptoms | Motor Retardation, Suspiciousness, Mannerisms and Posturing | |
| Positive/Affective Symptoms | Hallucinatory Behavior, Somatic Concerns, Anxiety, Guilt Feelings, Tension, Depressive Mood, Uncooperativeness |
This suggests zotepine may have advantages in treating certain negative and disorganized symptoms, aligning with its atypical antipsychotic profile. Thiothixene appears more robust in controlling classic positive symptoms and affective components of schizophrenia.[1]
General Efficacy from Other Clinical Trials
While direct comparative quantitative data is limited, numerous studies have evaluated the efficacy of each drug against placebo or other antipsychotics.
Zotepine:
-
A meta-analysis of 15 randomized controlled trials showed that zotepine produced a significantly greater reduction in BPRS scores compared to placebo.[5]
-
Another meta-analysis found that zotepine is at least as effective as conventional antipsychotics in improving overall psychopathological symptoms of schizophrenia.[5]
-
In a one-year naturalistic study, zotepine treatment led to a significant reduction in mean BPRS total scores from 51.7 at baseline to 40.8 at the endpoint.[6]
-
When compared to haloperidol (B65202), zotepine showed a greater improvement in BPRS scores (-17.03 vs. -13.45) and was significantly more effective against negative symptoms as measured by the Scale for the Assessment of Negative Symptoms (SANS).[7]
Thiothixene:
-
Clinical trials have demonstrated thiothixene to be an effective antipsychotic for the management of schizophrenia.[8][9]
-
Its efficacy is considered comparable to other typical antipsychotics like chlorpromazine (B137089) in managing chronic schizophrenia.[8]
Experimental Protocols
Understanding the methodologies of key clinical trials is crucial for interpreting their findings.
Protocol: Sarai and Okada (1987) - Double-Blind, Comparative Trial
-
Objective: To compare the clinical efficacy and safety of zotepine and thiothixene in patients with schizophrenia.
-
Study Design: A multi-center, double-blind, randomized, parallel-group study.
-
Participant Population:
-
Inclusion Criteria: Patients diagnosed with schizophrenia, often characterized by a lack of spontaneity.
-
Exclusion Criteria: Patients in advanced stages of schizophrenia, or with prominent symptoms of psychomotor excitement, sedation, hallucinations, delusions, or sleep disturbances.[10]
-
-
Interventions:
-
Zotepine: Dosage not specified in the abstract.
-
Thiothixene: 15-60 mg/day.[11]
-
-
Primary Efficacy Measures:
-
Overall improvement ratings.
-
Gorham's Brief Psychiatric Rating Scale (BPRS).
-
-
Safety Assessments: Monitoring of side effects and laboratory findings.
General Clinical Trial Workflow
The following diagram illustrates a typical workflow for a randomized, double-blind, active-comparator clinical trial for schizophrenia.
Conclusion
Both zotepine and thiothixene are effective antipsychotic agents, but their distinct pharmacological profiles translate to differential clinical efficacy. Zotepine, with its broader receptor antagonism, may offer advantages for patients with prominent negative and disorganized symptoms. Thiothixene, a potent D2 antagonist, remains a relevant comparator, particularly for its efficacy against positive symptoms. The selection of either agent in a research or clinical setting should be guided by the specific symptom clusters being targeted. Further head-to-head trials with detailed reporting of quantitative outcomes (PANSS, BPRS, CGI) would be beneficial to more definitively delineate their comparative efficacy and guide future drug development.
References
- 1. Comparison of efficacy of zotepine and thiothixene in schizophrenia in a double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Zotepine: preclinical tests predict antipsychotic efficacy and an atypical profile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. The efficacy of zotepine in schizophrenia: A meta-analysis of BPRS and improvement scale scores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The safety and efficacy of zotepine in the treatment of schizophrenia: Results of a one-year naturalistic clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A comparison of an atypical and typical antipsychotic, zotepine versus haloperidol in patients with acute exacerbation of schizophrenia: a parallel-group double-blind trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The assessment of thiothixene in chronic schizophrenia. A double-blind controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thiothixene Capsules, USP Rx Only [dailymed.nlm.nih.gov]
- 10. ClinicalTrials.gov [clinicaltrials.gov]
- 11. Zotepine for schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Anti-Cancer Potential of Thiothixene Hydrochloride: A Comparative Analysis Across Cell Lines
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the effects of thiothixene (B151736) hydrochloride and related thioxanthene (B1196266) derivatives in various cancer cell lines. While direct, extensive research on the anti-cancer properties of thiothixene hydrochloride is limited, this guide draws upon available data for structurally similar compounds to offer valuable insights into its potential mechanisms and efficacy.
Comparative Cytotoxic Activity
| Compound | A375-C5 (Melanoma) GI50 (µM) | MCF-7 (Breast Adenocarcinoma) GI50 (µM) | NCI-H460 (Non-small cell lung) GI50 (µM) |
| 11 | 6.48 ± 0.88 | 6.39 ± 0.49 | 5.66 ± 0.89 |
| 12 | 38.77 ± 5.93 | 33.82 ± 1.61 | 31.19 ± 1.53 |
| 13 | 22.88 ± 3.75 | 18.85 ± 1.42 | 16.97 ± 3.12 |
| 14 | 8.02 ± 3.59 | 9.04 ± 0.89 | 10.64 ± 0.31 |
| Doxorubicin (Control) | 0.016 ± 0.005 | 0.018 ± 0.003 | 0.024 ± 0.006 |
Experimental Protocols
To ensure reproducibility and facilitate further research, detailed methodologies for key experiments are provided below.
Cell Viability Assays
1. Sulforhodamine B (SRB) Assay:
This assay is used to determine cell density based on the measurement of cellular protein content.
-
Cell Seeding: Plate cells in 96-well plates at a suitable density and incubate for 24 hours.
-
Treatment: Add varying concentrations of the test compound to the wells and incubate for a predetermined period (e.g., 48 hours).
-
Fixation: Gently add cold trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Remove the SRB solution and wash the plates with 1% acetic acid to remove unbound dye.
-
Solubilization: Add Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Read the absorbance at a wavelength between 490 and 530 nm using a microplate reader.
2. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay:
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding and Treatment: Follow the same procedure as the SRB assay.
-
MTT Addition: After the treatment incubation period, add MTT solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-4 hours, allowing for the formation of formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength between 540 and 570 nm.
Signaling Pathways and Mechanisms of Action
Thiothixene is a thioxanthene derivative that acts as a dopamine (B1211576) antagonist. Its primary mechanism of action in the context of psychosis is the blockade of postsynaptic dopamine D2 receptors. However, it also interacts with serotonergic, histaminergic, and adrenergic receptors.[1]
While the direct anti-cancer signaling pathways of this compound are not well-elucidated, research on related compounds and other antipsychotics suggests several potential mechanisms:
-
Induction of Apoptosis: Many anti-cancer agents work by triggering programmed cell death, or apoptosis. Thiophene (B33073) derivatives, which share a core structure with thioxanthenes, have been shown to induce apoptosis in cancer cells.[2] This process is often mediated by the activation of caspases, a family of protease enzymes that play a crucial role in the apoptotic pathway.
-
Cell Cycle Arrest: Some thiophene derivatives have been found to cause cell cycle arrest, preventing cancer cells from progressing through the stages of division and proliferation.[2]
-
Inhibition of Key Signaling Pathways: The anti-proliferative effects of some antipsychotic drugs have been linked to the inhibition of critical signaling pathways involved in cancer cell growth and survival, such as the PI3K/Akt/mTOR pathway.[3]
A recent study highlighted a novel mechanism for thiothixene, demonstrating its ability to stimulate macrophages to clear pathogenic cells through a process called efferocytosis. This suggests a potential role in modulating the tumor microenvironment.[3]
Visualizing the Workflow and Pathways
To provide a clearer understanding of the experimental and biological processes, the following diagrams are presented in Graphviz DOT language.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. Thiophene derivative-loaded nanoparticles mediate anticancer activity through the inhibition of kinases and microtubule assembly - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antipsychotic drug thiothixene stimulates macrophages to clear pathogenic cells by inducing Arginase 1 and continual efferocytosis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vitro and In Vivo Efficacy of Thiothixene Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the in vitro and in vivo efficacy of thiothixene (B151736) hydrochloride, a typical antipsychotic agent. The information presented herein is intended to support research and drug development efforts by offering a detailed overview of its pharmacological profile, supported by experimental data and methodologies.
Introduction
Thiothixene is a thioxanthene (B1196266) derivative that exerts its antipsychotic effects primarily through the antagonism of dopamine (B1211576) D2 receptors.[1][2] It also exhibits affinity for a range of other neurotransmitter receptors, contributing to its overall pharmacological and side-effect profile.[1] This guide will delve into the specifics of its receptor binding affinities determined through in vitro assays and its functional efficacy as demonstrated in preclinical in vivo models and clinical trials.
In Vitro Efficacy: Receptor Binding Profile
The in vitro efficacy of thiothixene hydrochloride is predominantly characterized by its high affinity for the dopamine D2 receptor. Radioligand binding assays have been instrumental in quantifying its interaction with various G-protein coupled receptors. The inhibition constant (Ki) is a measure of the drug's binding affinity, with lower values indicating a stronger interaction.
Table 1: In Vitro Receptor Binding Affinities (Ki) of Thiothixene
| Receptor Subtype | Ki (nM) |
| Dopamine D2 | 0.417 |
| Dopamine D1 | 338 |
| Dopamine D3 | 186.2 |
| Dopamine D4 | 363.1 |
| Serotonin (B10506) 5-HT1A | 15-5754 (range) |
| Serotonin 5-HT2A | 15-5754 (range) |
| Serotonin 5-HT2C | 15-5754 (range) |
| Histamine (B1213489) H1 | 15-5754 (range) |
| α1-Adrenergic | 15-5754 (range) |
| α2-Adrenergic | 15-5754 (range) |
| Muscarinic Acetylcholine | 15-5754 (range) |
Data sourced from MedchemExpress. The wide range for some receptors reflects the variability in reported values across different studies.
This binding profile underscores thiothixene's potent D2 antagonism, which is central to its antipsychotic action. Its lower affinity for other receptors, such as serotonin and histamine receptors, contributes to its side-effect profile, including sedation and autonomic effects.
In Vivo Efficacy: Preclinical and Clinical Evidence
The in vivo efficacy of thiothixene has been evaluated in various animal models of schizophrenia and in clinical trials. These studies assess the functional consequences of its receptor binding profile, providing insights into its therapeutic potential and limitations.
Preclinical Animal Models
Table 2: Summary of In Vivo Efficacy of Thiothixene in Animal Models
| Animal Model | Effect of Thiothixene | Relevance to Antipsychotic Efficacy |
| Conditioned Avoidance Response | Suppresses conditioned avoidance response | Predictive of clinical antipsychotic efficacy.[3][4] |
| Amphetamine-Induced Hyperactivity | Reduces hyperactivity | Models the hyperdopaminergic state of psychosis. |
| Apomorphine-Induced Stereotypy | Antagonizes stereotyped behaviors | Assesses dopamine D2 receptor blockade in the striatum.[5] |
| Catalepsy Test | Induces catalepsy at higher doses | Predicts the potential for extrapyramidal side effects.[6] |
Clinical Trials in Schizophrenia
Clinical trials have established the efficacy of thiothixene in the management of schizophrenia.[7] Comparative studies have shown its efficacy to be comparable to other typical antipsychotics like chlorpromazine. However, it is also associated with a significant risk of extrapyramidal side effects (EPS), which is a characteristic of high-potency first-generation antipsychotics.[2]
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to evaluate the efficacy of thiothixene.
In Vitro Radioligand Binding Assay (General Protocol)
This assay measures the affinity of a drug for a specific receptor by quantifying its ability to displace a radiolabeled ligand.
-
Preparation of Cell Membranes: Cell membranes expressing the receptor of interest (e.g., dopamine D2) are prepared from cultured cells or animal brain tissue.
-
Incubation: The cell membranes are incubated with a fixed concentration of a specific radioligand (e.g., [³H]-spiperone for D2 receptors) and varying concentrations of the unlabeled test compound (this compound).
-
Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
In Vivo Conditioned Avoidance Response (CAR) in Rats (General Protocol)
The CAR test is a predictive model for antipsychotic activity.[3][4]
-
Apparatus: A shuttle box with two compartments separated by a door or a hurdle is used. The floor of the box is equipped to deliver a mild electric foot shock.
-
Training: A conditioned stimulus (CS), such as a light or a tone, is presented for a short period, followed by an unconditioned stimulus (US), the foot shock. The rat learns to avoid the shock by moving to the other compartment during the CS presentation (avoidance response). If the rat fails to move during the CS, it will move upon receiving the shock (escape response).
-
Drug Administration: this compound or a vehicle is administered to the trained rats at various doses and at a specified time before the test session.
-
Testing: The number of avoidance and escape responses is recorded during the test session.
-
Data Analysis: A drug is considered to have antipsychotic-like activity if it selectively suppresses the conditioned avoidance response without impairing the escape response. The dose that produces this effect in 50% of the animals (ED50) can be determined.
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures can aid in understanding the complex mechanisms of drug action.
References
- 1. Evaluation of the potential of antipsychotic agents to induce catalepsy in rats: Assessment of a new, commercially available, semi-automated instrument - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Olanzapine and risperidone disrupt conditioned avoidance responding in phencyclidine-pretreated or amphetamine-pretreated rats by selectively weakening motivational salience of conditioned stimulus - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The conditioned avoidance response test re-evaluated: is it a sensitive test for the detection of potentially atypical antipsychotics? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Conditioned avoidance response test - Wikipedia [en.wikipedia.org]
- 5. The Many Faces of Apomorphine: Lessons from the Past and Challenges for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Catalepsy as a rodent model for detecting antipsychotic drugs with extrapyramidal side effect liability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
Safety Operating Guide
Proper Disposal of Thiothixene Hydrochloride: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of thiothixene (B151736) hydrochloride, ensuring compliance with regulatory standards.
Hazard Identification and Waste Classification
Thiothixene hydrochloride is an antipsychotic drug that can have significant physiological effects.[1][2] It is harmful if swallowed and may cause adverse effects on the central nervous system, liver, and blood.[1][3] Due to its biological activity, waste containing this compound must be managed as pharmaceutical hazardous waste. The U.S. Environmental Protection Agency (EPA) regulates the disposal of such waste under the Resource Conservation and Recovery Act (RCRA).[4][5]
Recommended Disposal Procedures
The primary and recommended method for the disposal of this compound is incineration at a licensed hazardous waste facility.[3][6] Landfilling may be a secondary option, but it is crucial to adhere to all local and national regulations.[3]
Key Disposal Steps:
-
Segregation: Do not mix this compound waste with non-hazardous laboratory trash. It should be collected in a designated, properly labeled hazardous waste container.
-
Containerization: Use a leak-proof, sealable container for all this compound waste. This includes pure compound, contaminated labware (e.g., vials, gloves, weighing boats), and any spill cleanup materials.
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the name "this compound." The accumulation start date should also be clearly marked on the label.
-
Storage: Store the sealed waste container in a designated, secure area away from general laboratory traffic. Ensure it is stored in a way that prevents spills and accidental release.
-
Arranging for Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[7] EHS will coordinate with a licensed hazardous waste contractor for proper transportation and incineration.[7]
Spill Cleanup Procedures:
In the event of a spill, follow these steps to ensure safety and proper cleanup:
-
Restrict Access: Cordon off the spill area to prevent exposure to other personnel.
-
Personal Protective Equipment (PPE): At a minimum, wear safety goggles, gloves, and a lab coat. For larger spills, respiratory protection may be necessary.
-
Containment: For solid spills, carefully sweep or vacuum the material into a designated hazardous waste container.[3] To minimize dust generation, you can gently cover the spill with a damp cloth or paper towel before sweeping.[1]
-
Cleaning: Thoroughly clean the spill area with soap and water.[6]
-
Disposal of Cleanup Materials: All materials used for cleanup, including contaminated cloths and PPE, must be placed in the hazardous waste container.
Regulatory Compliance
It is imperative to comply with all relevant federal, state, and local regulations for hazardous waste disposal.[4][5] A key regulation to be aware of is the EPA's ban on the sewering (i.e., flushing down the drain) of hazardous waste pharmaceuticals.[5][8]
| Disposal Method | Recommendation | Regulatory Considerations |
| Incineration | Primary Recommended Method | Must be carried out by a licensed hazardous waste disposal facility.[3][6] |
| Landfill | Secondary option, if permitted | Must comply with all local and national regulations.[3] |
| Sewering | Prohibited | Banned by the EPA for hazardous pharmaceutical waste.[5][8] |
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound in a laboratory setting.
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. cdn.pfizer.com [cdn.pfizer.com]
- 4. sdmedwaste.com [sdmedwaste.com]
- 5. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 6. cleanchemlab.com [cleanchemlab.com]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. Management Of Hazardous Waste Pharmaceuticals - NYSDEC [dec.ny.gov]
Essential Safety and Logistical Information for Handling Thiothixene Hydrochloride
This guide provides crucial safety protocols, operational procedures, and disposal plans for researchers, scientists, and drug development professionals handling Thiothixene hydrochloride. The following step-by-step guidance is designed to ensure a safe laboratory environment.
Hazard Identification and Exposure Limits
This compound is an antipsychotic drug that can be harmful if swallowed and may cause central nervous system effects, blood disorders, and liver toxicity.[1][2] Long-term exposure has the potential to cause adverse effects on the liver, blood, and blood-forming organs.[2] Fine particles, such as dust, may also fuel fires or explosions.[1]
To manage exposure, specific occupational exposure limits have been established.
| Parameter | Value | Notes |
| Pfizer Occupational Exposure Band (OEB) | OEB3 | Control exposure to a range of >10 µg/m³ to < 100 µg/m³.[2] |
| ACGIH Threshold Limit Value (TWA) for Starch (excipient) | 10 mg/m³ | Time-Weighted Average for a component often found in capsules.[2] |
| OSHA Final PELs - TWAs for Starch (excipient) | 15 mg/m³ (total dust), 5 mg/m³ (respirable fraction) | Permissible Exposure Limits for a common excipient.[2] |
Operational Plan: Safe Handling and Storage
A systematic approach to handling this compound from receipt to storage is critical to minimize exposure and ensure safety.
Receiving and Unpacking
-
Personnel: Only trained personnel should handle incoming shipments.
-
Personal Protective Equipment (PPE): At a minimum, wear chemotherapy-tested gloves (meeting ASTM D6978 standard) when unpacking.[3]
-
Procedure:
-
Visually inspect the exterior of the package for any signs of damage or leakage.
-
Move the package to a designated receiving area with controlled access.
-
Don gloves. If work gloves are used for handling boxes, they should be worn over the chemotherapy gloves.[3]
-
Carefully open the shipping container and inspect the primary container for integrity.
-
Verify the label and quantity against the order.
-
Wipe the exterior of the primary container before transferring it to the designated storage area.
-
Storage
-
Conditions: Store in a tightly closed container in a well-ventilated area at room temperature (15-25°C or 68-77°F).[1][2][4][5] Protect from direct sunlight.[2]
-
Location: Store in a designated, clearly labeled area away from incompatible materials. Access should be restricted to authorized personnel.
General Handling and Weighing (Compounding)
-
Engineering Controls: Use a containment device such as a chemical fume hood or a ventilated balance enclosure to control airborne dust levels.[1][2]
-
PPE:
-
Gloves: Wear two pairs of chemotherapy-tested gloves.[6] The inner glove should be under the gown cuff and the outer glove over the cuff.[6] Change gloves regularly or immediately if torn or contaminated.[6]
-
Gown: Wear a disposable, low-permeability gown with a solid front, long sleeves, and tight-fitting cuffs.[6]
-
Eye Protection: Use tightly fitting safety goggles with side shields.[7]
-
Respiratory Protection: If there is a risk of inhaling dust, use an appropriate dust mask or respirator.[1]
-
-
Procedure:
-
If working with capsules or tablets, avoid crushing or breaking them to prevent dust generation.[2]
-
Handle the material carefully to avoid creating dust.
-
Follow appropriate grounding and bonding procedures to prevent static discharge.[1]
-
After handling, remove PPE carefully to avoid cross-contamination and wash hands thoroughly with soap and water.[6][7]
-
Emergency Procedures
Immediate and appropriate action is vital in an emergency.
First Aid Measures
| Exposure Route | Procedure |
| Inhalation | Remove the individual to fresh air. Seek immediate medical attention.[1][2] |
| Skin Contact | Wash the affected area with soap and water.[2][7] If irritation occurs or persists, get medical attention.[1] |
| Eye Contact | Immediately flush eyes with water for at least 15 minutes.[2] Seek medical attention.[2][7] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting.[7] Never give anything by mouth to an unconscious person.[2][7] Seek immediate medical attention.[7] |
In case of overdose or emergency, call a poison control center (1-800-222-1222) or emergency services (911) immediately.[5][8]
Fire Fighting
-
Extinguishing Media: Use carbon dioxide, dry chemical, or water spray.[1][2][7]
-
Hazards: Fine dust particles can form explosive mixtures with air.[1] Combustion may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and sulfur oxides.[1][2][4]
-
Procedure: Wear a positive-pressure, self-contained breathing apparatus (SCBA) and full protective gear.[1][2] Evacuate the area and fight the fire from a safe distance.[1][2]
Spill Response Plan
A clear and practiced spill response plan is essential to manage accidental releases safely.
Experimental Protocol: Spill Cleanup
-
Evacuate and Secure: Immediately evacuate non-essential personnel from the spill area.[2] Restrict access to the area.
-
Assemble PPE: Before cleanup, personnel must don the appropriate PPE, including double chemotherapy gloves, a disposable gown, eye protection, and respiratory protection.[1][2]
-
Contain the Spill: Contain the source of the spill if it is safe to do so.[2]
-
Clean the Spill:
-
Package Waste: Place all contaminated materials (wipes, used PPE, etc.) into a properly labeled, sealed container for hazardous waste disposal.[1][2]
-
Doff PPE and Wash: Remove PPE carefully, avoiding self-contamination, and place it in the disposal container. Wash hands thoroughly with soap and water.
-
Report: Report the incident to the appropriate safety officer or supervisor.
Caption: Workflow for handling a this compound spill.
Disposal Plan
Proper disposal of this compound and associated contaminated waste is mandatory to prevent environmental release and ensure regulatory compliance.
-
Waste Collection: All waste material, including expired product, contaminated PPE, and spill cleanup debris, must be placed in an appropriately labeled and sealed container.[1][2]
-
Disposal Method:
-
Incineration: This is the recommended method of disposal for this material.[1]
-
Licensed Waste Contractor: Alternatively, the waste pharmaceutical shall be labeled, securely packaged, and transported by a state-licensed medical waste contractor for disposal.[4]
-
Landfill: Disposal in landfills may be an option, but this must be done in accordance with all regulations.[1]
-
-
Regulatory Compliance: Always observe all local, state, and federal regulations when disposing of this material.[1][4][7] Do not dispose of by flushing down a toilet or discarding in the regular trash.[4] If possible, returning expired pharmaceuticals to the manufacturer is a viable option.[4]
References
- 1. cdn.pfizer.com [cdn.pfizer.com]
- 2. cdn.pfizer.com [cdn.pfizer.com]
- 3. publications.ashp.org [publications.ashp.org]
- 4. Thiothixene | C23H29N3O2S2 | CID 941651 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Thiothixene: Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 6. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 7. cleanchemlab.com [cleanchemlab.com]
- 8. Thiothixene: MedlinePlus Drug Information [medlineplus.gov]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
